trans-Sulfo-SMCC
Beschreibung
The exact mass of the compound 1-[4-[(2,5-Dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]oxy-2,5-dioxopyrrolidine-3-sulfonic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Maleates - Maleimides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
1-[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]oxy-2,5-dioxopyrrolidine-3-sulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O9S/c19-12-5-6-13(20)17(12)8-9-1-3-10(4-2-9)16(23)27-18-14(21)7-11(15(18)22)28(24,25)26/h5-6,9-11H,1-4,7-8H2,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPKVOQKZMBDBKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN2C(=O)C=CC2=O)C(=O)ON3C(=O)CC(C3=O)S(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O9S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Trans-Sulfo-SMCC Crosslinking
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mechanism and application of trans-Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate), a heterobifunctional crosslinker widely employed in bioconjugation. We will delve into the core chemical principles, reaction kinetics, stability, and detailed experimental protocols, supplemented with quantitative data and visual diagrams to facilitate a thorough understanding.
Core Mechanism of this compound Crosslinking
This compound is a water-soluble crosslinker that facilitates the covalent linkage of two molecules, typically biomolecules, through a two-step sequential reaction. Its heterobifunctional nature is key to its utility, possessing two distinct reactive groups: a sulfated N-hydroxysuccinimide (Sulfo-NHS) ester and a maleimide.[1][2]
Step 1: Amination via the Sulfo-NHS Ester
The first step involves the reaction of the Sulfo-NHS ester with a primary amine (-NH2), commonly found on the side chain of lysine residues in proteins. This reaction, a nucleophilic acyl substitution, forms a stable amide bond and releases N-hydroxysulfosuccinimide as a byproduct.[3][4] The presence of the sulfo group on the NHS ring enhances the water solubility of the crosslinker, allowing the reaction to be performed in aqueous buffers without the need for organic solvents that could denature proteins.[5]
This initial reaction is most efficient in the pH range of 7.2 to 8.5. Below this range, the primary amines are protonated and less nucleophilic, slowing the reaction rate. Above this range, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing the overall efficiency of the crosslinking.
Step 2: Thiolation via the Maleimide Group
Once the first molecule is activated with the maleimide group, the second step involves the reaction of the maleimide with a sulfhydryl group (-SH), typically from a cysteine residue. This reaction, a Michael addition, forms a stable thioether bond. The optimal pH range for the maleimide-thiol reaction is between 6.5 and 7.5. At pH values above 7.5, the maleimide group can also react with primary amines and its hydrolysis rate increases, leading to a loss of specificity.
The cyclohexane ring in the spacer arm of Sulfo-SMCC provides steric hindrance that contributes to the stability of the maleimide group, reducing its rate of hydrolysis compared to linear maleimide crosslinkers. This increased stability allows for the maleimide-activated intermediate to be purified and stored for a period before proceeding with the second reaction.
Quantitative Data Summary
The efficiency and stability of Sulfo-SMCC crosslinking are influenced by several factors. The following tables summarize key quantitative data gathered from various sources.
| Parameter | Value | Conditions | Reference(s) |
| Sulfo-NHS Ester Reaction | |||
| Optimal pH Range | 7.2 - 8.5 | Aqueous buffers | |
| Half-life of Hydrolysis | 4-5 hours | pH 7.0, 0°C | |
| 1 hour | pH 8.0 | ||
| 10 minutes | pH 8.6, 4°C | ||
| Recommended Molar Excess | 5 to 10-fold | Protein concentration: 5-10 mg/mL | |
| 20-fold | Protein concentration: 1-4 mg/mL | ||
| 40 to 80-fold | Protein concentration: <1 mg/mL | ||
| Maleimide Reaction | |||
| Optimal pH Range | 6.5 - 7.5 | Aqueous buffers | |
| Stability of Maleimide-Activated Intermediate | 64 hours | 0.1 M Sodium Phosphate, pH 7, 4°C | |
| Resulting Conjugate | |||
| Amide Bond Stability | Highly stable | Physiological conditions | |
| Thioether Bond Stability | Generally stable, but susceptible to retro-Michael reaction in the presence of high concentrations of other thiols (e.g., glutathione). | Physiological conditions |
Experimental Protocols
A common application of Sulfo-SMCC is the conjugation of an enzyme, such as Horseradish Peroxidase (HRP), to an antibody for use in immunoassays. The following is a detailed methodology for this key experiment.
Antibody-HRP Conjugation using Sulfo-SMCC
This protocol involves a two-step process: first, the activation of HRP with Sulfo-SMCC, and second, the conjugation of the maleimide-activated HRP to a thiolated antibody.
Materials:
-
Horseradish Peroxidase (HRP)
-
Antibody
-
Sulfo-SMCC
-
N-succinimidyl S-acetylthioacetate (SATA)
-
Hydroxylamine-HCl
-
Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5
-
Deacetylation Buffer: 0.5 M Hydroxylamine, 25 mM EDTA in PBS, pH 7.2-7.5
-
Desalting columns
Methodology:
Part 1: Thiolation of the Antibody
-
Dissolve the Antibody: Prepare the antibody solution at a concentration of 5-10 mg/mL in Conjugation Buffer.
-
Introduce Protected Sulfhydryls: Add a 20-fold molar excess of SATA (dissolved in DMSO or DMF) to the antibody solution. Incubate for 30 minutes at room temperature.
-
Deacetylate to Generate Free Thiols: Add hydroxylamine-HCl to a final concentration of 0.5 M to deacetylate the SATA-modified antibody, exposing the free sulfhydryl groups. Incubate for 2 hours at room temperature.
-
Purify the Thiolated Antibody: Immediately purify the thiolated antibody using a desalting column equilibrated with Conjugation Buffer to remove excess reagents.
Part 2: Activation of HRP with Sulfo-SMCC
-
Dissolve HRP: Prepare a 10 mg/mL solution of HRP in Conjugation Buffer.
-
Activate with Sulfo-SMCC: Add a 20-fold molar excess of freshly prepared Sulfo-SMCC to the HRP solution. Incubate for 30-60 minutes at room temperature.
-
Purify the Maleimide-Activated HRP: Remove excess Sulfo-SMCC using a desalting column equilibrated with Conjugation Buffer.
Part 3: Conjugation of Maleimide-Activated HRP to Thiolated Antibody
-
Combine Reactants: Immediately mix the purified maleimide-activated HRP with the purified thiolated antibody in a 1:1 to 4:1 molar ratio (HRP:Antibody).
-
Incubate: Allow the conjugation reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.
-
Purify the Conjugate: Purify the final antibody-HRP conjugate using size-exclusion chromatography to separate the conjugate from unreacted antibody and HRP.
Visualizations
The following diagrams illustrate the key chemical reactions and workflows described in this guide.
Caption: Reaction scheme for the activation of a primary amine-containing protein with Sulfo-SMCC.
Caption: Reaction scheme for the conjugation of a maleimide-activated protein to a sulfhydryl-containing protein.
Caption: General experimental workflow for a two-step protein-protein conjugation using Sulfo-SMCC.
References
A Technical Guide to the Water Solubility of trans-Sulfo-SMCC in Aqueous Buffers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the water solubility of trans-Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate), a critical parameter for its effective use in bioconjugation and drug development. Understanding the solubility characteristics of this water-soluble crosslinker is paramount for achieving reproducible and efficient conjugation of proteins, peptides, and other biomolecules.
Executive Summary
This compound is a heterobifunctional crosslinker widely used to covalently link molecules containing primary amines with those containing sulfhydryl groups. Its sulfated N-hydroxysuccinimide (NHS) ester group imparts water solubility, a significant advantage over its non-sulfonated counterpart, SMCC, as it allows for conjugation reactions in aqueous buffers without the need for organic solvents that can be detrimental to protein structure and function. This guide details the solubility of this compound in various aqueous environments, the factors influencing its solubility, and protocols for its dissolution and use.
Quantitative Solubility Data
The solubility of this compound in aqueous solutions is a key factor in its handling and utility. While generally cited as being soluble up to approximately 5 mg/mL or 10 mM in water and many common buffers, its solubility is influenced by factors such as salt concentration, pH, and temperature.[1][2] The following tables summarize the available quantitative and qualitative solubility data.
| Solvent/Buffer | Reported Solubility | Conditions | Notes |
| Ultrapure Water | ~5 mg/mL | Room Temperature | Recommended for initial dissolution before dilution into buffers.[3] |
| Aqueous Buffers (general) | ~5 mg/mL (~11.4 mM) | Room Temperature | Solubility decreases with increasing salt concentration. |
| Aqueous Buffers (general) | ~10 mM | Room Temperature | Avoid initial dissolution in buffers with total salt concentration >50 mM. |
| Phosphate Buffered Saline (PBS) | 4.17 mg/mL (9.56 mM) | Required ultrasonic and warming to 60°C for a clear solution. | Highlights the impact of salt concentration on solubility. |
Table 1: Quantitative Solubility of this compound
| Factor | Effect on Solubility | Recommendations and Remarks |
| Salt Concentration | Solubility decreases as salt concentration increases. | For initial dissolution, use ultrapure water or a low salt buffer (≤50 mM total salt). Once dissolved, the solution can be diluted into higher salt buffers like PBS. |
| Temperature | Gentle warming can aid dissolution. | If the solution does not completely dissolve, incubating for several minutes at 50°C or placing the tube under hot running water can help. |
| pH | While not directly impacting solubility to a large extent, pH is critical for the stability of the reactive groups. | For optimal reaction conditions, the NHS ester reacts with primary amines at pH 7.0–9.0, while the maleimide group reacts with sulfhydryl groups at pH 6.5–7.5. |
Table 2: Factors Influencing the Solubility and Stability of this compound
Stability in Aqueous Buffers
The utility of this compound in aqueous solutions is not only determined by its solubility but also by the stability of its reactive moieties: the sulfo-NHS ester and the maleimide group.
-
Sulfo-NHS Ester Stability: The sulfo-NHS ester is susceptible to hydrolysis in aqueous solutions. The rate of hydrolysis increases with increasing pH. For this reason, it is crucial to use freshly prepared or recently dissolved Sulfo-SMCC solutions for conjugation reactions.
-
Maleimide Group Stability: The maleimide group is more stable than the NHS ester in aqueous solutions. However, it can also undergo hydrolysis at higher pH values, leading to the opening of the maleimide ring and loss of reactivity towards sulfhydryl groups. The maleimide group of Sulfo-SMCC is reported to be stable for 64 hours in 0.1 M sodium phosphate buffer at pH 7 and 4°C. The cyclohexane ring in the spacer arm of Sulfo-SMCC provides additional stability to the maleimide group compared to linear crosslinkers.
Experimental Protocols
Protocol for Dissolving this compound
This protocol provides a standardized method for dissolving this compound to ensure consistent results.
-
Equilibrate to Room Temperature: Before opening the vial, allow the container of Sulfo-SMCC to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture, which can hydrolyze the reagent.
-
Initial Dissolution: For initial dissolution, add ultrapure water or a buffer with a total salt concentration of 50 mM or less. Do not use high-salt buffers like PBS for the initial reconstitution.
-
Vortexing and Warming: After adding the solvent, vortex the vial for a few seconds to ensure thorough mixing. If the Sulfo-SMCC does not fully dissolve, incubate the vial in a 50°C water bath for several minutes or hold it under warm running water.
-
Immediate Use: Use the reconstituted Sulfo-SMCC solution immediately. Do not store the reagent in solution for extended periods, as its reactive groups will hydrolyze. Discard any unused reconstituted reagent.
General Protocol for Determining Aqueous Solubility (Adapted Shake-Flask Method)
This protocol outlines a general procedure for determining the aqueous solubility of this compound in a specific buffer of interest.
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a known volume of the desired aqueous buffer in a sealed vial. The exact amount should be enough to ensure that undissolved solid remains.
-
Agitate the vial at a constant temperature (e.g., room temperature, 25°C) for a sufficient period to reach equilibrium (e.g., 24 hours). A shaker or rotator is recommended.
-
-
Separation of Undissolved Solid:
-
After the equilibration period, carefully separate the undissolved solid from the saturated solution. This can be achieved by either:
-
Centrifugation: Centrifuge the vial at a high speed to pellet the undissolved solid.
-
Filtration: Filter the solution through a low-protein-binding syringe filter (e.g., 0.22 µm pore size).
-
-
-
Quantification of Solubilized Sulfo-SMCC:
-
Carefully collect the supernatant or filtrate.
-
Determine the concentration of the dissolved Sulfo-SMCC in the clear solution using a suitable analytical method. A common method is to measure the absorbance at a specific wavelength using a UV-Vis spectrophotometer and calculate the concentration based on a standard curve prepared with known concentrations of Sulfo-SMCC in the same buffer. The maleimide group has a characteristic absorbance at around 302 nm.
-
-
Data Analysis:
-
The determined concentration represents the solubility of this compound in that specific buffer under the tested conditions.
-
Visualizing Workflows and Pathways
To further aid in the understanding of this compound's application, the following diagrams illustrate a typical bioconjugation workflow and the chemical reactions involved.
Caption: A typical two-step bioconjugation workflow using this compound.
Caption: Chemical reactions involved in the two-step conjugation process.
Conclusion
The water solubility of this compound is a key feature that facilitates its use in bioconjugation under physiological conditions. By understanding the factors that influence its solubility and stability, and by following proper dissolution and handling protocols, researchers can optimize their conjugation reactions, leading to higher yields and more consistent results. This technical guide provides the essential information for the effective utilization of this compound in a variety of research and development applications.
References
The Crucial Role of the Spacer Arm in Bioconjugation: A Technical Guide to trans-Sulfo-SMCC
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of bioconjugation, the precise linking of molecules is paramount. The choice of a crosslinking agent can dictate the success of an experiment, influencing the stability, functionality, and efficacy of the resulting conjugate. Among the arsenal of available crosslinkers, trans-Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) has emerged as a widely used reagent, particularly in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.[1][2] This technical guide delves into the core of this compound's utility, focusing on the critical characteristics of its spacer arm: its length and inherent flexibility.
Understanding the Architecture of this compound
This compound is a heterobifunctional crosslinker, meaning it possesses two different reactive groups: an N-hydroxysuccinimide (NHS) ester and a maleimide group.[3][4] The NHS ester readily reacts with primary amines (-NH2) on proteins and other biomolecules to form stable amide bonds.[3] The maleimide group, on the other hand, specifically targets sulfhydryl groups (-SH), forming a stable thioether bond. This dual reactivity allows for the controlled, stepwise conjugation of two different molecules.
The defining feature of this compound, and the focus of this guide, is its spacer arm. This linker region connects the amine-reactive and sulfhydryl-reactive ends and is composed of a cyclohexane ring. This structural element imparts specific properties to the crosslinker that are crucial for its performance.
Quantitative Data Summary
The physical and chemical properties of this compound are well-defined, providing researchers with the necessary parameters for precise experimental design.
| Property | Value | References |
| Spacer Arm Length | 8.3 Å | |
| Molecular Weight | 436.37 g/mol | |
| Chemical Formula | C16H17N2NaO9S | |
| Net Mass Added | 219.09 Da |
The Significance of Spacer Arm Length
The 8.3 Å spacer arm of this compound provides a fixed and relatively short distance between the conjugated molecules. This defined length is advantageous in applications where maintaining a specific spatial relationship between the two entities is critical. For instance, in the creation of antibody-enzyme conjugates for immunoassays, the spacer arm ensures that the enzyme is held at an optimal distance from the antibody to avoid steric hindrance and maintain the biological activity of both proteins.
Spacer Arm Flexibility: A Balance of Stability and Restricted Motion
While the term "flexibility" might imply a high degree of movement, the cyclohexane ring in the spacer arm of this compound confers a significant level of rigidity. Unlike linear polyethylene glycol (PEG) spacers that offer greater conformational freedom, the chair conformation of the cyclohexane ring restricts the bond rotation. This inherent stability is a key feature, as it decreases the rate of hydrolysis of the maleimide group compared to crosslinkers lacking this ring structure. This enhanced stability allows for the maleimide-activated protein to be lyophilized and stored for later use.
The "trans" configuration of the substituents on the cyclohexane ring further contributes to this rigidity, locking the spacer arm into a more defined spatial orientation. This structural constraint can be beneficial in preventing unwanted interactions between the conjugated molecules or with the surrounding microenvironment.
Experimental Protocols
The following are detailed protocols for the use of this compound in a typical two-step conjugation process.
Protocol 1: Activation of an Amine-Containing Protein with Sulfo-SMCC
This procedure describes the initial step of creating a maleimide-activated protein.
Materials:
-
Protein containing primary amines (e.g., antibody)
-
This compound
-
Conjugation Buffer: Amine-free and sulfhydryl-free buffer, such as 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.2-7.5.
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve the amine-containing protein in the Conjugation Buffer to a concentration of 1-10 mg/mL.
-
Crosslinker Preparation: Immediately before use, dissolve the Sulfo-SMCC in the Conjugation Buffer. A 10- to 50-fold molar excess of the crosslinker over the protein is typically recommended, though the optimal ratio should be determined empirically.
-
Reaction: Add the freshly prepared Sulfo-SMCC solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Removal of Excess Crosslinker: Remove unreacted Sulfo-SMCC using a desalting column equilibrated with a suitable buffer for the subsequent conjugation step (e.g., a phosphate buffer at pH 6.5-7.5).
Protocol 2: Conjugation of the Maleimide-Activated Protein to a Sulfhydryl-Containing Molecule
This protocol details the second step, where the activated protein is conjugated to a molecule bearing a free sulfhydryl group.
Materials:
-
Maleimide-activated protein (from Protocol 1)
-
Sulfhydryl-containing molecule (e.g., a peptide or a small molecule drug)
-
Conjugation Buffer: Phosphate buffer, pH 6.5-7.5.
-
(Optional) Quenching Reagent: A solution of free cysteine or β-mercaptoethanol.
Procedure:
-
Molecule Preparation: Dissolve the sulfhydryl-containing molecule in the Conjugation Buffer. If necessary, reduce any disulfide bonds to generate free sulfhydryls using a reducing agent like TCEP or DTT, followed by removal of the reducing agent.
-
Conjugation Reaction: Add the sulfhydryl-containing molecule to the solution of the maleimide-activated protein. The optimal molar ratio should be determined empirically.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature at pH 6.5-7.5.
-
Quenching (Optional): To stop the reaction and cap any unreacted maleimide groups, a quenching reagent can be added.
-
Purification: Purify the final conjugate using methods such as size-exclusion chromatography or dialysis to remove unreacted molecules and byproducts.
Visualizing the Process: Workflows and Pathways
To better illustrate the chemical reactions and experimental workflows, the following diagrams are provided.
Caption: Two-step conjugation reaction scheme using this compound.
Caption: General experimental workflow for bioconjugation with this compound.
Caption: Logical relationship of spacer arm properties to conjugate characteristics.
References
An In-depth Technical Guide to the Reactivity of trans-Sulfo-SMCC with Primary Amines and Sulfhydryls
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of trans-Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate), a heterobifunctional crosslinker widely employed in bioconjugation. The document details the reaction chemistry with primary amines and sulfhydryls, presents quantitative data in a structured format, outlines detailed experimental protocols, and provides visualizations of the core concepts.
Core Concepts: Reaction Chemistry of this compound
This compound contains two reactive moieties: an N-hydroxysuccinimide (NHS) ester and a maleimide group, enabling the covalent conjugation of molecules containing primary amines and sulfhydryls, respectively.[1][2][3] The inclusion of a sulfonate group on the NHS ring renders the molecule water-soluble, a significant advantage over its non-sulfonated counterpart (SMCC) as it allows for conjugation reactions in aqueous buffers without the need for organic solvents that can be detrimental to protein structure and function.[4][5]
The reaction proceeds in a two-step manner. First, the NHS ester reacts with a primary amine to form a stable amide bond. Subsequently, the maleimide group reacts with a sulfhydryl group to form a stable thioether bond. The cyclohexane ring in the spacer arm of Sulfo-SMCC provides stability to the maleimide group, reducing the rate of hydrolysis compared to linear spacer arms and allowing for the possibility of lyophilizing and storing maleimide-activated molecules for later use.
Reaction with Primary Amines
The NHS ester of Sulfo-SMCC reacts with primary amines, such as the N-terminus of a protein or the side chain of a lysine residue, via nucleophilic acyl substitution. This reaction is typically carried out in a pH range of 7.0 to 9.0. A competing reaction is the hydrolysis of the NHS ester, the rate of which increases with pH. Therefore, the reaction is often performed at a pH of 7.2-7.5 to balance the reaction rate with the stability of the crosslinker.
Reaction with Sulfhydryls
The maleimide group of Sulfo-SMCC reacts specifically with sulfhydryl groups, such as the side chain of a cysteine residue, to form a stable thioether linkage. This reaction is most efficient at a pH range of 6.5 to 7.5. At pH values above 7.5, the maleimide group can also react with primary amines and its hydrolysis to a non-reactive maleamic acid is accelerated.
Quantitative Data Summary
The following tables summarize key quantitative parameters related to the reactivity of this compound.
| Parameter | Value | References |
| Molecular Weight | 436.37 g/mol | |
| Spacer Arm Length | 8.3 Å | |
| Solubility | Soluble in water and aqueous buffers up to ~10 mM |
| Reaction | Optimal pH Range | Competing Reactions |
| NHS Ester with Primary Amine | 7.0 - 9.0 | Hydrolysis of NHS ester (rate increases with pH) |
| Maleimide with Sulfhydryl | 6.5 - 7.5 | Reaction with primary amines and hydrolysis of maleimide group at pH > 7.5 |
| Condition | Stability | References |
| Maleimide group in 0.1 M sodium phosphate buffer, pH 7 at 4°C | Stable for 64 hours | |
| Sulfo-SMCC at pH 7, 30°C | No decomposition within 6 hours |
Experimental Protocols
The following are generalized protocols for the two-step conjugation of two proteins using this compound. It is crucial to note that these protocols should be optimized for each specific application.
Materials
-
Amine-containing protein (Protein-NH2)
-
Sulfhydryl-containing protein (Protein-SH)
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5 (e.g., 100 mM sodium phosphate, 150 mM sodium chloride). Avoid buffers containing primary amines (e.g., Tris, glycine) or sulfhydryls. Adding 1-5 mM EDTA can help prevent disulfide bond formation.
-
Quenching Solution (optional): 1 M Tris, pH 7.5 or glycine for the NHS ester reaction; free cysteine for the maleimide reaction.
-
Desalting columns
Protocol 1: Activation of Amine-Containing Protein
-
Prepare Protein-NH2 : Dissolve the amine-containing protein in the conjugation buffer at a concentration of 1-10 mg/mL.
-
Prepare Sulfo-SMCC Solution : Immediately before use, dissolve Sulfo-SMCC in water or the conjugation buffer to a concentration of 5-12 mM (2-5 mg/mL). If solubility is an issue in high salt buffers, dissolve in water first and then add to the protein solution. Gentle warming (40-50°C) can aid dissolution.
-
Reaction : Add a 10- to 50-fold molar excess of the Sulfo-SMCC solution to the Protein-NH2 solution. The optimal molar excess depends on the protein concentration and should be determined empirically.
-
Incubation : Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Removal of Excess Crosslinker : Remove unreacted Sulfo-SMCC using a desalting column equilibrated with the conjugation buffer. This step is critical to prevent the formation of homodimers in the subsequent step.
Protocol 2: Conjugation to Sulfhydryl-Containing Protein
-
Prepare Protein-SH : Ensure the sulfhydryl-containing protein is in a reduced state. If necessary, reduce disulfide bonds using a reducing agent like TCEP and subsequently remove the reducing agent. Dissolve the reduced protein in the conjugation buffer.
-
Conjugation Reaction : Mix the maleimide-activated Protein-NH2 (from Protocol 1) with the Protein-SH. The molar ratio of the two proteins should be optimized for the desired final conjugate.
-
Incubation : Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or overnight at 4°C.
-
Quenching (Optional) : To stop the reaction, add a quenching reagent such as free cysteine to react with any unreacted maleimide groups.
-
Purification : Purify the final conjugate using methods such as size-exclusion chromatography or dialysis to remove unreacted proteins and byproducts.
Visualizations
The following diagrams illustrate the key processes involved in the use of this compound.
Caption: Reaction mechanism of this compound.
Caption: Experimental workflow for protein conjugation.
References
- 1. store.sangon.com [store.sangon.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]
- 4. Sulfo-SMCC (sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate), 50 mg - FAQs [thermofisher.com]
- 5. cyanagen.com [cyanagen.com]
Stability and Hydrolysis of trans-Sulfo-SMCC in Solution: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical stability and hydrolysis of the heterobifunctional crosslinker, trans-Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate). Understanding these properties is critical for its effective use in bioconjugation, particularly in the development of antibody-drug conjugates (ADCs) and other protein-biomolecule conjugates. This document details the factors influencing the stability of its reactive moieties, provides available quantitative data, outlines experimental protocols for its use and analysis, and visualizes key chemical processes.
Introduction to this compound
This compound is a widely used crosslinking reagent that facilitates the covalent conjugation of molecules containing primary amines with molecules containing sulfhydryl groups.[1][2][3] It possesses two reactive functional groups: an N-hydroxysuccinimide (NHS) ester and a maleimide group, connected by a cyclohexane spacer arm. The sulfonate group on the succinimide ring imparts water solubility to the molecule, allowing for conjugation reactions in aqueous buffers without the need for organic solvents that can be detrimental to protein structure and function.[2][4]
The cyclohexane ring in the spacer arm provides stability to the maleimide group, reducing its rate of hydrolysis compared to linkers without this feature. This enhanced stability allows for the preparation and even lyophilization of maleimide-activated intermediates for subsequent conjugation steps.
Chemical Stability and Hydrolysis of Reactive Groups
The utility of this compound is dictated by the relative stability of its two reactive ends, the NHS ester and the maleimide. Both groups are susceptible to hydrolysis in aqueous solutions, a competing reaction that can reduce crosslinking efficiency.
NHS Ester Stability and Hydrolysis
The NHS ester of Sulfo-SMCC reacts with primary amines, such as the side chain of lysine residues in proteins, to form stable amide bonds. This reaction is most efficient at a pH range of 7-9. However, the NHS ester is also prone to hydrolysis, which increases with increasing pH. In aqueous solutions, the rate of NHS ester hydrolysis is a significant competing reaction. For this reason, it is crucial to use freshly prepared Sulfo-SMCC solutions and to perform the amine-coupling step promptly. Long-term storage of Sulfo-SMCC in solution is not recommended due to the susceptibility of the NHS-ester to hydrolysis.
Maleimide Stability and Hydrolysis
The maleimide group of Sulfo-SMCC reacts specifically with sulfhydryl groups (thiols), for instance from cysteine residues, to form a stable thioether bond. This reaction is most effective in the pH range of 6.5-7.5. At pH values above 7.5, the maleimide group not only begins to slowly hydrolyze but can also react with primary amines, leading to a loss of specificity.
The hydrolysis of the maleimide ring results in the formation of a non-reactive maleamic acid, rendering the crosslinker incapable of reacting with sulfhydryl groups. The stability of the maleimide group in Sulfo-SMCC is notably higher than that of the NHS ester and is enhanced by the presence of the cyclohexane spacer.
Quantitative Stability Data
| Parameter | Condition | Stability/Observation | Reference(s) |
| Maleimide Group Stability | 0.1 M Sodium Phosphate, pH 7.0, 4°C | Stable for 64 hours | |
| Maleimide Group Stability | pH 7.0, 30°C | No decomposition observed within 6 hours | |
| NHS Ester Reaction pH | - | Optimal range: 7-9 | |
| Maleimide Reaction pH | - | Optimal range: 6.5-7.5 | |
| Maleimide Hydrolysis | pH > 7.5 | Increased rate of hydrolysis | |
| NHS Ester Hydrolysis | Increasing pH | Increased rate of hydrolysis |
Table 1: Stability of this compound Reactive Groups
| Property | Value/Description | Reference(s) |
| Molecular Weight | 436.37 g/mol | |
| Spacer Arm Length | 8.3 Å | |
| Solubility | Soluble up to ~10 mM in water and many common buffers. Solubility decreases with increasing salt concentration. | |
| Storage (Solid) | Store desiccated at -20°C. Stable for one year. |
Table 2: Physicochemical Properties of this compound
Experimental Protocols
General Two-Step Crosslinking Protocol
A common application of Sulfo-SMCC is the two-step conjugation of two proteins, for example, an antibody and an enzyme.
Materials:
-
Amine-containing protein (Protein-NH2)
-
Sulfhydryl-containing protein (Protein-SH)
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5 (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2). Avoid buffers containing primary amines (e.g., Tris, glycine) or sulfhydryls.
-
Desalting columns
Procedure:
-
Preparation of Reagents:
-
Equilibrate the Sulfo-SMCC vial to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of Sulfo-SMCC in water or a low-salt buffer (e.g., 50 mM sodium phosphate) immediately before use. Sulfo-SMCC does not dissolve well in buffers with high salt concentrations (>50 mM).
-
Prepare Protein-NH2 and Protein-SH in the Conjugation Buffer.
-
-
Step 1: Maleimide Activation of Protein-NH2
-
Add a 10- to 50-fold molar excess of Sulfo-SMCC to the Protein-NH2 solution. The optimal molar excess depends on the protein concentration and should be determined empirically.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Remove excess, unreacted Sulfo-SMCC using a desalting column equilibrated with Conjugation Buffer. This step is crucial to prevent the quenching of the sulfhydryl groups on the second protein.
-
-
Step 2: Conjugation with Protein-SH
-
Immediately add the maleimide-activated Protein-NH2 to the Protein-SH solution.
-
Incubate for 30 minutes at room temperature or 2 hours at 4°C.
-
The reaction can be quenched by adding a sulfhydryl-containing compound like cysteine or β-mercaptoethanol.
-
Monitoring Maleimide Hydrolysis
The hydrolysis of the maleimide group can be monitored spectrophotometrically by measuring the decrease in absorbance at approximately 300 nm, as the resulting maleamic acid does not absorb at this wavelength.
Protocol Outline:
-
Prepare a solution of Sulfo-SMCC or a maleimide-activated protein in the buffer of interest.
-
Measure the initial absorbance at ~300 nm using a UV-Vis spectrophotometer.
-
Incubate the solution under the desired conditions (e.g., specific pH and temperature).
-
Periodically measure the absorbance at ~300 nm over time.
-
The rate of hydrolysis can be determined from the decrease in absorbance.
Mandatory Visualizations
Two-Step Conjugation Workflow using Sulfo-SMCC
Caption: Workflow for the two-step conjugation of proteins using this compound.
Hydrolysis of Sulfo-SMCC Reactive Groups
Caption: Competing hydrolysis reactions of the NHS ester and maleimide groups of Sulfo-SMCC.
Maleimide Reaction vs. Hydrolysis
Caption: The desired conjugation reaction of the maleimide group versus its competing hydrolysis.
Conclusion
The stability and hydrolysis of this compound are critical parameters that dictate the success of bioconjugation experiments. The NHS ester is more labile and susceptible to hydrolysis, especially at higher pH, necessitating the use of freshly prepared solutions. The maleimide group, stabilized by the cyclohexane ring, is more robust but will also hydrolyze at pH values above 7.5. By carefully controlling the reaction conditions, particularly pH and reaction time, and by following a two-step conjugation protocol with an intermediate purification step, researchers can effectively utilize this compound to generate stable and specific biomolecule conjugates for a wide range of applications in research and drug development.
References
A Deep Dive into trans-Sulfo-SMCC: A Technical Guide to its Stereochemistry, Reactivity, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (Sulfo-SMCC) is a cornerstone heterobifunctional crosslinker in the field of bioconjugation, enabling the covalent linkage of amine- and sulfhydryl-containing biomolecules. This technical guide delves into the critical aspects of Sulfo-SMCC, with a particular focus on the stereochemistry of its cyclohexane ring and the implications for its reactivity and stability. The commercially available and widely utilized form of this crosslinker possesses a trans configuration of its 1,4-disubstituted cyclohexane ring. This document will elucidate why the trans-isomer is the preferred configuration, detail its reaction kinetics and stability, and provide comprehensive experimental protocols for its application in key areas such as antibody-drug conjugation.
The Stereochemical Advantage of trans-Sulfo-SMCC
The Sulfo-SMCC molecule contains a cyclohexane ring that is substituted at the 1 and 4 positions with the N-hydroxysuccinimide (NHS) ester and the maleimidomethyl group, respectively. This substitution can result in two diastereomeric isomers: cis and trans. The commercially available Sulfo-SMCC is the trans-isomer[1][2].
The preference for the trans-isomer is rooted in fundamental principles of conformational analysis of cyclohexane rings. The chair conformation is the most stable arrangement for a cyclohexane ring. In a 1,4-disubstituted cyclohexane, the substituents can occupy either axial or equatorial positions.
-
trans-Isomer: In the trans configuration, both substituents can simultaneously occupy the more stable equatorial positions. This arrangement minimizes steric hindrance and results in a lower overall energy state, making the trans-isomer the thermodynamically more stable product[3][4].
-
cis-Isomer: In the cis configuration, one substituent must be in an axial position while the other is equatorial. The axial substituent experiences greater steric clashes with the other axial hydrogens on the ring, leading to higher conformational energy and reduced stability compared to the trans-diequatorial conformer[5].
This inherent stability of the trans-isomer is the primary reason for its exclusive use in bioconjugation applications. A more stable crosslinker ensures greater purity, easier characterization, and more reliable and reproducible conjugation outcomes.
Reactivity and Stability of this compound
This compound is a heterobifunctional crosslinker, meaning it possesses two different reactive groups that can be selectively targeted to different functional groups on biomolecules.
Amine-Reactive Sulfo-NHS Ester
The sulfated N-hydroxysuccinimide (Sulfo-NHS) ester group reacts specifically with primary amines (-NH₂) to form stable amide bonds. This reaction is typically carried out in a pH range of 7-9. The rate of this reaction, as well as the competing hydrolysis of the Sulfo-NHS ester, increases with higher pH. The addition of the sulfo group on the NHS ring renders the molecule water-soluble, allowing for conjugation reactions in aqueous buffers without the need for organic solvents that could denature proteins.
Sulfhydryl-Reactive Maleimide
The maleimide group reacts with sulfhydryl (thiol, -SH) groups to form a stable thioether bond. This reaction is highly specific for sulfhydryls within a pH range of 6.5-7.5. At pH values above 7.5, the maleimide group can also react with amines, and its rate of hydrolysis increases. The cyclohexane ring in the spacer arm of this compound contributes to the stability of the maleimide group, reducing its rate of hydrolysis compared to crosslinkers with a more flexible spacer. This enhanced stability allows for the maleimide-activated protein to be potentially lyophilized and stored for later use.
Quantitative Data on Reactivity and Stability
| Parameter | Value/Condition | Reference |
| Sulfo-NHS Ester Reactivity | ||
| Optimal pH for Amine Reaction | 7.0 - 9.0 | |
| Competing Reaction | Hydrolysis, rate increases with pH | |
| Maleimide Reactivity | ||
| Optimal pH for Sulfhydryl Reaction | 6.5 - 7.5 | |
| Maleimide Stability (post-amine reaction) | Stable for 64 hours in 0.1 M sodium phosphate buffer, pH 7 at 4°C | |
| Competing Reactions at pH > 7.5 | Reaction with amines, increased hydrolysis | |
| General Properties | ||
| Molecular Weight | 436.37 g/mol | |
| Spacer Arm Length | 8.3 Å | |
| Water Solubility | Soluble up to ~10 mM in water and common buffers |
Applications of this compound
The unique properties of this compound make it a versatile tool for a wide range of bioconjugation applications.
Antibody-Drug Conjugates (ADCs)
A primary application of this compound is in the development of ADCs. In this context, the crosslinker is used to attach a potent cytotoxic drug to a monoclonal antibody that targets a specific cancer cell antigen. The typical workflow involves a two-step process:
-
The antibody is first reacted with an excess of this compound to introduce maleimide groups onto its surface via reaction with lysine residues.
-
After removing the excess crosslinker, the maleimide-activated antibody is then reacted with a sulfhydryl-containing drug or a drug-linker construct.
This method allows for the creation of targeted cancer therapies with enhanced efficacy and reduced off-target toxicity.
Protein-Protein Crosslinking
This compound is widely used to create stable conjugates between two different proteins. For instance, an enzyme can be conjugated to an antibody for use in immunoassays like ELISA. The two-step reaction strategy prevents the formation of unwanted homodimers of the proteins.
Immobilization of Biomolecules
Proteins, peptides, and other biomolecules can be immobilized onto surfaces or beads that have been functionalized with either amine or sulfhydryl groups. This is useful for applications such as affinity chromatography, biosensors, and diagnostic assays.
Experimental Protocols
General Two-Step Crosslinking Protocol
This protocol provides a general framework for conjugating an amine-containing protein (Protein-NH₂) to a sulfhydryl-containing molecule (Molecule-SH).
Materials:
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5. Avoid buffers containing primary amines (e.g., Tris) or sulfhydryls.
-
This compound
-
Protein-NH₂
-
Molecule-SH
-
Desalting columns
Procedure:
-
Preparation of Reagents:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in water or 50 mM sodium phosphate buffer immediately before use.
-
Prepare Protein-NH₂ in the conjugation buffer.
-
-
Activation of Protein-NH₂:
-
Add a 10- to 50-fold molar excess of the this compound stock solution to the Protein-NH₂ solution. The optimal molar excess depends on the concentration of the protein and should be determined empirically.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.
-
-
Removal of Excess Crosslinker:
-
Remove non-reacted this compound using a desalting column equilibrated with the conjugation buffer. This step is crucial to prevent the maleimide end of the free crosslinker from reacting with Molecule-SH.
-
-
Conjugation to Molecule-SH:
-
Immediately add the maleimide-activated Protein-NH₂ to the Molecule-SH.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
The final conjugate can be purified from excess Molecule-SH and other byproducts using size-exclusion chromatography or dialysis.
-
Protocol for Antibody-Drug Conjugation (ADC)
Materials:
-
Monoclonal Antibody (mAb)
-
Sulfhydryl-containing cytotoxic drug
-
Reduction Buffer: PBS with 5-10 mM EDTA
-
Reducing Agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Conjugation Buffer: PBS, pH 7.2-7.5
-
This compound
-
Desalting columns
Procedure:
-
Antibody Reduction (if necessary):
-
If conjugating to native cysteines in the antibody hinge region, partially reduce the interchain disulfide bonds.
-
Incubate the mAb with a controlled molar excess of DTT or TCEP in reduction buffer for 1-2 hours at 37°C.
-
Remove the reducing agent using a desalting column equilibrated with conjugation buffer.
-
-
Activation of a Carrier Protein (if using a drug-linker construct):
-
Follow the "Activation of Protein-NH₂" and "Removal of Excess Crosslinker" steps from the general protocol to activate a carrier protein with this compound.
-
-
Conjugation:
-
If conjugating directly to the reduced antibody, add a molar excess of the sulfhydryl-containing drug to the reduced and desalted antibody.
-
If using a maleimide-activated carrier, add the reduced antibody to the activated carrier.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C under gentle agitation.
-
-
Quenching and Purification:
-
Quench any unreacted maleimide groups by adding an excess of a thiol-containing molecule like N-acetyl-L-cysteine.
-
Purify the ADC using chromatography techniques such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).
-
Visualizing Workflows and Pathways
Logical Workflow for Two-Step Bioconjugation```dot
Caption: The two-step reaction pathway of this compound.
Conclusion
This compound remains an indispensable tool in the bioconjugation toolbox. Its preference in the trans configuration is dictated by the principles of stereochemistry, which confer greater stability and predictability in its synthesis and application. The dual reactivity of its Sulfo-NHS ester and maleimide groups, combined with its water solubility, allows for the efficient and specific creation of a wide array of biomolecular conjugates. A thorough understanding of its reactivity, stability, and the practical aspects of its use, as outlined in this guide, is essential for researchers and drug developers aiming to leverage this powerful crosslinker for innovative solutions in medicine and biotechnology.
References
- 1. Sulfo-SMCC (sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate), 50 mg - FAQs [thermofisher.com]
- 2. Sulfo-SMCC (sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate), No-Weigh™ Format - FAQs [thermofisher.com]
- 3. chemistnotes.com [chemistnotes.com]
- 4. fiveable.me [fiveable.me]
- 5. spcmc.ac.in [spcmc.ac.in]
The Guardian of the Linkage: Unveiling the Role of the Cyclohexane Ring in trans-Sulfo-SMCC Stability
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of bioconjugation, the stability of the linkage between a biomolecule and its payload is paramount. For researchers crafting antibody-drug conjugates (ADCs), protein-protein conjugates, or other targeted therapeutics, the choice of a crosslinker can dictate the success or failure of their endeavors. Among the plethora of available reagents, trans-Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) has emerged as a widely used heterobifunctional crosslinker. Its popularity stems not only from its ability to efficiently couple amine- and sulfhydryl-containing molecules but also from a key structural feature that enhances its stability: the cyclohexane ring.
This technical guide delves into the critical role of the cyclohexane ring in the stability of this compound, providing a comprehensive resource for scientists seeking to understand and optimize their bioconjugation strategies. We will explore the chemical underpinnings of its stability, present quantitative data on maleimide hydrolysis, and provide detailed experimental protocols for assessing conjugate stability.
The Chemical Foundation of Stability: A Tale of Two Rings
This compound is comprised of three key functional components: a sulfated N-hydroxysuccinimide (Sulfo-NHS) ester, a maleimide group, and a cyclohexane ring spacer. The Sulfo-NHS ester provides water solubility and reacts with primary amines on proteins and other biomolecules to form stable amide bonds. The maleimide group, on the other hand, specifically reacts with sulfhydryl groups, typically from cysteine residues, to form a covalent thioether bond.
The stability of the maleimide group itself is a critical consideration. In aqueous solutions, particularly at neutral to alkaline pH, the maleimide ring is susceptible to hydrolysis, rendering it inactive and unable to react with sulfhydryl groups. This hydrolysis is a competing reaction that can significantly reduce conjugation efficiency.
This is where the cyclohexane ring plays its crucial role. Positioned between the maleimide and the carboxyl group, the cyclohexane ring imparts a degree of steric hindrance and alters the electronic environment around the maleimide. This has a direct impact on the rate of hydrolysis of the maleimide group. Compared to similar crosslinkers that lack this cyclic structure, the cyclohexane ring in SMCC and its sulfonated analog, Sulfo-SMCC, decreases the rate of maleimide hydrolysis.[1][2][3][4] This enhanced stability is a significant advantage, as it allows for the preparation and even lyophilization of maleimide-activated proteins for later use without significant loss of reactivity.[2]
The stabilizing effect of the cyclohexane ring is attributed to its rigid, non-polar nature, which is thought to shield the electrophilic double bond of the maleimide from nucleophilic attack by water or hydroxide ions. While the primary amine-reactive NHS ester moiety is inherently more labile in aqueous solutions, the maleimide group of SMCC and Sulfo-SMCC exhibits unusual stability at a pH up to 7.5.
The Fate of the Maleimide-Thiol Adduct: A Balancing Act
Upon successful conjugation of the maleimide to a thiol group, a thiosuccinimide linkage is formed. However, the story of stability does not end here. The thiosuccinimide adduct itself is subject to two competing pathways in a physiological environment:
-
Retro-Michael Reaction: This is a reversal of the initial conjugation, leading to the dissociation of the thiol from the maleimide. In the presence of other thiols, such as glutathione in the bloodstream, this can lead to "thiol exchange," where the payload is transferred to other molecules, resulting in off-target effects and reduced efficacy.
-
Hydrolysis of the Succinimide Ring: The succinimide ring of the thioether adduct can undergo hydrolysis to form a stable, ring-opened succinamic acid derivative. This hydrolyzed product is no longer susceptible to the retro-Michael reaction, effectively locking the conjugate in a stable form.
The overall stability of the bioconjugate is therefore a delicate balance between these two competing reactions. The structure of the N-substituent on the maleimide plays a critical role in influencing the rate of this stabilizing hydrolysis.
Quantitative Insights into Maleimide Stability
While the qualitative stabilizing effect of the cyclohexane ring is well-documented in product literature, direct quantitative comparisons with analogous linear linkers are sparse in peer-reviewed publications. However, extensive research has been conducted on the influence of various N-substituents on the hydrolysis rate of the resulting thiosuccinimide adduct. This data provides valuable insights into the chemical principles governing stability.
The rate of hydrolysis of the succinimide ring is significantly influenced by the electronic properties of the N-substituent. Electron-withdrawing groups on the N-substituent have been shown to accelerate the rate of hydrolysis, leading to a more rapid formation of the stable, ring-opened product. This has led to the development of "self-hydrolyzing" or "stabilized" maleimides for bioconjugation.
Below is a summary of the half-lives of different N-substituted maleimide-thiol adducts, illustrating the impact of the N-substituent on the rate of stabilizing hydrolysis.
| N-Substituent of Maleimide | Half-life (t½) of Thiosuccinimide Hydrolysis | Reference |
| N-Alkyl (e.g., N-ethylmaleimide) | ~27 hours (at pH 7.4, 37°C) | |
| N-Aryl (e.g., N-phenylmaleimide) | ~1.5 hours (at pH 7.4, 37°C) | |
| N-Aryl with electron-withdrawing group (e.g., N-fluorophenylmaleimide) | ~0.7 hours (at pH 7.4, 37°C) |
Visualizing the Molecular Interactions and Processes
To better understand the concepts discussed, the following diagrams illustrate the key chemical structures, reactions, and experimental workflows.
References
An In-depth Technical Guide to the Membrane Permeability of trans-Sulfo-SMCC Crosslinker
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the membrane permeability of the trans-Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) crosslinker. A critical understanding of its ability to cross the cell membrane is paramount for its effective application in bioconjugation, protein interaction studies, and the development of targeted therapeutics.
Core Concept: Membrane Impermeability
The defining characteristic of this compound is its impermeability to the cell membrane . This property is attributed to the presence of a negatively charged sulfonate group (-SO₃⁻) on its N-hydroxysuccinimide (NHS) ester ring. This functional group renders the molecule highly water-soluble and prevents its passive diffusion across the hydrophobic lipid bilayer of the cell membrane. In contrast, its non-sulfonated counterpart, SMCC, is lipid-soluble and can readily cross cell membranes.[1][2] This fundamental difference dictates the specific applications for which each crosslinker is suited. Sulfo-SMCC is the reagent of choice for exclusively labeling and crosslinking proteins on the outer surface of the cell.[3]
Chemical Properties and Reaction Mechanism
This compound is a heterobifunctional crosslinker, meaning it possesses two different reactive groups: a sulfo-NHS ester and a maleimide group, connected by a cyclohexane spacer arm.[4][5]
-
Sulfo-NHS Ester: Reacts with primary amines (-NH₂) found in the side chains of lysine residues and the N-terminus of proteins to form stable amide bonds. This reaction is most efficient at a pH range of 7-9.
-
Maleimide: Reacts specifically with sulfhydryl groups (-SH) present in the side chains of cysteine residues to form a stable thioether bond. This reaction is optimal at a pH range of 6.5-7.5.
The cyclohexane ring in the spacer arm provides stability to the maleimide group, reducing its hydrolysis rate in aqueous solutions and allowing for sequential crosslinking reactions.
Quantitative Data Summary
While direct quantitative data on the negligible permeability of this compound is not extensively published due to its widely accepted impermeability, the following table summarizes the key characteristics and expected experimental outcomes that underscore this property.
| Property | This compound | SMCC (for comparison) | Reference |
| Water Solubility | High | Low (requires organic solvent) | |
| Membrane Permeability | No | Yes | |
| Primary Application | Cell-surface protein labeling | Intracellular and extracellular protein labeling | |
| Expected Outcome in a Comparative Labeling Experiment | Labeling of extracellular domains of membrane proteins and secreted proteins. No labeling of cytosolic proteins. | Labeling of both extracellular and intracellular proteins. | Inferred from properties |
Experimental Protocol: Comparative Analysis of Membrane Permeability
To experimentally verify the membrane impermeability of this compound, a comparative labeling study using both Sulfo-SMCC and its membrane-permeable analog, SMCC, can be performed.
Objective: To demonstrate that Sulfo-SMCC selectively labels cell surface proteins, while SMCC labels both cell surface and intracellular proteins.
Materials:
-
Cell line of interest (e.g., HeLa, Jurkat)
-
This compound
-
SMCC
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Lysis buffer (e.g., RIPA buffer)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot apparatus and reagents
-
Primary antibodies against a known cell surface protein and a known cytosolic protein
-
Secondary antibody conjugated to a detectable marker (e.g., HRP)
-
Chemiluminescent substrate
Methodology:
-
Cell Culture: Culture cells to a sufficient density in appropriate culture vessels.
-
Crosslinker Preparation:
-
Dissolve Sulfo-SMCC in aqueous buffer (e.g., PBS) to the desired final concentration.
-
Dissolve SMCC in DMSO to create a stock solution, then dilute to the final concentration in PBS.
-
-
Cell Treatment:
-
Wash cells with ice-cold PBS to remove media components.
-
Incubate one set of cells with the Sulfo-SMCC solution and another set with the SMCC solution for 30-60 minutes at 4°C to minimize endocytosis. Include a control group of untreated cells.
-
-
Quenching: Quench the crosslinking reaction by adding a quenching buffer containing a primary amine (e.g., Tris or glycine).
-
Cell Lysis: Wash the cells with PBS and then lyse them using a suitable lysis buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with primary antibodies specific for a cell surface protein and a cytosolic protein.
-
Incubate with the appropriate secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate.
-
Expected Results:
-
In the Sulfo-SMCC treated cells, a shift in the molecular weight (indicating crosslinking) will be observed for the cell surface protein, but not for the cytosolic protein.
-
In the SMCC treated cells, a molecular weight shift will be observed for both the cell surface and the cytosolic proteins.
-
The untreated control cells will show no molecular weight shift for either protein.
Mandatory Visualizations
Caption: Workflow for comparing the membrane permeability of Sulfo-SMCC and SMCC.
Caption: Using Sulfo-SMCC to study cell surface receptor interactions in a signaling pathway.
References
Methodological & Application
Application Notes: trans-Sulfo-SMCC for Antibody-Protein Conjugation
Introduction
The covalent conjugation of proteins to antibodies is a cornerstone of modern biotechnology, enabling the development of targeted therapeutics, advanced diagnostics, and powerful research reagents.[][2][3] A successful conjugation strategy requires a linker molecule that is stable, specific, and efficient. trans-Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (trans-Sulfo-SMCC) is a heterobifunctional crosslinker widely used for this purpose.[4][5]
This compound contains two distinct reactive groups: an N-hydroxysuccinimide (NHS) ester and a maleimide group. The NHS ester reacts specifically with primary amines (-NH₂), such as the side chain of lysine residues found abundantly on antibodies, to form a stable amide bond. The maleimide group reacts with sulfhydryl groups (-SH), also known as thiols, to form a stable thioether bond. This dual reactivity allows for a controlled, two-step conjugation process, minimizing the formation of unwanted homodimers.
A key feature of Sulfo-SMCC is the sulfonate group on its NHS ring, which renders the molecule water-soluble, eliminating the need for organic solvents like DMSO or DMF that can be detrimental to protein stability. The cyclohexane ring in the spacer arm enhances the stability of the maleimide group, reducing its hydrolysis rate and allowing for the preparation of maleimide-activated intermediates that can be stored for later use. These properties make this compound an ideal reagent for researchers, scientists, and drug development professionals seeking to create stable and well-defined antibody-protein conjugates.
Chemical Reaction and Experimental Workflow
The conjugation process using this compound is typically performed in a two-step manner to ensure specificity and control over the final product.
Step 1: Antibody Activation The process begins by reacting the antibody, which is rich in primary amines on its lysine residues, with an excess of this compound. The NHS ester end of the crosslinker forms a covalent amide bond with the antibody.
Step 2: Conjugation to Protein After removing the excess, unreacted crosslinker, the maleimide-activated antibody is introduced to the protein of interest, which must possess a free sulfhydryl group. The maleimide group on the activated antibody specifically reacts with the protein's sulfhydryl group to form a stable thioether bond, completing the conjugation.
The underlying chemical reactions for this process are illustrated below. The NHS ester reacts with a primary amine on the antibody, releasing N-hydroxysulfosuccinimide. Subsequently, the maleimide group on the linker-activated antibody reacts with a sulfhydryl group from a cysteine residue on the target protein.
References
Application Notes and Protocols for trans-Sulfo-SMCC in Bioconjugation
A Detailed Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
trans-Sulfosuccinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (trans-Sulfo-SMCC) is a water-soluble, heterobifunctional crosslinker essential for the covalent conjugation of biomolecules.[1][2][3] Its structure features two distinct reactive groups: an N-hydroxysuccinimide (NHS) ester and a maleimide group.[1][4] This dual functionality allows for a controlled, two-step conjugation process, minimizing the formation of unwanted homodimers. The NHS ester reacts with primary amines (e.g., on lysine residues of proteins) to form stable amide bonds, while the maleimide group specifically targets sulfhydryl groups (e.g., on cysteine residues) to create stable thioether bonds.
The "sulfo" group enhances the water solubility of the molecule, enabling conjugation reactions to be performed in aqueous buffers without the need for organic solvents that could potentially denature proteins. Furthermore, the cyclohexane ring in the spacer arm increases the stability of the maleimide group, reducing its susceptibility to hydrolysis and allowing for the preparation of maleimide-activated intermediates that can be stored for later use. These characteristics make this compound a widely used reagent in various bioconjugation applications, including the development of antibody-drug conjugates (ADCs), enzyme-labeled antibodies, and the immobilization of proteins onto surfaces.
Chemical Reaction Mechanism
The bioconjugation process using this compound follows a two-step reaction pathway. First, the NHS ester of this compound reacts with primary amines on the first protein (Protein 1), forming a stable amide linkage. In the second step, the maleimide group of the now-activated Protein 1 reacts with free sulfhydryl groups on the second protein (Protein 2), resulting in a stable thioether bond and the formation of the desired conjugate.
Quantitative Data Summary
The efficiency of the conjugation reaction is influenced by several factors, including the molar ratio of crosslinker to protein, pH, and incubation time. The following tables provide a summary of key quantitative parameters for using this compound.
Table 1: Recommended Molar Excess of this compound for Protein Activation
| Protein Concentration | Recommended Molar Excess (Crosslinker:Protein) |
| < 1 mg/mL | 40-80 fold |
| 1-2 mg/mL | > 20 fold |
| > 2 mg/mL | 10-50 fold |
Table 2: Reaction Conditions for this compound Conjugation
| Reaction Step | Parameter | Recommended Range | Notes |
| Step 1: Amine Reaction | pH | 7.0 - 9.0 | Optimal pH is typically 7.2-7.5 to balance NHS ester reactivity and maleimide stability. |
| Incubation Time | 30-60 minutes at Room Temperature or 2 hours at 4°C | ||
| Step 2: Sulfhydryl Reaction | pH | 6.5 - 7.5 | |
| Incubation Time | 1-2 hours at Room Temperature | Can be extended overnight if necessary. |
Table 3: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 436.37 g/mol |
| Spacer Arm Length | 8.3 Å |
| Solubility | Water soluble up to ~5 mg/mL or ~10 mM. Solubility decreases with increasing salt concentration. |
Experimental Protocols
This section provides a detailed, step-by-step protocol for a typical two-step bioconjugation reaction using this compound.
Materials and Reagents:
-
This compound
-
Amine-containing protein (Protein-NH2)
-
Sulfhydryl-containing protein (Protein-SH)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5 (e.g., 100 mM sodium phosphate, 150 mM NaCl). Avoid buffers containing primary amines (e.g., Tris) or sulfhydryls.
-
Desalting columns (e.g., spin columns)
-
Reducing agent (if Protein-SH has disulfide bonds), e.g., TCEP or DTT.
Experimental Workflow Diagram
Step-by-Step Protocol:
Part 1: Activation of Amine-Containing Protein (Protein-NH2)
-
Buffer Preparation: Prepare your Protein-NH2 in an amine-free and sulfhydryl-free buffer, such as PBS, at a pH of 7.2-7.5.
-
This compound Preparation: Immediately before use, dissolve this compound in water or a low-salt buffer (e.g., 50 mM sodium phosphate). Do not use PBS for initial dissolution as high salt concentrations hinder solubility. If needed, gently warm the solution to 40-50°C to aid dissolution.
-
Reaction: Add the calculated amount of dissolved this compound to the Protein-NH2 solution. The molar excess will depend on the protein concentration (see Table 1).
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Purification: Remove excess, non-reacted this compound using a desalting column or dialysis, equilibrating with the conjugation buffer. This step is crucial to prevent the crosslinker from reacting with the sulfhydryl groups of the second protein.
Part 2: Conjugation with Sulfhydryl-Containing Protein (Protein-SH)
-
Protein-SH Preparation: Ensure your Protein-SH is in a suitable buffer (pH 6.5-7.5) and has free sulfhydryl groups. If necessary, reduce any disulfide bonds using a reducing agent like TCEP or DTT. If using DTT, it must be removed prior to conjugation.
-
Conjugation Reaction: Combine the purified maleimide-activated Protein-NH2 with the Protein-SH.
-
Incubation: Incubate the mixture for 1-2 hours at room temperature.
-
Quenching (Optional): To stop the reaction, a small molecule containing a free sulfhydryl group (e.g., cysteine) can be added to quench any unreacted maleimide groups.
-
Final Purification: Purify the final conjugate from unreacted proteins and byproducts using methods such as size-exclusion chromatography or dialysis.
-
Analysis: Characterize the final conjugate using techniques like SDS-PAGE, mass spectrometry, or functional assays to confirm successful conjugation and determine the conjugation ratio.
Troubleshooting and Optimization
Optimizing a bioconjugation reaction often requires empirical testing. The following flowchart provides a logical approach to troubleshooting common issues.
References
- 1. 4-(n-maleimidomethyl)cyclohexane-1-carboxylic acid 3-sulfo-n-hydroxysuccinimide ester sodium salt | 92921-24-9 | Benchchem [benchchem.com]
- 2. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Protein Labeling using trans-Sulfo-SMCC
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for calculating the optimal molar excess of trans-Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) for the successful conjugation of proteins. This heterobifunctional crosslinker is widely used to covalently link molecules containing primary amines to molecules with sulfhydryl groups, a critical process in the development of antibody-drug conjugates (ADCs), immunoassays, and other protein-based reagents.
Principle of this compound Crosslinking
This compound is a water-soluble crosslinker that contains two reactive groups: an N-hydroxysuccinimide (NHS) ester and a maleimide group.[1][2] The NHS ester reacts with primary amines (e.g., the side chain of lysine residues or the N-terminus of a polypeptide) to form stable amide bonds.[1][3] This reaction is most efficient at a pH of 7.0-9.0.[2] The maleimide group reacts specifically with sulfhydryl groups (e.g., from cysteine residues) to form a stable thioether bond, with an optimal pH range of 6.5-7.5.
The cyclohexane ring in the spacer arm of Sulfo-SMCC provides stability and reduces the rate of hydrolysis of the maleimide group, allowing for sequential two-step conjugation protocols. This two-step process minimizes the formation of unwanted homodimers.
Calculating Molar Excess of this compound
The molar excess of this compound over the protein is a critical parameter that influences the degree of labeling (DOL). An insufficient molar excess will result in a low yield of activated protein, while an excessive amount can lead to protein precipitation or loss of biological activity due to modification of critical amine residues. The optimal molar excess is dependent on the protein concentration and must be empirically determined for each specific application.
Recommended Molar Excess Ratios
The following table summarizes the generally recommended starting molar excess of this compound for protein labeling based on protein concentration.
| Protein Concentration | Recommended Molar Excess (Sulfo-SMCC : Protein) | Reference |
| < 1 mg/mL | 40 - 80 fold | |
| 1 - 4 mg/mL | 20 - fold | |
| > 5 mg/mL | 5 - 20 fold | |
| General Recommendation | 10 - 50 fold |
Experimental Protocols
This section provides a detailed protocol for a two-step protein conjugation using this compound.
Materials and Reagents
-
Protein to be labeled (Protein-NH2)
-
Sulfhydryl-containing molecule (Molecule-SH)
-
This compound
-
Conjugation Buffer: Amine-free buffer such as Phosphate Buffered Saline (PBS), pH 7.2-7.5. Avoid buffers containing primary amines like Tris or glycine.
-
Reaction Quenching Solution (optional): 1M Tris-HCl, pH 7.5 or 1M Glycine, pH 7.5 to a final concentration of 20-50 mM.
-
Desalting columns or dialysis equipment for buffer exchange and purification.
Step 1: Activation of Protein with this compound
-
Prepare Protein Solution : Dissolve the protein (Protein-NH2) in the Conjugation Buffer at a known concentration. If the protein is in an incompatible buffer, perform a buffer exchange.
-
Prepare Sulfo-SMCC Solution : Immediately before use, dissolve the this compound in an appropriate solvent. Sulfo-SMCC is water-soluble, but solubility can decrease in high salt concentration buffers. If solubility is an issue, gentle warming in a 40-50°C water bath can help.
-
Calculate Required Amount of Sulfo-SMCC : Based on the protein concentration, determine the desired molar excess from the table above. Use the following formulas to calculate the amount of Sulfo-SMCC to add:
-
Moles of Protein = (Mass of Protein in g) / (Molecular Weight of Protein in g/mol )
-
Moles of Sulfo-SMCC = Moles of Protein * Molar Excess
-
Mass of Sulfo-SMCC = Moles of Sulfo-SMCC * Molecular Weight of Sulfo-SMCC (436.37 g/mol )
-
-
Reaction : Add the calculated amount of the freshly prepared Sulfo-SMCC solution to the protein solution while gently stirring.
-
Incubation : Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Removal of Excess Crosslinker : Remove the unreacted Sulfo-SMCC using a desalting column or dialysis equilibrated with the Conjugation Buffer (adjusted to pH 6.5-7.5 for the subsequent maleimide reaction).
Step 2: Conjugation of Maleimide-Activated Protein with a Sulfhydryl-Containing Molecule
-
Prepare Sulfhydryl-Containing Molecule : Ensure the molecule to be conjugated (Molecule-SH) has a free, reduced sulfhydryl group. If necessary, reduce any disulfide bonds using a reducing agent like TCEP, followed by removal of the reducing agent.
-
Conjugation Reaction : Add the sulfhydryl-containing molecule to the desalted maleimide-activated protein solution. The molar ratio of the two molecules will depend on the desired final product.
-
Incubation : Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching (Optional) : To stop the reaction, a quenching reagent such as cysteine or 2-mercaptoethanol can be added to react with any remaining maleimide groups.
-
Purification : Purify the final protein conjugate from unreacted molecules and byproducts using size-exclusion chromatography or dialysis.
Visualization of Experimental Workflow and Reaction
The following diagrams illustrate the experimental workflow and the chemical reaction of protein labeling with this compound.
Caption: Experimental workflow for two-step protein conjugation using this compound.
Caption: Chemical reaction of this compound with a protein and a sulfhydryl-containing molecule.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Labeling Efficiency | - Insufficient molar excess of Sulfo-SMCC.- Hydrolysis of Sulfo-SMCC due to moisture or high pH.- Presence of primary amines in the buffer. | - Increase the molar excess of Sulfo-SMCC.- Prepare Sulfo-SMCC solution immediately before use and ensure the reagent is stored properly desiccated.- Perform buffer exchange into an amine-free buffer. |
| Protein Precipitation | - Excessive molar excess of Sulfo-SMCC leading to over-labeling. | - Reduce the molar excess of Sulfo-SMCC.- Optimize reaction time and temperature. |
| Loss of Protein Activity | - Modification of primary amines in the active site of the protein. | - Reduce the molar excess of Sulfo-SMCC.- Consider alternative crosslinking chemistries that target other functional groups. |
References
Surface Modification of Nanoparticles with trans-Sulfo-SMCC: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the surface modification of nanoparticles using the heterobifunctional crosslinker, sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (trans-Sulfo-SMCC). These guidelines are intended to assist researchers in the development of functionalized nanoparticles for various applications, including targeted drug delivery, bioimaging, and diagnostics.
Introduction to this compound Chemistry
This compound is a water-soluble crosslinker widely used for the covalent conjugation of amine- and sulfhydryl-containing molecules.[1][2][3] Its heterobifunctional nature allows for a two-step conjugation process, minimizing the formation of undesirable homo-oligomers.[4][5] The molecule consists of two reactive moieties:
-
N-hydroxysuccinimide (NHS) ester: This group reacts with primary amines (-NH₂) at a pH range of 7.0-9.0 to form stable amide bonds. This reaction is typically performed first to activate the amine-containing molecule.
-
Maleimide group: This group reacts specifically with sulfhydryl groups (-SH) at a pH range of 6.5-7.5 to form a stable thioether bond.
The cyclohexane ring in the spacer arm of Sulfo-SMCC enhances the stability of the maleimide group compared to other crosslinkers, allowing for the preparation and storage of maleimide-activated intermediates. The sulfonate group on the NHS ring renders the molecule water-soluble, which is advantageous for reactions in aqueous buffers without the need for organic solvents.
Applications in Nanoparticle Surface Modification
The surface modification of nanoparticles with Sulfo-SMCC is a versatile strategy to attach a wide range of targeting ligands, therapeutic agents, and imaging probes. Common applications include:
-
Targeted Drug Delivery: Conjugating antibodies, peptides, or other small molecules that recognize specific cell surface receptors to nanoparticles enables targeted delivery of therapeutic payloads to diseased cells, such as cancer cells.
-
Bioimaging: Attaching fluorescent dyes or contrast agents to nanoparticles allows for the visualization and tracking of the nanoparticles in vitro and in vivo.
-
Diagnostics: Immobilizing antibodies or oligonucleotides on the surface of nanoparticles can be used for the development of sensitive diagnostic assays.
Quantitative Data Summary
The efficiency of nanoparticle surface modification can be influenced by several factors, including the type and size of the nanoparticle, the concentration of reactants, and the reaction conditions. The following tables summarize key quantitative parameters.
| Parameter | Value | Nanoparticle Type | Ligand | Reference |
| Conjugation Efficiency | ~22-30% | Gold Nanoparticles | Antibody | |
| Ligand Density | ~100-700 ligands/nanoparticle | Hydrogel Nanoparticles | Affibody | |
| ~20-40 ligands/nanoparticle | Hydrogel Nanoparticles | Affibody | ||
| 0.2-2.0 ligands/100 nm² | Liposomes | Folate, Transferrin |
| Parameter | Condition | Effect | Reference |
| Sulfo-SMCC:Protein Ratio | 5-10 fold molar excess (5-10 mg/mL protein) | Sufficient maleimide activation | |
| 20-fold molar excess (1-4 mg/mL protein) | Sufficient maleimide activation | ||
| 40-80 fold molar excess (<1 mg/mL protein) | Sufficient maleimide activation | ||
| pH (NHS Ester Reaction) | 7.0 - 9.0 | Optimal for amide bond formation | |
| pH (Maleimide Reaction) | 6.5 - 7.5 | Optimal for thioether bond formation |
Experimental Protocols
The following are detailed protocols for the surface modification of different types of nanoparticles with this compound. These protocols should be optimized for specific applications.
Protocol 1: Antibody Conjugation to Amine-Functionalized Gold Nanoparticles
This protocol describes the conjugation of a thiol-containing antibody to amine-functionalized gold nanoparticles.
Materials:
-
Amine-functionalized gold nanoparticles (AuNPs)
-
This compound
-
Thiolated Antibody (containing a free -SH group)
-
Conjugation Buffer: 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.2 (amine-free)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 10 mM Cysteine
-
Washing Buffer: PBS with 0.05% Tween-20
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)
Procedure:
Step 1: Activation of Amine-Functionalized Gold Nanoparticles
-
Resuspend the amine-functionalized AuNPs in the Conjugation Buffer to a final concentration of 1-5 mg/mL.
-
Immediately before use, prepare a 10 mg/mL solution of Sulfo-SMCC in deionized water.
-
Add a 20-fold molar excess of the Sulfo-SMCC solution to the AuNP suspension.
-
Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.
-
Remove excess, non-reacted Sulfo-SMCC using a desalting column equilibrated with the Conjugation Buffer.
Step 2: Conjugation of Thiolated Antibody
-
Immediately add the thiolated antibody to the maleimide-activated AuNPs. The molar ratio of antibody to AuNPs should be optimized for the specific application.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quench the reaction by adding the Quenching Solution to a final concentration of 10-50 mM. Incubate for 15 minutes at room temperature.
-
Purify the antibody-conjugated AuNPs by centrifugation and resuspension in the Washing Buffer. Repeat the washing steps three times.
-
Resuspend the final product in a suitable storage buffer (e.g., PBS with 0.02% sodium azide) and store at 4°C.
Protocol 2: Peptide Conjugation to Amine-Functionalized Magnetic Nanoparticles
This protocol outlines the conjugation of a thiol-containing peptide to amine-functionalized magnetic nanoparticles.
Materials:
-
Amine-functionalized magnetic nanoparticles (MNPs)
-
This compound
-
Thiolated Peptide
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.2
-
Magnetic separator
-
Washing Buffer: PBS with 0.1% BSA
Procedure:
Step 1: Activation of Amine-Functionalized Magnetic Nanoparticles
-
Wash the MNPs (typically 1 mg) with the Activation Buffer using a magnetic separator.
-
Resuspend the MNPs in 1 mL of Activation Buffer.
-
Prepare a 10 mg/mL solution of Sulfo-SMCC in DMSO or water.
-
Add 25 µL of the Sulfo-SMCC solution to the MNP suspension.
-
Incubate for 1 hour at room temperature with continuous rotation.
-
Wash the activated MNPs three times with the Conjugation Buffer using a magnetic separator.
Step 2: Conjugation of Thiolated Peptide
-
Dissolve the thiolated peptide in the Conjugation Buffer to a final concentration of 1 mg/mL.
-
Resuspend the activated MNPs in 1 mL of the peptide solution.
-
Incubate for 4 hours at room temperature or overnight at 4°C with continuous rotation.
-
Wash the peptide-conjugated MNPs three times with the Washing Buffer using a magnetic separator.
-
Resuspend the final product in a suitable storage buffer and store at 4°C.
Characterization of Modified Nanoparticles
Successful surface modification should be confirmed using appropriate characterization techniques.
| Technique | Parameter Measured | Expected Outcome for Successful Conjugation |
| Dynamic Light Scattering (DLS) | Hydrodynamic diameter and Polydispersity Index (PDI) | Increase in hydrodynamic diameter and a low PDI, indicating a stable and monodisperse suspension. |
| Zeta Potential | Surface charge | Change in surface charge depending on the isoelectric point of the conjugated ligand. |
| UV-Vis Spectroscopy | Surface Plasmon Resonance (for AuNPs) | A red-shift in the plasmon peak after ligand conjugation. |
| Transmission Electron Microscopy (TEM) | Size, morphology, and aggregation state | Visualization of individual, well-dispersed nanoparticles. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Chemical bonds | Appearance of new peaks corresponding to the amide and thioether bonds. |
| Quantification Assays | Ligand density | Determination of the number of ligands per nanoparticle using methods like fluorescence or colorimetric assays. |
Signaling Pathways and Experimental Workflows
EGFR Signaling Pathway Targeted by Antibody-Conjugated Nanoparticles
A common application of functionalized nanoparticles is the targeting of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often overactive in cancer cells.
Caption: EGFR signaling pathway initiated by an antibody-nanoparticle conjugate.
Experimental Workflow: In Vitro Targeting of Cancer Cells
This workflow outlines the steps for evaluating the targeting efficiency of ligand-conjugated nanoparticles in a cell culture model.
Caption: Workflow for in vitro cell targeting experiments.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | Inactive Sulfo-SMCC (hydrolyzed) | Prepare Sulfo-SMCC solution immediately before use. Store Sulfo-SMCC desiccated at -20°C. |
| Insufficient molar excess of Sulfo-SMCC | Increase the molar ratio of Sulfo-SMCC to the amine-containing nanoparticle. | |
| Presence of primary amines in the buffer | Use amine-free buffers (e.g., PBS, MES, HEPES) for the NHS ester reaction. | |
| No free sulfhydryl groups on the ligand | Reduce disulfide bonds in the ligand using a reducing agent like TCEP. Purify to remove the reducing agent. | |
| Nanoparticle Aggregation | Inappropriate buffer conditions (pH, ionic strength) | Optimize buffer composition. Consider using a stabilizing agent (e.g., BSA, PEG). |
| High degree of surface modification | Reduce the concentration of Sulfo-SMCC or the ligand to decrease the surface density of the conjugated molecules. | |
| Non-specific Binding | Hydrophobic interactions | Include a blocking step with a protein like BSA after conjugation. Use a detergent (e.g., Tween-20) in washing buffers. |
| Electrostatic interactions | Adjust the pH and ionic strength of the buffers. |
References
Application Notes and Protocols for Immobilizing Peptides to a Surface using trans-Sulfo-SMCC
Audience: Researchers, scientists, and drug development professionals.
Introduction
Immobilizing peptides onto solid surfaces is a critical technique in a wide array of biomedical and biotechnological applications, including the development of biosensors, engineered tissues, and targeted drug delivery systems. A successful immobilization strategy ensures that the peptide is stably attached to the surface while retaining its specific biological activity. The orientation and density of the immobilized peptides are key factors that influence the functionality of the modified surface.[1][2]
This document provides a detailed guide to immobilizing cysteine-containing peptides onto amine-functionalized surfaces using the heterobifunctional crosslinker, sulfosuccinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (trans-Sulfo-SMCC). Sulfo-SMCC is a water-soluble reagent that facilitates the covalent conjugation of amine- and sulfhydryl-containing molecules.[3][4][5] Its N-hydroxysuccinimide (NHS) ester group reacts with primary amines to form stable amide bonds, while the maleimide group specifically reacts with sulfhydryl groups to form stable thioether bonds. The water-soluble nature of Sulfo-SMCC allows for conjugation reactions to be performed in aqueous buffers, which is beneficial for maintaining the integrity of biological molecules.
Principle of the Method
The immobilization process using Sulfo-SMCC is typically a two-step procedure designed to provide control over the peptide orientation.
-
Surface Activation: The amine-functionalized surface is first reacted with Sulfo-SMCC. The NHS ester end of the crosslinker forms a stable amide bond with the primary amines on the surface. This step results in a surface functionalized with maleimide groups.
-
Peptide Conjugation: The sulfhydryl group of a cysteine residue in the peptide then reacts with the surface-bound maleimide group to form a stable thioether linkage. This specific reaction allows for the controlled, oriented immobilization of the peptide.
Experimental Protocols
Materials and Reagents
-
Amine-functionalized surface (e.g., aminated microwell plates, amino-silanized glass slides)
-
This compound (Sulfosuccinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
-
Cysteine-containing peptide of interest
-
Reaction Buffers:
-
Activation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5 (e.g., 100 mM sodium phosphate, 150 mM NaCl)
-
Conjugation Buffer: PBS, pH 6.5-7.5, containing 1-5 mM EDTA
-
Washing Buffer: PBS with 0.05% Tween-20 (PBST)
-
-
Reducing agent (optional, for peptides with disulfide bonds): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching solution (optional): Cysteine or β-mercaptoethanol
-
Organic solvent (if using non-sulfo SMCC): Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Desalting columns or dialysis equipment
Protocol 1: Immobilization of a Cysteine-Containing Peptide to an Amine-Functionalized Surface
This protocol outlines the two-step process for immobilizing a peptide onto an aminated surface.
Step 1: Activation of the Amine-Functionalized Surface with Sulfo-SMCC
-
Prepare Sulfo-SMCC Solution: Immediately before use, prepare a 10 mM solution of Sulfo-SMCC in water or the Activation Buffer. Sulfo-SMCC is moisture-sensitive and should be equilibrated to room temperature before opening. Do not store the reagent in solution.
-
Surface Activation: Add the Sulfo-SMCC solution to the amine-functionalized surface. For example, add 30 µL of 10 mM Sulfo-SMCC solution to each aminated microwell.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature.
-
Washing: Remove the excess Sulfo-SMCC by washing the surface three times with pure water or the Activation Buffer.
Step 2: Conjugation of the Cysteine-Containing Peptide
-
Prepare Peptide Solution: Dissolve the cysteine-containing peptide in the Conjugation Buffer to a final concentration of 100-300 µM. If the peptide has internal disulfide bonds that need to be reduced to expose the sulfhydryl group, add a reducing agent like TCEP (e.g., 1 mM).
-
Peptide Incubation: Add the peptide solution to the maleimide-activated surface.
-
Incubation: Incubate for 1-4 hours at room temperature, protected from light. The reaction can also be performed overnight at 4°C.
-
Washing: Wash the surface thoroughly to remove any non-covalently bound peptide. Perform three washes with a washing buffer like PBST, with a 5-minute incubation for each wash, followed by three washes with pure water.
-
Quenching (Optional): To block any unreacted maleimide groups, the surface can be incubated with a solution of cysteine or β-mercaptoethanol (e.g., 10 mM) for 30 minutes at room temperature.
-
Final Wash: Wash the surface again with the washing buffer and then with pure water. The peptide-functionalized surface is now ready for use or further characterization.
Data Presentation
The following table summarizes typical quantitative parameters used in peptide immobilization protocols with Sulfo-SMCC, compiled from various sources.
| Parameter | Value/Range | Source |
| Sulfo-SMCC Concentration | 10 mM | |
| Peptide Concentration | 100 - 300 µM | |
| Activation Reaction pH | 7.2 - 7.5 | |
| Conjugation Reaction pH | 6.5 - 7.5 | |
| Activation Time | 30 - 60 minutes | |
| Conjugation Time | 1 - 4 hours | |
| Reaction Temperature | Room Temperature or 4°C |
Characterization of Peptide-Functionalized Surfaces
Several techniques can be employed to confirm the successful immobilization of the peptide and to characterize the modified surface.
-
X-ray Photoelectron Spectroscopy (XPS): Can be used to determine the elemental composition of the surface, confirming the presence of elements specific to the peptide (e.g., nitrogen, sulfur).
-
Contact Angle Measurement: Successful immobilization of a peptide will typically alter the hydrophilicity of the surface, which can be measured by a change in the water contact angle.
-
Fluorescence-based Quantification: If the peptide is fluorescently labeled (e.g., with FITC or TAMRA), the amount of immobilized peptide can be quantified by measuring the fluorescence intensity of the surface. Alternatively, a fluorescent dye that reacts with the peptide's amine groups can be used to quantify surface peptide density.
-
Enzyme-Linked Immunosorbent Assay (ELISA)-based methods: If an antibody against the peptide is available, an ELISA-like assay can be used to detect and quantify the immobilized peptide.
-
Atomic Force Microscopy (AFM): Can provide topographical information about the surface, revealing changes in surface morphology after peptide immobilization.
-
Surface Plasmon Resonance (SPR): Can be used to monitor the immobilization process in real-time and to quantify the amount of bound peptide.
Diagrams
Caption: A flowchart of the two-step experimental workflow for immobilizing a cysteine-containing peptide onto an amine-functionalized surface using Sulfo-SMCC.
Caption: A schematic of the two-step chemical reaction for peptide immobilization using Sulfo-SMCC, showing the activation of an amine surface followed by conjugation of a sulfhydryl-containing peptide.
Troubleshooting and Considerations
-
Hydrolysis of Reagents: Both the NHS ester and the maleimide groups of Sulfo-SMCC can hydrolyze in aqueous solutions. The rate of hydrolysis increases with pH. Therefore, it is crucial to prepare the Sulfo-SMCC solution immediately before use and to perform the reactions within the recommended pH ranges. The cyclohexane ring in the spacer arm of Sulfo-SMCC provides some stability to the maleimide group compared to other crosslinkers.
-
Peptide Purity and Disulfide Bonds: Ensure the peptide is of high purity and that the cysteine residue has a free sulfhydryl group. If the peptide can form disulfide-linked dimers, a reduction step with a mild reducing agent like TCEP is necessary prior to conjugation.
-
Buffer Composition: Avoid buffers containing primary amines (e.g., Tris, glycine) or sulfhydryls during the conjugation steps, as they will compete with the desired reaction.
-
Nonspecific Binding: Thorough washing steps are essential to remove non-covalently bound peptides, which could otherwise lead to inaccurate results in downstream applications.
-
Optimization: The optimal concentrations of Sulfo-SMCC and the peptide, as well as reaction times, may need to be empirically determined for each specific application to achieve the desired surface density of the immobilized peptide.
References
- 1. Strategies for Antimicrobial Peptides Immobilization on Surfaces to Prevent Biofilm Growth on Biomedical Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. store.sangon.com [store.sangon.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. ProChem, Inc. Sulfo-SMCC - Heterobifunctional Crosslinker for Targeted Conjugation [prochemonline.com]
Optimal pH Conditions for Trans-Sulfo-SMCC Crosslinking Reactions
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The heterobifunctional crosslinker, Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (Sulfo-SMCC), is a cornerstone reagent in bioconjugation chemistry. It enables the covalent linkage of molecules containing primary amines to molecules bearing sulfhydryl groups. The efficiency and specificity of this two-step reaction are critically dependent on maintaining optimal pH conditions. This document provides a detailed guide to understanding and implementing the ideal pH parameters for successful Sulfo-SMCC conjugations.
Sulfo-SMCC contains two reactive moieties: an N-hydroxysuccinimide (NHS) ester and a maleimide group. The NHS ester reacts with primary amines (e.g., the side chain of lysine residues or the N-terminus of a protein) to form a stable amide bond. The maleimide group reacts with sulfhydryl groups (e.g., from cysteine residues) to form a stable thioether bond. The success of the overall conjugation strategy hinges on the sequential and efficient reaction of both of these groups, a process that is heavily influenced by the pH of the reaction buffer.
The Critical Role of pH
The Sulfo-SMCC crosslinking reaction proceeds in two distinct steps, each with its own optimal pH range. A careful balance must be struck to maximize the yield of the desired conjugate while minimizing side reactions such as hydrolysis of the reactive groups.
Step 1: NHS-Ester Reaction with Primary Amines
The reaction between the NHS ester of Sulfo-SMCC and a primary amine is highly pH-dependent. The primary amine must be in its deprotonated, nucleophilic state to attack the ester. At acidic pH, the amine is protonated (-NH3+) and non-reactive. As the pH increases, the amine becomes deprotonated (-NH2), increasing the reaction rate. However, a competing reaction, the hydrolysis of the NHS ester, also accelerates at higher pH. This hydrolysis inactivates the crosslinker, reducing the conjugation efficiency. Therefore, a compromise is necessary.
Step 2: Maleimide Reaction with Sulfhydryls
The maleimide group of Sulfo-SMCC exhibits high specificity for sulfhydryl groups within a defined pH window. The reactive species is the thiolate anion (-S-), and its concentration increases with pH. However, at pH values above 7.5, the maleimide ring becomes increasingly susceptible to hydrolysis, rendering it unreactive towards sulfhydryls. Furthermore, at a more alkaline pH, the maleimide group can lose its specificity and react with primary amines.[1][2]
Summary of Optimal pH Conditions
For successful two-step conjugations with Sulfo-SMCC, the recommended pH range is generally between 7.2 and 7.5.[1][3][4] This range provides a suitable compromise for both the NHS-ester and maleimide reactions when performed sequentially.
| Reactive Group | Target Functional Group | Recommended pH Range | Optimal pH | Key Considerations |
| NHS-Ester | Primary Amine (-NH₂) | 7.0 - 9.0 | 8.3 - 8.5 | The rate of NHS-ester hydrolysis increases significantly with pH. The half-life is 4-5 hours at pH 7.0 (0°C) but drops to 10 minutes at pH 8.6 (4°C). |
| Maleimide | Sulfhydryl (-SH) | 6.5 - 7.5 | 6.5 - 7.5 | Above pH 7.5, the maleimide group is prone to hydrolysis and can react with amines. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines. |
Experimental Protocols
The following is a generalized two-step protocol for conjugating an amine-containing protein (Protein-NH₂) to a sulfhydryl-containing molecule (Molecule-SH) using Sulfo-SMCC. It is essential to empirically optimize the conditions for each specific application.
Materials
-
Amine-containing protein (Protein-NH₂)
-
Sulfhydryl-containing molecule (Molecule-SH)
-
Sulfo-SMCC
-
Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5. (Other non-amine, non-sulfhydryl buffers such as HEPES, bicarbonate/carbonate, or borate can be used).
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0
-
Desalting columns
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (if using non-sulfo SMCC)
Important Considerations Before Starting:
-
Buffer Composition: Avoid buffers containing primary amines (e.g., Tris, Glycine) or sulfhydryls, as they will compete with the desired reaction.
-
Sulfo-SMCC Handling: Sulfo-SMCC is moisture-sensitive. Allow the vial to equilibrate to room temperature before opening to prevent condensation. Prepare Sulfo-SMCC solutions immediately before use.
-
Sulfo-SMCC Solubility: Sulfo-SMCC dissolves in water, but its solubility decreases in high salt concentrations. It is recommended to dissolve it in deionized water first before adding it to a buffer like PBS.
Protocol: Two-Step Conjugation
Step 1: Activation of Amine-Containing Protein with Sulfo-SMCC
-
Prepare Protein-NH₂: Dissolve the amine-containing protein in the Conjugation Buffer to a final concentration of 1-10 mg/mL.
-
Prepare Sulfo-SMCC Solution: Immediately before use, dissolve Sulfo-SMCC in deionized water to a concentration of 10 mg/mL.
-
Reaction: Add a 10- to 50-fold molar excess of the Sulfo-SMCC solution to the Protein-NH₂ solution. The optimal molar excess should be determined empirically. For dilute protein solutions (<1-2 mg/mL), a higher molar excess may be required.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Removal of Excess Crosslinker: Remove non-reacted Sulfo-SMCC using a desalting column equilibrated with the Conjugation Buffer. This step is crucial to prevent the unreacted crosslinker from reacting with the sulfhydryl-containing molecule in the next step.
Step 2: Conjugation of Maleimide-Activated Protein to a Sulfhydryl-Containing Molecule
-
Prepare Molecule-SH: Have the sulfhydryl-containing molecule ready in the Conjugation Buffer. If the sulfhydryl groups are present as disulfides, they will need to be reduced prior to this step.
-
Conjugation Reaction: Immediately combine the desalted, maleimide-activated protein from Step 1 with the sulfhydryl-containing molecule. The molar ratio of the two molecules should be optimized for the specific application.
-
Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): To stop the reaction, a sulfhydryl-containing compound such as cysteine or 2-mercaptoethanol can be added to a final concentration that is in excess of the maleimide groups. The NHS-ester reaction can be quenched by adding a final concentration of 20-50 mM Tris or glycine.
-
Purification: Purify the final conjugate using an appropriate method such as size exclusion chromatography, affinity chromatography, or dialysis to remove unreacted molecules and byproducts.
Visualizing the Process
Reaction Mechanism of Sulfo-SMCC
Caption: Sulfo-SMCC two-step reaction mechanism.
Experimental Workflow for Sulfo-SMCC Conjugation
Caption: General workflow for a two-step Sulfo-SMCC conjugation.
pH Influence on Sulfo-SMCC Reactive Groups
Caption: Relationship between pH and the reactivity of Sulfo-SMCC functional groups.
References
Application Note: Effective Removal of Excess Sulfo-SMCC Crosslinker using Dialysis and Desalting Techniques
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (Sulfo-SMCC) is a water-soluble, heterobifunctional crosslinker widely used in bioconjugation.[1][2][3] It facilitates the covalent linking of amine-containing molecules to sulfhydryl-containing molecules through a two-step process.[1][4] The first step involves the reaction of the N-hydroxysuccinimide (NHS) ester of Sulfo-SMCC with a primary amine on the first protein (Protein-NH2). Following this activation step, it is critical to remove the excess, unreacted Sulfo-SMCC. This purification is essential to prevent the maleimide groups of the excess crosslinker from reacting with the target sulfhydryl-containing molecule (Protein-SH), which would lead to undesired side products and a lack of specific conjugation.
This application note provides a detailed comparison and protocols for two common methods used to remove excess Sulfo-SMCC: desalting (specifically via spin columns) and dialysis.
Chemical Principle of Sulfo-SMCC Conjugation
The conjugation process using Sulfo-SMCC is a sequential, two-step reaction. The amine-reactive NHS ester is first reacted with one protein, followed by the removal of excess crosslinker. The now maleimide-activated protein is then introduced to a second protein containing free sulfhydryl groups, forming a stable thioether bond. The cyclohexane ring in the Sulfo-SMCC spacer arm enhances the stability of the maleimide group, which helps to reduce hydrolysis.
References
Application Notes and Protocols for Studying Protein-Protein Interactions Using trans-Sulfo-SMCC
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is a water-soluble, heterobifunctional crosslinker essential for elucidating protein-protein interactions (PPIs). Its structure features an N-hydroxysuccinimide (NHS) ester and a maleimide group, enabling the covalent conjugation of amine- and sulfhydryl-containing molecules. The NHS ester reacts with primary amines (like those on lysine residues) at a pH of 7.0-9.0, while the maleimide group forms stable thioether bonds with sulfhydryl groups (from cysteine residues) at a pH of 6.5-7.5.[1][2][3][4][5] This dual reactivity makes Sulfo-SMCC a powerful tool for capturing both stable and transient PPIs, which is critical for understanding cellular signaling, validating drug targets, and developing novel therapeutics such as antibody-drug conjugates (ADCs).
The integrated cyclohexane ring in the spacer arm of Sulfo-SMCC enhances the stability of the maleimide group, reducing its hydrolysis rate and allowing for sequential crosslinking reactions. This feature is particularly advantageous for preparing maleimide-activated proteins that can be stored for later conjugation.
These application notes provide detailed protocols for using Sulfo-SMCC to study PPIs, including experimental design, data analysis, and applications in drug development.
Data Presentation
Quantitative Analysis of Crosslinking Efficiency
The efficiency of Sulfo-SMCC crosslinking can be quantified to provide insights into the stoichiometry and affinity of protein interactions. Below are examples of how quantitative data from such experiments can be presented.
Table 1: Densitometric Analysis of Inter-Protein Crosslinking Efficiency
This table illustrates how to quantify the efficiency of a crosslinking reaction between Protein A (amine-containing) and Protein B (sulfhydryl-containing) using SDS-PAGE and densitometry. The formation of the A-B conjugate is monitored over time.
| Time (minutes) | Unconjugated Protein A (Band Intensity) | Unconjugated Protein B (Band Intensity) | Protein A-B Conjugate (Band Intensity) | Crosslinking Efficiency (%)* |
| 0 | 1000 | 800 | 0 | 0 |
| 5 | 850 | 680 | 150 | 15.0 |
| 15 | 650 | 520 | 350 | 35.0 |
| 30 | 400 | 320 | 600 | 60.0 |
| 60 | 250 | 200 | 750 | 75.0 |
*Crosslinking Efficiency (%) = [Intensity of Conjugate Band / (Intensity of Conjugate Band + Intensity of Unconjugated Protein A Band at t=0)] x 100
Table 2: Quantitative Mass Spectrometry of Cross-linked Peptides
This table shows a hypothetical example of quantitative mass spectrometry data for identified cross-linked peptides between two interacting proteins, Protein X and Protein Y, under different cellular conditions. This type of analysis can reveal changes in protein conformation and interaction interfaces.
| Cross-linked Peptide Pair | Protein X Residue | Protein Y Residue | Condition 1 (Relative Abundance) | Condition 2 (Relative Abundance) | Fold Change (Condition 2 / 1) |
| K...R - C...L | Lys-123 | Cys-45 | 1.00 | 2.50 | 2.5 |
| K...G - C...V | Lys-210 | Cys-88 | 1.00 | 0.50 | -2.0 |
| K...T - C...F | Lys-56 | Cys-150 | 1.00 | 1.10 | 1.1 |
Experimental Protocols
Protocol 1: Two-Step Crosslinking of Two Purified Proteins
This protocol describes the conjugation of an amine-containing protein (Protein A) to a sulfhydryl-containing protein (Protein B).
Materials:
-
Protein A (in amine-free buffer, e.g., PBS)
-
Protein B (with at least one free sulfhydryl group)
-
Sulfo-SMCC
-
Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns
Procedure:
Step 1: Activation of Protein A with Sulfo-SMCC
-
Prepare Protein A at a concentration of 1-10 mg/mL in Conjugation Buffer.
-
Immediately before use, dissolve Sulfo-SMCC in the Conjugation Buffer at a concentration of 10 mg/mL.
-
Add a 5- to 20-fold molar excess of the dissolved Sulfo-SMCC to the Protein A solution. The optimal molar ratio should be determined empirically.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Remove excess, non-reacted Sulfo-SMCC using a desalting column equilibrated with Conjugation Buffer.
Step 2: Conjugation of Maleimide-Activated Protein A with Protein B
-
Immediately add the sulfhydryl-containing Protein B to the desalted, maleimide-activated Protein A. A 1:1 molar ratio is a good starting point.
-
Incubate the mixture for 1-2 hours at room temperature or overnight at 4°C.
-
To quench the reaction, add a final concentration of 50 mM cysteine or β-mercaptoethanol.
-
Analyze the reaction products by SDS-PAGE to confirm the formation of the conjugate. The conjugate will appear as a new band with a higher molecular weight.
Protocol 2: Analysis of Cross-linked Proteins by Mass Spectrometry
This protocol outlines the general steps for preparing Sulfo-SMCC cross-linked protein samples for identification of interaction sites by mass spectrometry.
Materials:
-
Cross-linked protein sample
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
Acetonitrile
-
C18 spin columns
Procedure:
-
Separate the cross-linked protein mixture by SDS-PAGE.
-
Excise the band corresponding to the cross-linked complex.
-
Perform in-gel digestion:
-
Destain the gel piece with a solution of 50% acetonitrile and 25 mM ammonium bicarbonate.
-
Reduce the proteins with 10 mM DTT for 1 hour at 56°C.
-
Alkylate the free cysteines with 55 mM IAA for 45 minutes at room temperature in the dark.
-
Digest the proteins with trypsin overnight at 37°C.
-
-
Extract the peptides from the gel piece using a series of acetonitrile and formic acid washes.
-
Dry the extracted peptides in a vacuum centrifuge.
-
Desalt the peptides using a C18 spin column according to the manufacturer's instructions.
-
Analyze the peptides by LC-MS/MS.
-
Use specialized software (e.g., pLink, MaxLynx) to identify the cross-linked peptides from the MS/MS spectra.
Mandatory Visualizations
Signaling Pathway Diagram
References
- 1. Chemical cross-linking for protein-protein interaction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
- 3. Protein–Protein Interaction Network Mapping by Affinity Purification Cross-Linking Mass Spectrometry (AP-XL-MS) based Proteomics | Springer Nature Experiments [experiments.springernature.com]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Sulfo-SMCC Conjugation
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing low conjugation efficiency with trans-Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common causes of low conjugation efficiency with Sulfo-SMCC?
Low conjugation efficiency can stem from several factors, often related to the reactivity and stability of the crosslinker and the biomolecules involved. The primary culprits include:
-
Hydrolysis of Sulfo-SMCC: Both the NHS ester and the maleimide group are susceptible to hydrolysis in aqueous solutions. The NHS ester is particularly sensitive to pH, with hydrolysis rates increasing at higher pH.[1][2] The maleimide group is more stable but can also hydrolyze, especially at pH values above 7.5.[3]
-
Presence of Competing Nucleophiles: Buffers containing primary amines (e.g., Tris, glycine) or sulfhydryls (e.g., DTT, beta-mercaptoethanol) will compete with your target molecules for reaction with the Sulfo-SMCC, thereby reducing conjugation efficiency.
-
Improper Storage and Handling: Sulfo-SMCC is moisture-sensitive. Failure to store it under desiccated conditions and allowing it to come to room temperature before opening can lead to premature hydrolysis.
-
Suboptimal Reaction Conditions: Incorrect pH, temperature, reaction time, or molar ratio of crosslinker to protein can all lead to poor yields.
-
Lack of Available Reactive Groups: The target protein may not have sufficient accessible primary amines or the sulfhydryl-containing molecule may have its sulfhydryl groups oxidized to disulfides.
Q2: My NHS-ester reaction seems to be the problem. How can I optimize it?
The reaction of the N-hydroxysuccinimide (NHS) ester with primary amines is the first critical step. Here’s how to troubleshoot it:
-
Optimize pH: The optimal pH range for the NHS ester reaction is 7.0-9.0. However, to balance reactivity with the competing hydrolysis reaction, a pH range of 7.2-7.5 is often recommended.
-
Use Amine-Free Buffers: Ensure your reaction buffer is free of primary amines. Phosphate-buffered saline (PBS) at pH 7.2-7.5 is a common choice. Other suitable buffers include HEPES, bicarbonate/carbonate, and borate buffers.
-
Freshly Prepare Sulfo-SMCC: Always dissolve Sulfo-SMCC in a suitable solvent (like water or DMSO for the non-sulfonated form) immediately before use to minimize hydrolysis. Do not store Sulfo-SMCC in solution.
-
Optimize Molar Ratio: A 10- to 50-fold molar excess of Sulfo-SMCC over the amine-containing protein is a typical starting point. However, for dilute protein solutions (<1 mg/mL), a higher molar excess (40- to 80-fold) may be necessary. For more concentrated solutions (5–10 mg/mL), a lower excess (5- to 10-fold) might be sufficient. Empirical testing is crucial to find the optimal ratio for your specific application.
Q3: I suspect issues with the maleimide reaction. What should I check?
The second step involves the reaction of the maleimide group with a free sulfhydryl. Here are key troubleshooting points:
-
Ensure Free Sulfhydryls: Disulfide bonds in your protein or peptide must be reduced to free sulfhydryls for the maleimide reaction to occur. Reagents like TCEP (Tris(2-carboxyethyl)phosphine) can be used for reduction. If using DTT, it must be removed before adding the maleimide-activated molecule.
-
Prevent Re-oxidation: The addition of 1-5 mM EDTA to the reaction buffer can help chelate divalent metals that can catalyze the re-oxidation of sulfhydryls to disulfides.
-
Optimize pH: The ideal pH range for the maleimide-sulfhydryl reaction is 6.5-7.5. At pH values above 7.5, the maleimide group can react with primary amines and its hydrolysis rate increases.
-
Check Maleimide Stability: While the cyclohexane ring in Sulfo-SMCC enhances the stability of the maleimide group, it is not indefinite. The maleimide group is reported to be stable for 64 hours in 0.1 M sodium phosphate buffer at pH 7 and 4°C.
Q4: Can I perform the conjugation as a one-step reaction?
While a two-step process (amine reaction followed by sulfhydryl reaction with purification in between) is generally recommended to minimize side reactions, a one-step reaction is possible. In this case, all components are mixed together. However, this approach increases the risk of polymerizing the amine-containing protein if it also contains free sulfhydryls. The two-step protocol provides better control over the conjugation process.
Troubleshooting Workflow
This flowchart provides a logical sequence for troubleshooting low conjugation efficiency.
Caption: Troubleshooting workflow for low Sulfo-SMCC conjugation efficiency.
Data Summary: Recommended Reaction Parameters
| Parameter | NHS Ester Reaction (Amine-Reactive) | Maleimide Reaction (Sulfhydryl-Reactive) |
| pH Range | 7.0 - 9.0 (Optimal: 7.2 - 7.5) | 6.5 - 7.5 |
| Recommended Buffer | Phosphate-buffered saline (PBS) | Phosphate-buffered saline (PBS) |
| Molar Excess of Sulfo-SMCC | 10-50 fold (protein conc. dependent) | N/A |
| Reaction Time | 30-60 minutes at room temperature or 2 hours at 4°C | 30-60 minutes at room temperature or 2 hours at 4°C |
| Temperature | Room Temperature or 4°C | Room Temperature or 4°C |
| Competing Reactants to Avoid | Primary amines (Tris, glycine) | Sulfhydryls (DTT, β-mercaptoethanol) |
Experimental Protocol: Two-Step Antibody-Enzyme Conjugation
This protocol outlines a general procedure for conjugating an antibody (containing primary amines) to an enzyme (containing free sulfhydryls).
Materials:
-
Antibody (Protein-NH2) in an amine-free buffer (e.g., PBS, pH 7.2)
-
Enzyme (Protein-SH) with free sulfhydryls in a sulfhydryl-free buffer (e.g., PBS, pH 7.0)
-
Sulfo-SMCC
-
Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2
-
Desalting columns
-
Quenching solution (e.g., 1M Tris or glycine, pH 7.5)
Procedure:
Step 1: Activation of the Antibody with Sulfo-SMCC
-
Equilibrate the vial of Sulfo-SMCC to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the Sulfo-SMCC in water. Note: Sulfo-SMCC does not dissolve well in buffers with high salt concentrations (>50 mM).
-
Add the desired molar excess of the dissolved Sulfo-SMCC to the antibody solution.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Remove the excess, unreacted Sulfo-SMCC using a desalting column equilibrated with the conjugation buffer.
Step 2: Conjugation of the Activated Antibody to the Enzyme
-
Immediately combine the desalted, maleimide-activated antibody with the sulfhydryl-containing enzyme.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
To quench the reaction, you can add a solution containing a free sulfhydryl (like cysteine) or proceed to the purification step.
-
Purify the final conjugate using an appropriate method, such as size exclusion chromatography, to separate the conjugate from unreacted antibody and enzyme.
Note: The efficiency of conjugation can be assessed by methods like SDS-PAGE or mass spectrometry.
Sulfo-SMCC Reaction Pathway
The following diagram illustrates the two-step reaction mechanism of Sulfo-SMCC.
Caption: Two-step reaction of Sulfo-SMCC with amine and sulfhydryl groups.
References
Technical Support Center: Preventing Protein Precipitation During Labeling
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and answers to frequently asked questions regarding protein precipitation during labeling experiments.
Troubleshooting Guide
Problem: My protein precipitated after I started the labeling reaction. What should I do?
Protein precipitation during labeling is a common issue that can arise from several factors related to your protein's stability, the buffer conditions, or the labeling reagent itself. This guide will walk you through a systematic approach to identify the cause and find a solution.
Q1: What are the most common reasons for protein precipitation during labeling?
A1: Protein precipitation during labeling is often caused by one or more of the following factors:
-
Suboptimal Buffer Conditions: The pH, ionic strength (salt concentration), and buffer composition can significantly impact protein stability. Proteins are least soluble at their isoelectric point (pI).[1][2]
-
High Protein Concentration: Concentrated protein solutions are more prone to aggregation.[3]
-
Increased Hydrophobicity: The labeling molecule itself can be hydrophobic, and attaching it to the protein increases the overall hydrophobicity, leading to aggregation.
-
Labeling Reagent Concentration: Using an excessive molar ratio of the labeling reagent can lead to over-modification of the protein, altering its charge and solubility.[4][5]
-
Inherent Protein Instability: Some proteins are inherently unstable and prone to aggregation, especially when subjected to the manipulations of a labeling procedure.
-
Temperature: Suboptimal temperatures during the reaction can lead to protein denaturation and aggregation.
-
Presence of Contaminants or Aggregates: The starting protein solution may already contain small aggregates that act as seeds for further precipitation.
Q2: How can I optimize my buffer to prevent precipitation?
A2: Buffer optimization is a critical first step. Here’s what to consider:
-
pH: Ensure the buffer pH is at least one unit away from your protein's isoelectric point (pI). For most NHS-ester labeling reactions, a pH of 7.2-8.5 is recommended for efficient labeling of primary amines. However, if your protein precipitates at this pH, you may need to find a compromise between labeling efficiency and protein stability.
-
Ionic Strength: The salt concentration (e.g., NaCl) affects protein solubility. While physiological salt concentration (around 150 mM) is a good starting point, some proteins may require higher or lower salt concentrations for optimal stability.
-
Buffer Composition: Avoid buffers containing primary amines, such as Tris or glycine, when using amine-reactive labels like NHS esters, as they will compete with your protein for the label. Phosphate-buffered saline (PBS) or bicarbonate buffer are common choices.
Q3: My buffer seems fine, but the protein still precipitates. What should I try next?
A3: If buffer optimization isn't enough, consider the following strategies, summarized in the workflow diagram below.
Frequently Asked Questions (FAQs)
Q4: What are stabilizing excipients and how do they work?
A4: Stabilizing excipients are additives that can be included in your buffer to enhance protein solubility and prevent aggregation. They work through various mechanisms, as illustrated in the diagram below. Common excipients include:
-
Sugars and Polyols (e.g., Glycerol, Sucrose, Trehalose): These are preferentially excluded from the protein surface, which promotes protein hydration and favors a more compact, stable structure.
-
Amino Acids (e.g., L-Arginine, L-Glutamate): These can suppress aggregation by binding to charged and hydrophobic patches on the protein surface, preventing intermolecular interactions.
-
Detergents (e.g., Tween-20, CHAPS): Low concentrations of non-denaturing detergents can help solubilize proteins and prevent aggregation driven by hydrophobic interactions.
-
Reducing Agents (e.g., DTT, TCEP): For proteins with cysteine residues, reducing agents prevent the formation of intermolecular disulfide bonds that can lead to aggregation.
Q5: What are the recommended concentrations for these stabilizing additives?
A5: The optimal concentration for each additive should be determined empirically for your specific protein. However, the following table provides common starting ranges.
| Additive Category | Example Additive | Recommended Concentration Range | Primary Mechanism of Action |
| Sugars/Polyols | Glycerol | 10-50% (v/v) | Increases viscosity and stabilizes through preferential hydration. |
| Sucrose, Trehalose | 5-10% (w/v) or 50-250 mM | Stabilizes protein structure via preferential hydration. | |
| Amino Acids | L-Arginine | 50 mM - 2 M | Suppresses aggregation by shielding surface charges and hydrophobic regions. |
| L-Glutamate | 50 mM | Works with Arginine to suppress aggregation. | |
| Detergents | Tween-20, Triton X-100 | 0.05-0.1% (v/v) | Solubilizes proteins and prevents hydrophobic interactions. |
| CHAPS | 0.1% (v/v) | A zwitterionic detergent that can solubilize aggregates. | |
| Reducing Agents | DTT, TCEP | 1-10 mM | Prevents oxidation and formation of intermolecular disulfide bonds. |
Q6: How does the molar ratio of the labeling reagent affect precipitation?
A6: A high molar ratio of the labeling reagent to the protein can lead to excessive labeling. This can alter the protein's surface charge and increase its hydrophobicity, both of which can cause precipitation. It is recommended to perform initial experiments with varying molar ratios (e.g., 10:1 to 40:1 label-to-protein) to find the optimal balance that yields sufficient labeling without causing instability. For antibodies, a final degree of labeling (DOL) of 2-10 is often ideal.
Q7: My protein is fine during the reaction, but precipitates after I remove the excess label. What can I do?
A7: This suggests that the labeled protein is less stable in the final buffer. After purification (e.g., via desalting column or dialysis), ensure the protein is collected into a buffer that is optimized for its stability, which may include the additives discussed in Q4 and Q5. It is also possible that some aggregation occurred during the reaction, and these small aggregates were then concentrated during the purification or buffer exchange step. Running a size-exclusion chromatography (SEC) step after labeling can help to remove any aggregates that have formed.
Experimental Protocols
Protocol 1: Buffer Exchange using a Desalting Spin Column
This method is rapid and ideal for small sample volumes, efficiently removing salts and other small molecules.
-
Column Preparation:
-
Remove the column's bottom closure and loosen the cap.
-
Place the spin column into a 1.5 mL microcentrifuge collection tube.
-
Centrifuge at 1,500 x g for 1 minute to remove the storage solution. Discard the flow-through.
-
-
Equilibration:
-
Add 300 µL of the desired exchange buffer to the top of the resin.
-
Centrifuge at 1,500 x g for 1 minute. Discard the flow-through.
-
Repeat this equilibration step two more times.
-
-
Sample Loading and Collection:
-
Place the equilibrated column into a new 1.5 mL collection tube.
-
Slowly apply your protein sample (up to 130 µL) to the center of the resin bed.
-
Centrifuge at 1,500 x g for 2 minutes to collect the desalted, buffer-exchanged protein sample.
-
The protein is now ready for the labeling reaction or storage.
-
Protocol 2: Dialysis for Buffer Exchange and Removal of Contaminants
Dialysis is a classic method for exchanging the buffer of a protein solution, suitable for larger volumes.
-
Membrane Preparation:
-
Select a dialysis membrane with a molecular weight cut-off (MWCO) that is significantly smaller than your protein of interest (e.g., 10 kDa MWCO for a 50 kDa protein).
-
Prepare the membrane according to the manufacturer's instructions (this may involve rinsing or boiling).
-
-
Sample Loading:
-
Load your protein sample into the dialysis tubing or cassette, ensuring to leave some space for potential volume changes.
-
Securely close the tubing or cassette.
-
-
Dialysis:
-
Submerge the dialysis bag in the desired buffer (the dialysate). The volume of the dialysate should be at least 200-500 times the volume of your sample for efficient exchange.
-
Stir the dialysate gently at the desired temperature (often 4°C).
-
Allow dialysis to proceed for 1-2 hours.
-
-
Buffer Changes:
-
Change the dialysate buffer.
-
Continue to dialyze for another 1-2 hours.
-
For thorough removal of contaminants, perform a third buffer change and let it dialyze overnight at 4°C.
-
-
Sample Recovery:
-
Carefully remove the dialysis bag from the buffer and recover your protein sample.
-
References
- 1. biochemistry - How to prevent protein precipitation? - Biology Stack Exchange [biology.stackexchange.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. benchchem.com [benchchem.com]
- 4. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Guide for trans-Sulfo-SMCC Crosslinking Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using trans-Sulfo-SMCC for bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What is Sulfo-SMCC and how does it work?
Sulfosuccinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (Sulfo-SMCC) is a heterobifunctional crosslinker used to covalently link two molecules.[1] It contains two reactive groups:
-
An N-hydroxysuccinimide (NHS) ester that reacts with primary amines (-NH₂), such as the side chain of lysine residues, to form stable amide bonds.[1]
-
A maleimide group that reacts with sulfhydryl groups (-SH), such as the side chain of cysteine residues, to form stable thioether bonds.[1]
The "Sulfo" prefix indicates the presence of a sulfonate group on the NHS ring, which makes the molecule water-soluble, avoiding the need for organic solvents that can be detrimental to protein structure.[2][3]
Q2: What is the difference between SMCC and Sulfo-SMCC?
The primary difference is their solubility. Sulfo-SMCC is water-soluble due to a sulfonate group, while SMCC is not and requires an organic solvent like DMSO or DMF for dissolution before use in aqueous reactions.
Q3: What are the optimal pH ranges for the two reaction steps?
-
NHS ester reaction with amines: pH 7.0–9.0. A common range for this step is pH 7.2-7.5 to balance reactivity and NHS ester stability.
-
Maleimide reaction with sulfhydryls: pH 6.5–7.5.
Q4: Which buffers should be avoided during the crosslinking reaction?
Buffers containing primary amines (e.g., Tris, glycine) or sulfhydryls (e.g., DTT, beta-mercaptoethanol) should be avoided as they will compete with the target molecules and quench the reaction.
Q5: How can the Sulfo-SMCC crosslinking reaction be stopped or quenched?
-
The NHS ester reaction can be quenched by adding a final concentration of 20-50 mM of a primary amine-containing buffer like Tris or glycine.
-
The maleimide reaction can be quenched by adding an excess of a free sulfhydryl-containing compound like fresh cysteine.
Troubleshooting Guide
Problem 1: Low or No Crosslinking Efficiency
This is one of the most common issues encountered during Sulfo-SMCC crosslinking. The underlying causes can be multifaceted.
| Possible Cause | Recommended Solution |
| Hydrolysis of Sulfo-SMCC | Sulfo-SMCC is moisture-sensitive. Always allow the vial to equilibrate to room temperature before opening to prevent condensation. Prepare the Sulfo-SMCC solution immediately before use and discard any unused portion. |
| Hydrolysis of NHS ester | The NHS ester is susceptible to hydrolysis in aqueous solutions, a rate that increases with pH. Perform the amine reaction at a pH between 7.2 and 8.5 and avoid prolonged incubation times. |
| Hydrolysis of maleimide group | While more stable than the NHS ester, the maleimide group can hydrolyze at pH values above 7.5. Maintain the pH of the sulfhydryl reaction between 6.5 and 7.5. |
| Inactive protein/molecule | Ensure the protein with primary amines is in a buffer free of competing nucleophiles. For the sulfhydryl-containing molecule, ensure that disulfide bonds are reduced to free thiols using a reducing agent like TCEP. If using DTT, it must be removed before the conjugation reaction. |
| Incompatible buffer | Use amine-free and sulfhydryl-free buffers such as Phosphate Buffered Saline (PBS) or HEPES. |
| Insufficient molar excess of Sulfo-SMCC | The optimal molar excess of Sulfo-SMCC to the amine-containing protein depends on the protein concentration. See the table below for recommended starting points. |
Recommended Molar Excess of Sulfo-SMCC for NHS Ester Reaction
| Protein Concentration | Recommended Molar Excess (Sulfo-SMCC:Protein) |
| <1 mg/mL | 40- to 80-fold |
| 1–4 mg/mL | 20-fold |
| 5–10 mg/mL | 5- to 10-fold |
Problem 2: Protein Aggregation and Precipitation
Aggregation can occur during or after the crosslinking reaction, leading to loss of sample and activity.
| Possible Cause | Recommended Solution |
| Over-crosslinking | An excessive number of crosslinker molecules attached to the protein can alter its surface charge and hydrophobicity, leading to aggregation. Reduce the molar excess of Sulfo-SMCC in the reaction. |
| Hydrophobicity of the crosslinker | Although Sulfo-SMCC is water-soluble, the overall hydrophobicity of the protein can increase upon conjugation, promoting self-association. Consider using a PEGylated crosslinker to increase the hydrophilicity of the final conjugate. |
| Sub-optimal buffer conditions | Incorrect pH or ionic strength can destabilize the protein. Optimize the buffer conditions for your specific protein. |
| High protein concentration | High concentrations can increase the likelihood of intermolecular crosslinking and aggregation. Consider performing the reaction at a lower protein concentration. |
| Reaction temperature and time | Higher temperatures and longer incubation times can sometimes lead to protein denaturation and aggregation. Try performing the reaction at 4°C for a longer duration (e.g., 2-4 hours). |
Experimental Protocols
Two-Step Crosslinking Protocol
This is the most common method for using Sulfo-SMCC, ensuring a more controlled conjugation.
Step 1: Activation of Amine-Containing Protein (Protein-NH₂)
-
Buffer Exchange: Ensure your Protein-NH₂ is in an amine-free buffer (e.g., PBS, pH 7.2-7.5).
-
Prepare Sulfo-SMCC: Immediately before use, dissolve Sulfo-SMCC in water or a buffer with low salt concentration (e.g., 50 mM sodium phosphate) to a concentration of 10 mg/mL. Gentle warming (40-50°C) can aid dissolution.
-
Reaction: Add the appropriate molar excess of the dissolved Sulfo-SMCC to your Protein-NH₂ solution.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Removal of Excess Crosslinker: Remove unreacted Sulfo-SMCC using a desalting column or dialysis against a suitable buffer (e.g., PBS, pH 6.5-7.5).
Step 2: Conjugation to Sulfhydryl-Containing Molecule (Molecule-SH)
-
Prepare Molecule-SH: Ensure your Molecule-SH has a free sulfhydryl group. If necessary, reduce any disulfide bonds with a reducing agent like TCEP.
-
Conjugation Reaction: Add the Molecule-SH to the desalted, maleimide-activated Protein-NH₂.
-
Incubation: Incubate for 1-2 hours at room temperature or 2-4 hours at 4°C.
-
Quenching (Optional): To stop the reaction, add a final concentration of 20-50 mM cysteine.
-
Purification: Purify the final conjugate using methods such as size-exclusion chromatography or dialysis to remove unreacted molecules.
Visualizations
Caption: Workflow for a two-step Sulfo-SMCC crosslinking reaction.
Caption: Decision tree for troubleshooting low crosslinking efficiency.
References
Technical Support Center: Optimizing Sulfo-SMCC Conjugation
Welcome to the technical support center for optimizing your protein conjugation experiments using Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you achieve optimal results in your research.
Frequently Asked Questions (FAQs)
Q1: What is Sulfo-SMCC and how does it work?
Sulfo-SMCC is a water-soluble, heterobifunctional crosslinker used to covalently link two molecules.[1][2][3][4] It contains two reactive groups:
-
An N-hydroxysuccinimide (NHS) ester , which reacts with primary amines (-NH₂) on proteins and other molecules to form stable amide bonds.[5] This reaction is most efficient at a pH of 7.0-9.0.
-
A maleimide group , which reacts with sulfhydryl groups (-SH) to form stable thioether bonds. This reaction is most efficient at a pH of 6.5-7.5.
The cyclohexane ring in its spacer arm provides stability to the maleimide group, reducing its hydrolysis rate and allowing for sequential conjugation reactions.
Q2: Why is the molar ratio of Sulfo-SMCC to protein critical?
The molar ratio of Sulfo-SMCC to your protein determines the average number of maleimide groups that will be attached to each protein molecule. This is a critical parameter to control for several reasons:
-
Too low of a ratio: Insufficient activation of your protein, leading to low conjugation efficiency with your second molecule.
-
Too high of a ratio: Can lead to protein precipitation, loss of biological activity due to modification of critical amine residues, and increased potential for protein aggregation. In the context of antibody-drug conjugates (ADCs), a very high drug-to-antibody ratio (DAR) can lead to faster clearance from the body and reduced efficacy.
Optimal molar ratios must be determined empirically for each specific application.
Q3: What are the recommended starting molar ratios for optimization?
The ideal molar excess of Sulfo-SMCC depends heavily on the concentration of your amine-containing protein. More dilute protein solutions require a greater molar excess of the crosslinker to achieve the same level of activation.
| Protein Concentration | Suggested Sulfo-SMCC Molar Excess (Crosslinker:Protein) |
| 5–10 mg/mL | 5- to 10-fold |
| 1–4 mg/mL | 20-fold |
| < 1 mg/mL | 40- to 80-fold |
Note: These are starting points. A range of ratios should be tested to find the optimal condition for your specific protein and application. A general starting range often cited is a 10- to 50-fold molar excess.
Q4: Which buffers should I use for the conjugation reaction?
It is crucial to use buffers that do not contain primary amines or sulfhydryls, as these will compete with the intended reaction.
-
Recommended Buffers: Phosphate-buffered saline (PBS) at pH 7.2-7.5, MES, or HEPES buffers are good choices. The addition of 1-5 mM EDTA can help prevent the oxidation of sulfhydryls.
-
Buffers to Avoid: Tris, glycine, or any buffer containing primary amines. Also avoid buffers with sulfhydryl-containing components like DTT or 2-mercaptoethanol during the maleimide reaction step.
Q5: How should I prepare and store Sulfo-SMCC?
Sulfo-SMCC is moisture-sensitive.
-
Storage: Store the vial at -20°C with a desiccant.
-
Preparation: Before opening, allow the vial to equilibrate to room temperature to prevent condensation. Dissolve the required amount in an appropriate solvent (like water or 50 mM sodium phosphate) immediately before use. Do not store Sulfo-SMCC in solution. Note that Sulfo-SMCC does not dissolve well in buffers with high salt concentrations (>50 mM); it is best to dissolve it in water first and then add it to your protein solution in a higher salt buffer.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conjugation | Suboptimal Molar Ratio: The ratio of Sulfo-SMCC to protein may be too low. | Increase the molar excess of Sulfo-SMCC. Test a range of ratios to find the optimum. Consider increasing the ratio if your protein concentration is low. |
| Inactive Reagent: Sulfo-SMCC may have been hydrolyzed due to moisture. | Use a fresh vial of Sulfo-SMCC. Ensure the vial is warmed to room temperature before opening to prevent moisture condensation. | |
| Interfering Buffer Components: The reaction buffer may contain primary amines (e.g., Tris, glycine) or sulfhydryls. | Dialyze or desalt your protein into a non-reactive buffer like PBS (pH 7.2-7.5). | |
| Lack of Free Sulfhydryls: The second protein may not have accessible, reduced sulfhydryl groups. | If necessary, reduce disulfide bonds in your second protein using a reducing agent like TCEP. Remove the reducing agent before conjugation. | |
| Protein Precipitation or Aggregation | Excessive Crosslinking: The molar ratio of Sulfo-SMCC to protein is too high, leading to excessive modification and aggregation. | Decrease the molar excess of Sulfo-SMCC. Test a titration of lower ratios. |
| Solvent Issues: If using SMCC (the non-sulfonated version), the organic solvent used for dissolution may be denaturing the protein. | Switch to the water-soluble Sulfo-SMCC to avoid the need for organic solvents. | |
| Loss of Protein Activity | Modification of Critical Residues: The NHS ester may have reacted with primary amines in the active site or binding site of the protein. | Decrease the Sulfo-SMCC to protein molar ratio to reduce the overall level of modification. |
| Conformational Changes: The conjugation process may have altered the protein's structure. | Analyze the conjugate to ensure its integrity. Consider using a longer or shorter spacer arm crosslinker if steric hindrance is a concern. |
Experimental Protocols & Visualizations
Sulfo-SMCC Two-Step Conjugation Chemistry
The following diagram illustrates the two-step reaction mechanism of Sulfo-SMCC, first with a primary amine on "Protein 1" and subsequently with a sulfhydryl group on "Protein 2".
Caption: Two-step reaction of Sulfo-SMCC with amine and sulfhydryl groups.
Protocol: Optimizing Sulfo-SMCC to Protein Molar Ratio
This protocol provides a framework for empirically determining the optimal molar ratio of Sulfo-SMCC for activating your amine-containing protein ("Protein-NH₂").
1. Materials and Buffers
-
Protein-NH₂: Your amine-containing protein of interest.
-
Sulfo-SMCC: Fresh, stored properly.
-
Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2 (PBS).
-
Quenching Buffer (Optional): 1 M Tris or Glycine, pH 7.5.
-
Desalting Columns: To remove excess, unreacted Sulfo-SMCC.
2. Experimental Workflow
The following diagram outlines the logical workflow for an optimization experiment.
Caption: Workflow for optimizing Sulfo-SMCC to protein molar ratio.
3. Detailed Steps
-
Prepare Protein Solution: Dissolve your Protein-NH₂ in the conjugation buffer to your desired concentration (e.g., 1-10 mg/mL).
-
Prepare Sulfo-SMCC Stock: Immediately before use, dissolve Sulfo-SMCC in water to a convenient stock concentration (e.g., 10 mg/mL).
-
Set Up Reactions: Aliquot your protein solution into several tubes. Add the appropriate volume of Sulfo-SMCC stock solution to each tube to achieve a range of molar excess ratios (refer to the table in the FAQs for starting points).
-
Incubate: Allow the reactions to proceed for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Remove Excess Crosslinker: For each reaction, remove the unreacted Sulfo-SMCC using a desalting column equilibrated with the conjugation buffer. This is a critical step to prevent unwanted side reactions.
-
Conjugation to Sulfhydryl-Molecule: Add your sulfhydryl-containing molecule to the desalted, maleimide-activated protein from each tube. Incubate for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Analysis: Analyze the results from each molar ratio. Methods can include:
-
SDS-PAGE: To visualize the formation of the higher molecular weight conjugate.
-
Size-Exclusion Chromatography (SEC): To quantify the amount of conjugate versus unconjugated protein and to assess aggregation.
-
Mass Spectrometry: To determine the precise number of crosslinkers attached to your protein.
-
Activity Assay: To ensure your protein retains its biological function after conjugation.
-
-
Determine Optimum Ratio: Select the molar ratio that provides the best balance of high conjugation efficiency, minimal aggregation, and preserved protein activity.
References
effect of buffer composition on trans-Sulfo-SMCC reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of trans-Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) for bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal buffer for a one-step Sulfo-SMCC reaction?
A1: For a one-step reaction where both the amine and sulfhydryl reactions occur simultaneously, a phosphate-buffered saline (PBS) at a pH of 7.2-7.5 is a common choice.[1][2][3] This pH offers a compromise between the optimal conditions for the N-hydroxysuccinimide (NHS) ester reaction with amines (pH 7-9) and the maleimide reaction with sulfhydryls (pH 6.5-7.5).[4][5]
Q2: What are the recommended buffers for a two-step Sulfo-SMCC reaction?
A2: In a two-step conjugation, different buffers can be used to optimize each reaction step:
-
Step 1 (Amine Reaction): Phosphate buffer, bicarbonate/carbonate buffer, or HEPES buffer at pH 7.2-8.0 are recommended for the reaction of the Sulfo-SMCC NHS ester with primary amines.
-
Step 2 (Sulfhydryl Reaction): Phosphate buffer at pH 6.5-7.2 is ideal for the reaction of the maleimide group with a sulfhydryl group. It is crucial to remove the excess Sulfo-SMCC after the first step, typically by desalting.
Q3: Which buffer components should be avoided?
A3: Buffers containing primary amines or sulfhydryls will compete with the target molecules and quench the reaction. Avoid the following:
-
Primary Amines: Tris, glycine, ethanolamine.
-
Sulfhydryls: Dithiothreitol (DTT), β-mercaptoethanol (BME), cysteine.
-
Other: Imidazole and glutathione are also not recommended.
Q4: How does pH affect the stability and reactivity of Sulfo-SMCC?
A4: The pH of the reaction buffer is a critical parameter. The NHS ester is susceptible to hydrolysis, which increases with higher pH. The maleimide group is more stable but will also hydrolyze at a slower rate at pH values above 7.5. The cyclohexane ring in the Sulfo-SMCC structure provides increased stability to the maleimide group compared to linear maleimide crosslinkers.
Q5: What is the solubility of Sulfo-SMCC?
A5: Sulfo-SMCC is water-soluble. However, its solubility decreases in buffers with high salt concentrations. It is recommended to first dissolve Sulfo-SMCC in water or a low-salt buffer (e.g., 50 mM sodium phosphate) before adding it to a higher salt buffer like PBS. If the Sulfo-SMCC solution does not completely dissolve, gentle warming (e.g., in a 50°C water bath for a few minutes) can help.
Q6: Can I add any other reagents to my buffer?
A6: Yes, adding 1-5 mM EDTA to the reaction buffer can be beneficial. EDTA chelates divalent metals, which can help prevent the oxidation of sulfhydryl groups and the formation of disulfide bonds.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conjugation | Incorrect Buffer Composition: Presence of primary amines (e.g., Tris, glycine) or sulfhydryls (e.g., DTT) in the reaction buffer. | Dialyze or desalt your protein samples into a recommended buffer such as PBS. |
| Suboptimal pH: The pH of the reaction buffer is outside the optimal range for one or both reactive groups. | Verify the pH of your buffer and adjust it to be within the recommended range (pH 7.2-7.5 for a one-step reaction). | |
| Hydrolysis of Sulfo-SMCC: The Sulfo-SMCC reagent was reconstituted and stored in solution for an extended period before use. | Always prepare fresh Sulfo-SMCC solution immediately before use. Do not store the reagent in solution. | |
| Inactive Protein: The primary amine or sulfhydryl groups on your proteins are not available for reaction. | Ensure your protein of interest has available primary amines. For sulfhydryl-containing proteins, ensure that disulfide bonds are reduced to free sulfhydryls. | |
| Precipitation of Protein | High Concentration of Organic Solvent: If using the non-sulfonated SMCC, a high concentration of DMSO or DMF might cause protein precipitation. | Use the water-soluble Sulfo-SMCC to avoid the need for organic solvents. If using SMCC, ensure the final concentration of the organic solvent is less than 10%. |
| Change in Protein Solubility: The conjugation of the crosslinker and the second molecule alters the properties of the protein, leading to aggregation. | Optimize the molar ratio of Sulfo-SMCC to your protein. A lower degree of labeling might prevent precipitation. Consider adding solubilizing agents like non-ionic detergents, if compatible with your application. | |
| High Background/Non-specific Binding | Excess Sulfo-SMCC: In a two-step reaction, failure to remove excess Sulfo-SMCC after the first step can lead to non-specific labeling. | Use a desalting column or dialysis to efficiently remove unreacted Sulfo-SMCC before adding the second protein. |
| Hydrolyzed Maleimide Group: At pH > 7.5, the maleimide group can hydrolyze and may lose its specificity for sulfhydryls. | Perform the maleimide reaction at a pH between 6.5 and 7.5 to ensure specific conjugation to sulfhydryl groups. |
Data Presentation
Table 1: Effect of pH on the Reactivity and Stability of Sulfo-SMCC Functional Groups
| Functional Group | Optimal pH for Reaction | Stability Considerations |
| Sulfo-NHS Ester | 7.0 - 9.0 | Hydrolysis rate increases significantly with increasing pH. |
| Maleimide | 6.5 - 7.5 | More stable than the NHS ester, but hydrolysis rate increases above pH 7.5. The maleimide group of Sulfo-SMCC is reported to be stable for 64 hours in 0.1 M sodium phosphate buffer at pH 7 and 4°C. |
Table 2: Half-life of NHS Esters in Aqueous Solution at Room Temperature
| pH | Approximate Half-life |
| 7.0 | 4 - 5 hours |
| 8.0 | 1 hour |
| 8.6 | 10 minutes |
Table 3: Recommended Buffer Compositions for Sulfo-SMCC Reactions
| Buffer | Composition | Recommended Use |
| Phosphate-Buffered Saline (PBS) | 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2 | General purpose buffer for one-step and two-step conjugations. |
| Phosphate Buffer | 50-100 mM Sodium Phosphate, pH 6.5-7.5 | Suitable for both steps of a two-step conjugation. Low salt concentration is ideal for dissolving Sulfo-SMCC. |
| HEPES Buffer | Concentration and pH adjusted as needed (amine-free) | Alternative to phosphate buffers. |
| Bicarbonate/Carbonate Buffer | Concentration and pH adjusted as needed (amine-free) | Can be used for the NHS ester reaction step. |
| Borate Buffer | Concentration and pH adjusted as needed (amine-free) | Another alternative for the NHS ester reaction. |
Experimental Protocols
Detailed Methodology for a Two-Step Protein-Protein Conjugation using Sulfo-SMCC
This protocol describes the conjugation of Protein A (containing primary amines) to Protein B (containing free sulfhydryls).
Materials:
-
Protein A in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
Protein B with at least one free sulfhydryl group in an amine-free buffer (e.g., PBS, pH 6.5-7.0)
-
Sulfo-SMCC
-
Reaction Buffer A: 100 mM Sodium Phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.2
-
Reaction Buffer B: 100 mM Sodium Phosphate, 150 mM NaCl, 2 mM EDTA, pH 6.8
-
Desalting columns
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Cysteine)
Procedure:
Step 1: Activation of Protein A with Sulfo-SMCC
-
Prepare a solution of Protein A in Reaction Buffer A at a concentration of 1-10 mg/mL.
-
Immediately before use, dissolve Sulfo-SMCC in water or Reaction Buffer A at a concentration of ~10 mg/mL.
-
Add a 10- to 20-fold molar excess of the dissolved Sulfo-SMCC to the Protein A solution.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Remove the excess, unreacted Sulfo-SMCC using a desalting column equilibrated with Reaction Buffer B.
Step 2: Conjugation of Maleimide-Activated Protein A to Sulfhydryl-Containing Protein B
-
Immediately add the desalted, maleimide-activated Protein A to the solution of Protein B. A 1:1 molar ratio is a good starting point, but the optimal ratio may need to be determined empirically.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
To stop the conjugation reaction, add a quenching reagent. Use cysteine to quench the maleimide reaction or Tris to quench any remaining NHS esters.
-
The final conjugate can be purified from unreacted proteins by size-exclusion chromatography.
Visualizations
Caption: Two-step reaction workflow for Sulfo-SMCC conjugation.
Caption: Troubleshooting decision tree for low conjugation yield.
Caption: Effect of pH on Sulfo-SMCC reactive groups.
References
issues with dissolving trans-Sulfo-SMCC in high salt buffers
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the crosslinker trans-Sulfo-SMCC, with a specific focus on challenges related to its dissolution in high salt buffers.
Frequently Asked Questions (FAQs)
Q1: What is Sulfo-SMCC and what is it used for?
Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (Sulfo-SMCC) is a water-soluble, heterobifunctional crosslinker.[1][2][3][4][5] It contains two reactive groups: an N-hydroxysuccinimide (NHS) ester and a maleimide group. The NHS ester reacts with primary amines (e.g., on lysine residues of proteins) at a pH of 7-9, while the maleimide group reacts with sulfhydryl groups (e.g., on cysteine residues) at a pH of 6.5-7.5. This allows for the specific, covalent conjugation of two different molecules, such as in the preparation of antibody-drug conjugates, enzyme-labeled antibodies, or hapten-carrier conjugates.
Q2: Why am I having trouble dissolving Sulfo-SMCC in my high salt buffer?
Sulfo-SMCC's solubility is known to decrease as the salt concentration of the buffer increases. While it is soluble up to approximately 10 mM in water, it does not dissolve well in buffers with total salt concentrations exceeding 50 mM. Standard buffers like Phosphate-Buffered Saline (PBS), which typically contain 150 mM NaCl, are often problematic for the initial dissolution of the powdered reagent.
Q3: What is the recommended procedure for dissolving Sulfo-SMCC for use in a high salt buffer?
The recommended method is to first dissolve the Sulfo-SMCC powder in a low-salt buffer (≤50 mM total salts) or ultrapure water. Once it is fully dissolved, this stock solution can then be added to your final, higher-salt reaction buffer. This two-step process prevents the reagent from precipitating.
Q4: Can I heat the solution to help dissolve the Sulfo-SMCC?
Yes, gentle heating can aid in dissolving Sulfo-SMCC. If you observe that the reagent is not completely dissolving, you can incubate the tube in a 50°C water bath for several minutes or hold it under hot running water.
Q5: Which buffers should I avoid when working with Sulfo-SMCC?
You must avoid buffers that contain primary amines or sulfhydryls. Buffers such as Tris and glycine contain primary amines that will compete with your target molecule for reaction with the NHS ester. Buffers containing sulfhydryl compounds like DTT or β-mercaptoethanol will react with the maleimide group.
Q6: How stable is Sulfo-SMCC in solution?
Sulfo-SMCC solutions should be prepared fresh and used immediately. The NHS ester is susceptible to hydrolysis in aqueous solutions, a process that increases with higher pH. The maleimide group is more stable, especially in the pH range of 6.5-7.5, due to the cyclohexane ring in its structure. However, at a pH above 7.5, the maleimide group will also begin to hydrolyze.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Sulfo-SMCC powder does not dissolve in my reaction buffer. | High salt concentration (>50 mM) in the buffer is inhibiting solubility. | 1. Prepare a stock solution of Sulfo-SMCC in ultrapure water or a low-salt buffer (e.g., 20 mM sodium phosphate, pH 7.2). 2. Add the dissolved stock solution to your final high-salt reaction buffer. |
| A precipitate forms after adding Sulfo-SMCC to the buffer. | The solubility limit of Sulfo-SMCC has been exceeded in the high-salt environment. | Follow the two-step dissolution protocol described above. Ensure the final concentration of Sulfo-SMCC in the high-salt buffer does not exceed its solubility limit under those conditions. |
| The crosslinking reaction is inefficient or has failed. | 1. Hydrolysis of Sulfo-SMCC: The reagent was stored improperly or the solution was prepared too far in advance. 2. Incorrect Buffer: The buffer contains primary amines (e.g., Tris) or sulfhydryls. 3. Incorrect pH: The pH of the reaction buffer is outside the optimal range for the NHS ester (pH 7-9) or maleimide (pH 6.5-7.5) reaction. | 1. Equilibrate the Sulfo-SMCC vial to room temperature before opening to prevent moisture condensation. Prepare the solution immediately before use. 2. Use a compatible buffer such as PBS, HEPES, or Borate buffer. 3. Adjust the pH of your reaction buffer to be within the 7.2-7.5 range for most two-step conjugations. |
| I see some undissolved particles even after mixing. | Insufficient mixing or the solution is at its saturation point. | 1. Vortex the solution for a few seconds. 2. If particles persist, gently warm the solution in a 50°C water bath for a few minutes. |
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Weight | 436.4 g/mol | |
| Solubility in Water | Up to ~10 mM | |
| Solubility in Aqueous Buffers | Up to ~5 mg/mL | |
| Buffer Salt Concentration Limit for Initial Dissolution | Should not exceed 50 mM | |
| Optimal pH for NHS Ester Reaction | 7.0 - 9.0 | |
| Optimal pH for Maleimide Reaction | 6.5 - 7.5 | |
| Spacer Arm Length | 11.6 Å |
Experimental Protocols
Protocol 1: Recommended Dissolution of Sulfo-SMCC for High Salt Buffers
This protocol describes the proper method for dissolving Sulfo-SMCC to be used in a buffer with a total salt concentration greater than 50 mM.
-
Equilibrate Reagent: Allow the vial of Sulfo-SMCC to come to room temperature before opening to prevent moisture condensation.
-
Prepare Low-Salt Dissolution Buffer: Prepare a suitable amine and sulfhydryl-free buffer with a total salt concentration of 50 mM or less (e.g., 20 mM Sodium Phosphate, pH 7.2). Alternatively, use ultrapure water.
-
Prepare Stock Solution: Add the appropriate volume of the low-salt buffer or water directly to the Sulfo-SMCC vial to create a concentrated stock solution (e.g., 10 mM). Vortex briefly to mix.
-
Aid Dissolution (if necessary): If the reagent does not fully dissolve, incubate the vial for 2-5 minutes in a 50°C water bath, mixing intermittently until the solution is clear.
-
Final Dilution: Immediately add the required volume of the freshly prepared Sulfo-SMCC stock solution to your final, high-salt reaction buffer containing your amine-containing molecule.
Protocol 2: Two-Step Protein Conjugation using Sulfo-SMCC
This protocol outlines a general procedure for conjugating an amine-containing protein (Protein-NH₂) to a sulfhydryl-containing protein (Protein-SH).
-
Buffer Preparation: Prepare a suitable "Conjugation Buffer" that is free of primary amines and sulfhydryls (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2). The addition of 1-5 mM EDTA can help prevent the oxidation of sulfhydryls.
-
Step 1: Maleimide-Activation of Protein-NH₂ a. Prepare your Protein-NH₂ at a concentration of 1-10 mg/mL in the Conjugation Buffer. b. Prepare a fresh stock solution of Sulfo-SMCC using Protocol 1 . c. Add a 5- to 20-fold molar excess of the dissolved Sulfo-SMCC to the Protein-NH₂ solution. d. Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C. e. Remove the excess, non-reacted Sulfo-SMCC by passing the solution through a desalting column equilibrated with the Conjugation Buffer.
-
Step 2: Conjugation to Protein-SH a. Immediately add the sulfhydryl-containing Protein-SH to the purified, maleimide-activated Protein-NH₂. b. Incubate the reaction for 30 minutes at room temperature or for 2 hours at 4°C. c. To stop the reaction, you can add a small molecule containing a free sulfhydryl, such as cysteine or 2-mercaptoethanol.
Visualizations
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. store.sangon.com [store.sangon.com]
- 3. Sulfo-SMCC (sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate), 50 mg - FAQs [thermofisher.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. cyanagen.com [cyanagen.com]
Technical Support Center: Handling Moisture-Sensitive trans-Sulfo-SMCC Reagent
Welcome to the technical support center for the trans-Sulfo-SMCC reagent. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for the successful use of this moisture-sensitive crosslinker. Here you will find frequently asked questions, detailed troubleshooting guides, and comprehensive experimental protocols to address common challenges encountered during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: How should I properly store and handle the Sulfo-SMCC reagent to prevent degradation?
A1: Sulfo-SMCC is highly sensitive to moisture. Proper storage and handling are critical to maintain its reactivity.
-
Storage: Upon receipt, store the reagent at -20°C in a desiccated environment.[1][2][3][4] The vial should be kept tightly sealed in the provided pouch with a desiccant.[1] Long-term storage in solution is not recommended as both the NHS-ester and maleimide groups are susceptible to hydrolysis.
-
Handling: Before opening, always allow the vial to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture inside the vial, which can hydrolyze the reagent.
Q2: How do I reconstitute Sulfo-SMCC? What solvents and buffers are recommended?
A2: Reconstitute Sulfo-SMCC immediately before use, as its reactive groups hydrolyze in aqueous solutions.
-
Solvents: Sulfo-SMCC is water-soluble. For initial reconstitution, use ultrapure water or a low-salt buffer (e.g., 50 mM sodium phosphate). It can also be dissolved in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and then diluted into your aqueous reaction buffer.
-
Buffer Considerations: Avoid buffers containing primary amines (e.g., Tris, glycine) or sulfhydryls (e.g., DTT, 2-mercaptoethanol) as they will compete with the intended reaction. Recommended buffers include phosphate-buffered saline (PBS), MES, or HEPES at the appropriate pH for your reaction. Do not use PBS for the initial dissolution if the salt concentration exceeds 50 mM, as this can decrease solubility.
Q3: What are the optimal pH and temperature conditions for the two-step conjugation reaction with Sulfo-SMCC?
A3: The two reactive groups of Sulfo-SMCC, the NHS ester and the maleimide, have different optimal pH ranges for their reactions.
-
NHS Ester Reaction (Amine-reactive): This reaction is most efficient at a pH of 7.0-9.0. However, the rate of hydrolysis of the NHS ester also increases with pH. Therefore, a pH range of 7.2-8.0 is often a good compromise.
-
Maleimide Reaction (Sulfhydryl-reactive): The maleimide group reacts specifically with sulfhydryl groups at a pH of 6.5-7.5. Above pH 7.5, the maleimide group can also react with primary amines and its hydrolysis rate increases.
-
Temperature: Reactions are typically performed at room temperature for 30-60 minutes or at 4°C for 2-4 hours. Lower temperatures can be used to minimize hydrolysis and for sensitive proteins.
Q4: How can I quench the reaction and remove excess Sulfo-SMCC?
A4: Quenching stops the reaction and prevents unwanted side reactions. Excess reagent should be removed to ensure the purity of the final conjugate.
-
Quenching:
-
To quench the NHS-ester reaction, add a final concentration of 20-50 mM of a primary amine-containing buffer like Tris or glycine.
-
To quench the maleimide reaction, add a free sulfhydryl-containing compound like cysteine or 2-mercaptoethanol.
-
-
Removal of Excess Reagent: Excess, unreacted Sulfo-SMCC and quenching reagents can be removed using desalting columns or dialysis.
Quantitative Data Summary
The stability and solubility of Sulfo-SMCC are critical parameters for successful conjugation. The following tables summarize key quantitative data.
| Parameter | Value | Conditions | Reference |
| Solubility | |||
| In Water | ~5 mg/mL (~11.5 mM) | ||
| In Aqueous Buffers | Up to ~10 mM | Solubility decreases with increasing salt concentration. | |
| In DMSO/DMF | Soluble | For subsequent dilution into aqueous buffers. | |
| Stability of Reactive Groups | |||
| NHS Ester Half-life | 4-5 hours | pH 7.0 | |
| 1 hour | pH 8.0 | ||
| 10 minutes | pH 8.6 | ||
| Maleimide Group Stability | Stable for 64 hours | 0.1 M Sodium Phosphate, pH 7.0, 4°C | |
| General Reaction Conditions | |||
| NHS Ester Reaction pH | 7.0 - 9.0 | ||
| Maleimide Reaction pH | 6.5 - 7.5 | ||
| Reaction Temperature | Room Temperature or 4°C | ||
| Reaction Time | 30 minutes - 4 hours | Dependent on temperature and protein concentration. |
Experimental Protocols
This section provides a detailed methodology for a typical two-step crosslinking experiment using Sulfo-SMCC to conjugate an antibody (containing primary amines) to a sulfhydryl-containing protein or peptide.
Protocol: Two-Step Antibody-Protein Conjugation
Materials:
-
Antibody (Protein-NH₂) in an amine-free buffer (e.g., PBS, pH 7.2)
-
Sulfhydryl-containing protein (Protein-SH) in an amine- and sulfhydryl-free buffer (e.g., PBS with 1-5 mM EDTA, pH 7.0)
-
Sulfo-SMCC reagent
-
Anhydrous DMSO (if needed for reconstitution) or ultrapure water
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0; 1 M Cysteine solution)
-
Desalting columns
-
Reaction tubes
Step 1: Activation of Antibody with Sulfo-SMCC (NHS Ester Reaction)
-
Prepare Antibody: Ensure your antibody solution is at a concentration of 1-10 mg/mL in an amine-free buffer like PBS, pH 7.2. If the buffer contains primary amines, dialyze the antibody against the reaction buffer.
-
Calculate Molar Excess: Determine the molar excess of Sulfo-SMCC required. This often needs empirical optimization, but a general guideline is:
-
5-10 fold molar excess for protein concentrations of 5-10 mg/mL.
-
20-fold molar excess for protein concentrations of 1-4 mg/mL.
-
40-80 fold molar excess for protein concentrations < 1 mg/mL.
-
-
Reconstitute Sulfo-SMCC: Immediately before use, bring the Sulfo-SMCC vial to room temperature. Reconstitute the required amount in ultrapure water or anhydrous DMSO to a stock concentration of ~10 mg/mL. If solubility is an issue in water, gentle warming to 40-50°C for a few minutes can help.
-
Reaction: Add the calculated volume of the reconstituted Sulfo-SMCC solution to the antibody solution while gently vortexing.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Removal of Excess Crosslinker: Remove the unreacted Sulfo-SMCC using a desalting column equilibrated with a suitable buffer for the next step (e.g., PBS, pH 7.0).
Step 2: Conjugation of Maleimide-Activated Antibody to Sulfhydryl-Containing Protein
-
Prepare Sulfhydryl-Protein: Ensure your sulfhydryl-containing protein is ready and in a buffer at pH 6.5-7.5. If the protein has disulfide bonds, they must be reduced to free sulfhydryls using a reducing agent like TCEP. If using a thiol-containing reducing agent like DTT, it must be removed before this step.
-
Combine Reactants: Mix the maleimide-activated antibody with the sulfhydryl-containing protein. A slight molar excess of the sulfhydryl-protein may be beneficial.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C.
-
Quenching (Optional): To stop the reaction, add a final concentration of 10-20 mM cysteine or another sulfhydryl-containing compound.
-
Purification: Purify the final conjugate from unreacted components using size-exclusion chromatography or dialysis.
-
Characterization: Analyze the conjugate using techniques like SDS-PAGE to confirm crosslinking, and potentially mass spectrometry to determine the degree of labeling.
Troubleshooting Guide
Even with careful planning, issues can arise during conjugation experiments. This guide addresses common problems and provides potential solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Efficiency | 1. Hydrolysis of Sulfo-SMCC: The reagent was exposed to moisture before or during the reaction. | - Ensure the Sulfo-SMCC vial is equilibrated to room temperature before opening. - Reconstitute the reagent immediately before use and do not store it in solution. - Use anhydrous solvents for reconstitution if applicable. |
| 2. Incompatible Buffer: The reaction buffer contains primary amines (e.g., Tris, glycine) or sulfhydryls. | - Use amine- and sulfhydryl-free buffers such as PBS, MES, or HEPES. - Dialyze protein samples into a compatible buffer before the reaction. | |
| 3. Incorrect pH: The pH of the reaction buffer is outside the optimal range for the NHS ester or maleimide reaction. | - Verify the pH of your reaction buffers. For the two-step protocol, use pH 7.2-8.0 for the NHS ester reaction and pH 6.5-7.5 for the maleimide reaction. | |
| 4. Insufficient Molar Excess: The molar ratio of Sulfo-SMCC to the protein is too low. | - Increase the molar excess of the crosslinker, especially for dilute protein solutions. Perform a titration to find the optimal ratio. | |
| 5. Inaccessible Functional Groups: The primary amines or sulfhydryl groups on the proteins are sterically hindered. | - Consider using a crosslinker with a longer spacer arm. - Mild denaturation of the protein (if it doesn't affect its function) might expose more reactive groups. | |
| Protein Aggregation/Precipitation | 1. High Degree of Crosslinking: Excessive modification of the protein surface can alter its properties and lead to aggregation. | - Reduce the molar excess of Sulfo-SMCC. - Decrease the reaction time or perform the reaction at a lower temperature (4°C). |
| 2. Use of Organic Solvent: For water-insoluble crosslinkers, the organic solvent (e.g., DMSO) can cause protein precipitation. | - Use the water-soluble Sulfo-SMCC to avoid the need for organic solvents. - If an organic solvent is necessary, keep its final concentration below 10% and add it dropwise while vortexing. Consider using a lower protein concentration. | |
| 3. Suboptimal Buffer Conditions: The buffer pH is close to the isoelectric point (pI) of the protein, reducing its solubility. | - Adjust the buffer pH to be at least one unit away from the protein's pI. | |
| Inconsistent Results | 1. Inconsistent Reagent Activity: The Sulfo-SMCC reagent has partially hydrolyzed due to improper storage or handling. | - Always handle the reagent as recommended to minimize moisture exposure. - Use a fresh vial of Sulfo-SMCC for critical experiments. |
| 2. Variability in Protein Samples: The concentration or purity of the protein samples varies between experiments. | - Accurately determine the protein concentration before each experiment. - Ensure high purity of your protein samples. |
Visualizations
Experimental Workflow for Two-Step Conjugation
Caption: Workflow for a two-step protein conjugation using Sulfo-SMCC.
Troubleshooting Logic for Low Conjugation Efficiency
References
minimizing non-specific binding in trans-Sulfo-SMCC conjugations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding in trans-Sulfo-SMCC conjugations.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive groups of Sulfo-SMCC and their targets?
Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is a heterobifunctional crosslinker containing two reactive groups:
-
An N-hydroxysuccinimide (NHS) ester that reacts with primary amines (-NH₂) on molecules like proteins and peptides to form stable amide bonds.[1][2][3][4]
-
A maleimide group that reacts with sulfhydryl (thiol, -SH) groups on molecules like cysteine residues in proteins to form stable thioether bonds.[1]
Q2: What is the optimal pH for each reaction step in a two-step Sulfo-SMCC conjugation?
For optimal specificity and efficiency in a two-step conjugation:
-
NHS ester reaction (amine-reactive): pH 7.2–8.5. A common range is pH 7.2-7.5.
-
Maleimide reaction (sulfhydryl-reactive): pH 6.5–7.5. This pH range ensures specific reaction with thiols while minimizing reaction with amines and hydrolysis of the maleimide group.
Q3: What are the main causes of non-specific binding in Sulfo-SMCC conjugations?
Non-specific binding can arise from several factors:
-
Reaction of maleimide with amines: At pH values above 7.5, the maleimide group can react with primary amines (e.g., lysine residues), leading to unintended crosslinking.
-
Hydrolysis of the maleimide group: In aqueous solutions, especially at pH > 7.5, the maleimide ring can hydrolyze, rendering it inactive for conjugation to thiols.
-
Electrostatic and hydrophobic interactions: The molecules being conjugated can non-specifically adhere to each other or to surfaces due to charge-based or hydrophobic interactions.
-
Excess crosslinker: Failure to remove unreacted Sulfo-SMCC after the first step can lead to the labeling of the second molecule with the crosslinker, resulting in homo-conjugates.
Q4: How can I quench the Sulfo-SMCC reaction?
To stop the conjugation reaction, you can add a quenching agent that reacts with the excess maleimide groups. Common quenching agents include L-cysteine or β-mercaptoethanol at a concentration several times higher than the sulfhydryl concentration of your protein.
Troubleshooting Guide
This guide addresses common issues encountered during Sulfo-SMCC conjugations that can lead to high non-specific binding.
| Problem | Potential Cause | Recommended Solution |
| High Background Signal in Assays (e.g., ELISA) | 1. Non-specific binding of conjugated molecules to surfaces. | - Add blocking agents to your buffers (e.g., BSA, casein, or non-ionic surfactants like Tween-20). - Adjust the pH of your buffers to be near the isoelectric point of your molecules to minimize charge-based interactions. - Increase the salt concentration (e.g., 150-500 mM NaCl) in your buffers to reduce electrostatic interactions. |
| 2. Presence of aggregates. | - Optimize the molar excess of Sulfo-SMCC to avoid over-conjugation which can lead to aggregation. - Purify the final conjugate using size-exclusion chromatography (SEC) or other appropriate methods to remove aggregates. | |
| 3. Excess unreacted Sulfo-SMCC. | - Ensure efficient removal of excess Sulfo-SMCC after the first reaction step using desalting columns or dialysis. | |
| Formation of Unwanted Conjugates (e.g., homodimers) | 1. Reaction of maleimide with primary amines. | - Maintain the pH of the maleimide reaction step between 6.5 and 7.5. |
| 2. Contamination of buffers with reactive species. | - Use amine-free buffers (e.g., PBS, MES, HEPES) for the NHS ester reaction. Avoid Tris or glycine. - Use thiol-free buffers for the maleimide reaction. Avoid DTT or β-mercaptoethanol until the quenching step. | |
| Low Conjugation Efficiency | 1. Hydrolysis of Sulfo-SMCC. | - Prepare Sulfo-SMCC solution immediately before use. Do not store it in solution. - Ensure the Sulfo-SMCC reagent is stored desiccated to prevent moisture contamination. |
| 2. Insufficient free sulfhydryl groups. | - If your protein has disulfide bonds, reduce them using a reducing agent like TCEP. DTT can also be used, but must be removed before adding the maleimide-activated protein. | |
| 3. Suboptimal molar ratio of crosslinker. | - Empirically determine the optimal molar excess of Sulfo-SMCC. A 10- to 50-fold molar excess over the amine-containing protein is a common starting point. |
Experimental Protocols
Protocol 1: Two-Step Protein-Protein Conjugation using Sulfo-SMCC
This protocol outlines the general procedure for conjugating two proteins (Protein-A containing amines and Protein-B containing sulfhydryls).
Materials:
-
Protein-A (with primary amines)
-
Protein-B (with free sulfhydryls)
-
Sulfo-SMCC
-
Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5
-
Quenching Solution: 1 M L-cysteine in conjugation buffer
-
Desalting columns
Procedure:
Step 1: Activation of Protein-A with Sulfo-SMCC
-
Dissolve Protein-A in Conjugation Buffer.
-
Immediately before use, dissolve Sulfo-SMCC in water or conjugation buffer.
-
Add a 10- to 50-fold molar excess of Sulfo-SMCC to the Protein-A solution.
-
Incubate for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Remove excess Sulfo-SMCC using a desalting column equilibrated with Conjugation Buffer.
Step 2: Conjugation of Maleimide-Activated Protein-A to Protein-B
-
Immediately add the desalted, maleimide-activated Protein-A to the solution of Protein-B.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
(Optional) Quench the reaction by adding Quenching Solution to a final concentration of 10-20 mM and incubate for 15 minutes at room temperature.
-
Purify the final conjugate using size-exclusion chromatography or another suitable method to remove unreacted proteins and byproducts.
Protocol 2: Preparation of Thiol-Containing Protein
If your protein of interest does not have free sulfhydryl groups, you can generate them by reducing existing disulfide bonds.
Materials:
-
Protein with disulfide bonds
-
TCEP (tris(2-carboxyethyl)phosphine)
-
Reducing Buffer: 100 mM sodium phosphate, 150 mM NaCl, 5 mM EDTA, pH 7.2
Procedure:
-
Dissolve the protein in Reducing Buffer.
-
Add a 10-fold molar excess of TCEP to the protein solution.
-
Incubate for 30 minutes at room temperature.
-
Remove excess TCEP using a desalting column equilibrated with Conjugation Buffer (pH 6.5-7.5).
-
The protein is now ready for conjugation to a maleimide-activated molecule.
Visualizations
Caption: Workflow for a two-step Sulfo-SMCC conjugation.
Caption: Troubleshooting logic for high non-specific binding.
References
Validation & Comparative
A Head-to-Head Comparison: Trans-Sulfo-SMCC vs. SMCC for Protein Crosslinking
For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the choice of crosslinker is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of two widely used heterobifunctional crosslinkers, trans-Sulfo-SMCC and SMCC, offering a deep dive into their performance, supported by experimental data and detailed protocols.
At the heart of their utility lies a shared chemical architecture: an N-hydroxysuccinimide (NHS) ester reactive towards primary amines (like those on lysine residues) and a maleimide group that specifically targets sulfhydryl groups (found on cysteine residues).[1] This dual reactivity allows for controlled, stepwise conjugation of two different molecules, minimizing the formation of unwanted homodimers.[2] The key distinction between the two, however, dictates their application and handling: the water-soluble nature of this compound versus the hydrophobicity of SMCC.[3][4]
Performance at a Glance: A Quantitative Comparison
The primary performance differentiator between Sulfo-SMCC and SMCC is their solubility. This fundamental property influences reagent preparation and the reaction environment, which can, in turn, affect protein stability and conjugation efficiency.
| Property | This compound | SMCC | Source |
| Solubility | Water-soluble (up to ~10 mM in water) | Insoluble in water; requires organic solvents (DMSO, DMF) | [3] |
| Molecular Weight | 436.37 g/mol | 334.32 g/mol | |
| Spacer Arm Length | 8.3 Å | 8.3 Å | |
| Reactive Groups | N-hydroxysuccinimide (NHS) ester, Maleimide | N-hydroxysuccinimide (NHS) ester, Maleimide | |
| Amine Reaction pH | 7.0 - 9.0 | 7.0 - 9.0 | |
| Sulfhydryl Reaction pH | 6.5 - 7.5 | 6.5 - 7.5 | |
| Key Advantage | Allows for conjugation in entirely aqueous buffers, preserving protein structure and function. | Can be used in applications where the introduction of a small amount of organic solvent is tolerable. | |
| Key Disadvantage | Solubility decreases with increasing salt concentration. | Requires the use of organic solvents which may be detrimental to sensitive proteins. |
The Chemical Structures: A Visual Guide
The structural difference between Sulfo-SMCC and SMCC is the addition of a sulfonate group to the N-hydroxysuccinimide ring of Sulfo-SMCC. This modification dramatically increases its hydrophilicity.
The Crosslinking Mechanism: A Step-by-Step Visualization
Both Sulfo-SMCC and SMCC facilitate protein crosslinking through a two-step reaction. First, the NHS ester reacts with a primary amine on the first protein to form a stable amide bond. Second, the maleimide group reacts with a sulfhydryl group on the second protein, creating a stable thioether bond.
Experimental Protocols: A Guide to Application
The following are generalized protocols for a two-step crosslinking procedure. It is crucial to optimize the reaction conditions for each specific application.
Protocol 1: Protein-Protein Conjugation using this compound
Materials:
-
Protein 1 (containing primary amines)
-
Protein 2 (containing sulfhydryl groups)
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Desalting column
Procedure:
-
Protein 1 Preparation: Dissolve Protein 1 in Conjugation Buffer to a final concentration of 1-10 mg/mL.
-
Sulfo-SMCC Preparation: Immediately before use, dissolve Sulfo-SMCC in water or the Conjugation Buffer to a concentration of approximately 10 mg/mL.
-
Activation of Protein 1: Add a 5- to 20-fold molar excess of the dissolved Sulfo-SMCC to the Protein 1 solution. The optimal molar excess depends on the protein concentration and the number of available amines.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Removal of Excess Crosslinker: Remove non-reacted Sulfo-SMCC using a desalting column equilibrated with Conjugation Buffer.
-
Conjugation to Protein 2: Immediately add the maleimide-activated Protein 1 to Protein 2 in a desired molar ratio.
-
Final Incubation: Incubate the mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): To stop the reaction, a sulfhydryl-containing compound like cysteine or β-mercaptoethanol can be added.
Protocol 2: Protein-Protein Conjugation using SMCC
Materials:
-
Protein 1 (containing primary amines)
-
Protein 2 (containing sulfhydryl groups)
-
SMCC
-
Organic Solvent: Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Desalting column
Procedure:
-
Protein 1 Preparation: Dissolve Protein 1 in Conjugation Buffer to a final concentration of 1-10 mg/mL.
-
SMCC Preparation: Immediately before use, dissolve SMCC in DMSO or DMF to a concentration of approximately 10 mg/mL.
-
Activation of Protein 1: Add a 5- to 20-fold molar excess of the dissolved SMCC to the Protein 1 solution, ensuring the final concentration of the organic solvent is less than 10% to avoid protein denaturation.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Removal of Excess Crosslinker: Remove non-reacted SMCC using a desalting column equilibrated with Conjugation Buffer.
-
Conjugation to Protein 2: Immediately add the maleimide-activated Protein 1 to Protein 2 in a desired molar ratio.
-
Final Incubation: Incubate the mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): To stop the reaction, a sulfhydryl-containing compound like cysteine or β-mercaptoethanol can be added.
Experimental Workflow: A Visual Overview
The general workflow for a typical two-step protein crosslinking experiment is illustrated below.
Conclusion: Making the Right Choice
The selection between this compound and SMCC hinges on the specific requirements of the experiment, particularly the sensitivity of the proteins to organic solvents.
-
Choose this compound when:
-
Working with proteins that are sensitive to organic solvents.
-
A completely aqueous reaction environment is desired to maintain protein integrity and biological activity.
-
Simplicity in reagent preparation is preferred.
-
-
Choose SMCC when:
-
The proteins involved are tolerant to small amounts of organic solvents like DMSO or DMF.
-
Cost is a primary consideration, as SMCC is often less expensive.
-
The experimental setup is already established with protocols using SMCC.
-
Ultimately, both crosslinkers are powerful tools for creating specific and stable protein-protein conjugates. By understanding their fundamental differences and following optimized protocols, researchers can confidently select the appropriate reagent to achieve their desired conjugation outcomes.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. Crosslinking Applications | Thermo Fisher Scientific - TR [thermofisher.com]
- 3. Sulfo-SMCC (sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate), 50 mg - FAQs [thermofisher.com]
- 4. What's the difference between SMCC and sulfo-SMCC? | AAT Bioquest [aatbio.com]
Sulfo-SMCC vs. SMCC: A Comparative Guide to Amine-to-Sulfhydryl Crosslinking
In the realm of bioconjugation, the precise and stable linking of molecules is paramount for the development of effective diagnostics, therapeutics, and research reagents. Among the most widely utilized heterobifunctional crosslinkers are Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) and its sulfonated analogue, Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (Sulfo-SMCC). Both reagents facilitate the covalent bonding of molecules containing primary amines to those with sulfhydryl groups. However, the addition of a sulfonate group to the N-hydroxysuccinimide (NHS) ester ring of Sulfo-SMCC imparts a critical advantage: water solubility. This fundamental difference in solubility significantly influences experimental workflows, protein stability, and conjugation efficiency.
This guide provides an objective comparison of the performance of Sulfo-SMCC and SMCC, supported by experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in selecting the optimal crosslinker for their specific applications.
Key Performance Characteristics: A Head-to-Head Comparison
The primary advantage of Sulfo-SMCC lies in its aqueous solubility, which eliminates the need for organic solvents during the initial steps of the conjugation reaction. This is particularly crucial when working with sensitive biomolecules that can be denatured or precipitated by organic solvents.
| Feature | Sulfo-SMCC | SMCC | Rationale and Supporting Data |
| Solubility | Water-soluble up to ~10 mM.[1][2] | Insoluble in water; requires dissolution in an organic solvent (e.g., DMSO, DMF) before addition to the aqueous reaction mixture.[1][3] | The sulfonate group on the NHS ester ring of Sulfo-SMCC imparts hydrophilicity, allowing for direct dissolution in aqueous buffers.[4] This simplifies the experimental protocol and avoids the potential for protein precipitation or denaturation that can occur with the introduction of organic solvents required for SMCC. |
| Conjugation Efficiency | Potentially higher effective efficiency due to reduced protein loss. | Can be efficient, but protein aggregation and precipitation upon addition of the SMCC/organic solvent mixture can reduce the overall yield of conjugated protein. | While direct quantitative comparisons of reaction kinetics are scarce, the avoidance of organic solvents with Sulfo-SMCC minimizes the risk of protein aggregation. This leads to a higher recovery of active, conjugated protein, thereby improving the practical efficiency of the conjugation process. |
| Protein Stability & Activity | Better preservation of protein structure and function. | Risk of protein denaturation, aggregation, and loss of activity due to exposure to organic solvents. | Organic solvents can strip the essential hydration shell from proteins, leading to conformational changes and aggregation. By enabling a fully aqueous reaction environment, Sulfo-SMCC helps maintain the native conformation and biological activity of sensitive proteins like antibodies and enzymes. |
| Ease of Use | Simpler and more direct workflow. | More complex protocol requiring an extra dissolution step and careful control of the final organic solvent concentration. | The direct dissolution of Sulfo-SMCC in the reaction buffer streamlines the experimental process and reduces the number of handling steps, minimizing potential sources of error. |
| Stability of Resulting Conjugate | Forms a stable thioether bond, comparable to SMCC. | Forms a stable thioether bond. The cyclohexane ring in the spacer arm of both reagents enhances the stability of the maleimide group. | Both crosslinkers result in a stable, non-cleavable thioether bond between the conjugated molecules. Studies on antibody-drug conjugates (ADCs) using SMCC linkers have demonstrated their stability in plasma. |
Experimental Protocols
The following are detailed methodologies for a typical two-step crosslinking procedure using both Sulfo-SMCC and SMCC.
Protocol 1: Protein-Protein Conjugation using Sulfo-SMCC
This protocol describes the conjugation of a protein containing primary amines (Protein-NH₂) to a protein containing sulfhydryl groups (Protein-SH).
Materials:
-
Sulfo-SMCC
-
Protein-NH₂ (e.g., antibody)
-
Protein-SH (e.g., enzyme with free cysteine)
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Desalting columns
Procedure:
-
Preparation of Reagents:
-
Equilibrate Sulfo-SMCC vial to room temperature before opening.
-
Prepare a stock solution of Sulfo-SMCC (e.g., 10 mg/mL) in ultrapure water immediately before use. Note: Sulfo-SMCC may not dissolve well in buffers with high salt concentrations; initial dissolution in water is recommended.
-
Prepare Protein-NH₂ and Protein-SH in Conjugation Buffer.
-
-
Activation of Protein-NH₂:
-
Add a 10- to 50-fold molar excess of the Sulfo-SMCC stock solution to the Protein-NH₂ solution. The optimal molar ratio should be determined empirically.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.
-
-
Removal of Excess Crosslinker:
-
Remove non-reacted Sulfo-SMCC from the activated Protein-NH₂ using a desalting column equilibrated with Conjugation Buffer.
-
-
Conjugation to Protein-SH:
-
Immediately add the desalted, activated Protein-NH₂ to the Protein-SH solution. The molar ratio of the two proteins should be optimized for the specific application.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.
-
-
Quenching (Optional):
-
The reaction can be stopped by adding a sulfhydryl-containing compound like cysteine or β-mercaptoethanol to quench the unreacted maleimide groups.
-
-
Purification:
-
Purify the final conjugate using size-exclusion chromatography or other appropriate methods to remove unreacted proteins.
-
Protocol 2: Protein-Protein Conjugation using SMCC
This protocol outlines the same conjugation but with the non-sulfonated SMCC, highlighting the additional steps required.
Materials:
-
SMCC
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Protein-NH₂ (e.g., antibody)
-
Protein-SH (e.g., enzyme with free cysteine)
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Desalting columns
Procedure:
-
Preparation of Reagents:
-
Equilibrate SMCC vial to room temperature before opening.
-
Prepare a stock solution of SMCC (e.g., 10 mg/mL) in anhydrous DMSO or DMF immediately before use.
-
Prepare Protein-NH₂ and Protein-SH in Conjugation Buffer.
-
-
Activation of Protein-NH₂:
-
Slowly add a 10- to 50-fold molar excess of the SMCC stock solution to the Protein-NH₂ solution while gently vortexing. It is crucial to ensure the final concentration of the organic solvent remains low (typically <10%) to minimize protein precipitation.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.
-
-
Removal of Excess Crosslinker:
-
Remove non-reacted SMCC from the activated Protein-NH₂ using a desalting column equilibrated with Conjugation Buffer.
-
-
Conjugation to Protein-SH:
-
Immediately add the desalted, activated Protein-NH₂ to the Protein-SH solution.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.
-
-
Quenching (Optional):
-
Stop the reaction by adding a sulfhydryl-containing compound.
-
-
Purification:
-
Purify the final conjugate using appropriate chromatographic methods.
-
Visualizing the Workflow and Reaction
To better illustrate the processes, the following diagrams created using Graphviz (DOT language) depict the experimental workflows and the chemical reaction.
Conclusion
The primary and most impactful advantage of Sulfo-SMCC over its non-sulfonated counterpart, SMCC, is its water solubility. This property simplifies experimental protocols by eliminating the need for organic solvents, which in turn minimizes the risk of protein denaturation, aggregation, and loss of biological activity. For researchers working with sensitive proteins or in applications where maintaining the native protein structure is critical, such as in the development of antibody-drug conjugates and other protein-based therapeutics, Sulfo-SMCC is the superior choice. While both crosslinkers form stable thioether bonds, the enhanced ease of use and the gentler reaction conditions afforded by Sulfo-SMCC contribute to more reliable and reproducible bioconjugation outcomes.
References
A Comparative Guide to Alternative Crosslinkers for Bioconjugation: Moving Beyond trans-Sulfo-SMCC
For researchers, scientists, and drug development professionals seeking to optimize their bioconjugation strategies, the choice of a crosslinker is paramount. While trans-Sulfo-SMCC has long been a staple for linking amine- and sulfhydryl-containing molecules, a new generation of alternative crosslinkers offers significant advantages in terms of stability, homogeneity, and reaction efficiency. This guide provides an objective comparison of these alternatives, supported by experimental data, to inform the selection of the most appropriate tool for your research needs.
The traditional workhorse, this compound (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate), is a heterobifunctional crosslinker featuring an NHS ester that reacts with primary amines and a maleimide group that targets sulfhydryl groups.[1][2][3][4] However, the thioether bond formed by the maleimide group can be unstable under physiological conditions, leading to deconjugation.[5] This has driven the development of alternative crosslinkers that address this stability issue and offer other beneficial properties.
This guide will explore three main categories of alternatives to this compound: next-generation maleimides, maleimide alternatives for thiol-reactive ligation, and PEGylated crosslinkers.
Next-Generation Maleimides (NGMs)
Next-generation maleimides have been engineered to overcome the stability limitations of traditional maleimides, leading to more robust and homogeneous bioconjugates.
Diiodomaleimides: These crosslinkers have demonstrated rapid bioconjugation kinetics and reduced hydrolysis, even in sterically hindered systems. This makes them particularly suitable for creating stable protein-protein conjugates, such as albumin-antibody fragment conjugates for half-life extension.
Thio-bridging Maleimides: A significant advancement in antibody-drug conjugate (ADC) technology, these NGMs are designed to re-bridge reduced interchain disulfide bonds in antibodies. This approach allows for the site-specific conjugation of small molecules with a controlled drug-to-antibody ratio (DAR), resulting in near-homogeneous products with enhanced stability.
Maleimide Alternatives for Thiol-Reactive Ligation
Several novel chemical groups have been developed as direct replacements for the maleimide moiety, offering superior stability of the resulting conjugate.
5-Hydroxy-1,5-dihydro-2H-pyrrol-2-ones (5HP2Os): These reagents provide an advantageous alternative to maleimides for the chemo- and site-selective labeling of cysteine residues, yielding thiol conjugates with enhanced stability.
Julia-Kocieński-like Reagents (e.g., Methylsulfonyl Phenyloxadiazoles): This class of reagents reacts specifically with cysteine residues to form exceptionally stable thioether linkages. Conjugates formed with these linkers have shown superior stability in human plasma compared to their maleimide-based counterparts, making them highly promising for in vivo applications.
PEGylated Crosslinkers
PEGylated crosslinkers incorporate a polyethylene glycol (PEG) spacer between the reactive groups. This modification can confer several beneficial properties to the resulting bioconjugate.
Key Advantages of PEGylation:
-
Enhanced Solubility: The hydrophilic PEG chain can improve the solubility of hydrophobic molecules in aqueous solutions.
-
Increased Stability: PEGylation can protect the biomolecule from proteolytic degradation and reduce immunogenicity.
-
Improved Pharmacokinetics: The increased hydrodynamic size of PEGylated molecules can lead to reduced renal clearance and a longer circulation half-life.
PEG spacers can be incorporated into various crosslinkers, including those with NHS ester and maleimide reactive groups, offering a versatile strategy to improve the properties of bioconjugates.
Quantitative Comparison of Crosslinker Performance
The following table summarizes key performance characteristics of this compound and its alternatives based on available data.
| Crosslinker Type | Reactive Groups | Key Advantages | Potential Disadvantages | Stability of Conjugate |
| This compound | NHS ester, Maleimide | Well-established chemistry, commercially available. | Potential for maleimide hydrolysis and retro-Michael reaction leading to deconjugation. | Moderate |
| Next-Generation Maleimides (Diiodomaleimides) | NHS ester, Diiodomaleimide | Rapid reaction kinetics, reduced hydrolysis, good for sterically hindered systems. | Newer technology, potentially higher cost. | High |
| Next-Generation Maleimides (Thio-bridging) | Dihalogenated Maleimide | Site-specific conjugation to native disulfides, produces homogeneous ADCs with controlled DAR. | Requires reduction of disulfide bonds. | Very High |
| 5-Hydroxy-1,5-dihydro-2H-pyrrol-2-ones (5HP2Os) | NHS ester, 5HP2O | Forms more stable thiol conjugates than maleimides. | Less established than maleimide chemistry. | High |
| Julia-Kocieński-like Reagents | NHS ester, Methylsulfonyl Phenyloxadiazole | Forms highly stable thioether bonds, superior stability in plasma. | Newer chemistry, may require optimization of reaction conditions. | Very High |
| PEGylated Crosslinkers | Various (e.g., NHS ester, Maleimide) | Improved solubility, stability, and pharmacokinetics of the conjugate. | Can increase the overall size of the conjugate, potentially affecting biological activity. | Dependent on the reactive groups |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
General Protocol for Antibody-Drug Conjugation using a Maleimide-Based Crosslinker
This two-step protocol is a general guideline for conjugating a drug to an antibody using a heterobifunctional crosslinker like Sulfo-SMCC.
Materials:
-
Antibody in a suitable buffer (e.g., PBS, pH 7.2-7.5)
-
This compound crosslinker
-
Thiol-containing drug
-
Reducing agent (e.g., TCEP)
-
Desalting columns
Procedure:
-
Antibody Preparation: If necessary, reduce the antibody's disulfide bonds to generate free sulfhydryl groups using a reducing agent like TCEP. Immediately purify the reduced antibody using a desalting column to remove the reducing agent.
-
Activation of the Drug with Crosslinker: a. Dissolve the amine-containing drug in a suitable buffer. b. Dissolve the Sulfo-SMCC in the same buffer and immediately add it to the drug solution. A several-fold molar excess of the crosslinker is typically used. c. Incubate the reaction for 30-60 minutes at room temperature. d. Remove the excess, unreacted crosslinker using a desalting column.
-
Conjugation of Activated Drug to Antibody: a. Immediately add the maleimide-activated drug to the reduced antibody. b. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Purification of the ADC: Purify the resulting antibody-drug conjugate using size-exclusion chromatography (SEC) or other suitable methods to remove unreacted drug and crosslinker.
Protocol for Evaluating Conjugate Stability in Human Plasma
This protocol can be used to compare the stability of different bioconjugates.
Materials:
-
Purified bioconjugates (e.g., ADCs)
-
Human plasma
-
Incubator at 37°C
-
Analytical method for detecting the intact conjugate and free drug (e.g., HPLC, ELISA)
Procedure:
-
Incubate the bioconjugate in human plasma at a defined concentration at 37°C.
-
At various time points (e.g., 0, 6, 24, 48, 72 hours), take an aliquot of the mixture.
-
Analyze the samples to quantify the amount of intact conjugate remaining and the amount of free drug that has been released.
-
Plot the percentage of intact conjugate versus time to determine the stability profile. Conjugates made with maleamic methyl ester-based linkers, for instance, have shown significantly improved stability over conventional maleimide-based ADCs, with only about 3.8% of the payload shed after 14 days in an albumin solution.
Visualizing Bioconjugation
The following diagrams illustrate key concepts in bioconjugation.
Caption: A generalized workflow for a two-step bioconjugation reaction.
Caption: The two-step reaction of this compound with an amine and a thiol.
Caption: Reaction schemes for a next-generation maleimide and a Julia-Kocienski-like reagent.
Conclusion
The field of bioconjugation is rapidly evolving, with a growing number of alternatives to traditional crosslinkers like this compound. Next-generation maleimides and novel thiol-reactive moieties offer significant improvements in conjugate stability, a critical factor for the efficacy and safety of therapeutic bioconjugates. Additionally, PEGylated crosslinkers provide a powerful means to enhance the physicochemical properties of the final product. By carefully considering the specific requirements of their application and the comparative data presented in this guide, researchers can select the optimal crosslinking strategy to advance their drug development and research goals.
References
- 1. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. store.sangon.com [store.sangon.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Rapid, Stable, Chemoselective Labeling of Thiols with Julia- Kocieński Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Confirming trans-Sulfo-SMCC Conjugation: A Comparison of Analytical Techniques
For researchers, scientists, and drug development professionals, the successful conjugation of molecules using crosslinkers like trans-Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is a critical step in creating novel therapeutics, diagnostics, and research tools. Verifying the formation of a stable thioether bond between the maleimide group of Sulfo-SMCC and a sulfhydryl group on a target molecule, as well as the initial amide bond formation with a primary amine, is paramount for ensuring the efficacy and safety of the resulting conjugate. This guide provides an objective comparison of key analytical techniques used to confirm successful Sulfo-SMCC conjugation, supported by experimental data and detailed protocols.
Introduction to this compound Conjugation
This compound is a heterobifunctional crosslinker that facilitates the covalent conjugation of amine-containing molecules to sulfhydryl-containing molecules.[1][2] The process is typically a two-step reaction:
-
Amine Reaction: The N-hydroxysuccinimide (NHS) ester of Sulfo-SMCC reacts with a primary amine on the first molecule (e.g., a protein or antibody) to form a stable amide bond.[3] This reaction is usually performed at a pH of 7.2-7.5.[1]
-
Sulfhydryl Reaction: The maleimide group of the now-activated molecule reacts with a sulfhydryl group (thiol) on the second molecule to form a stable thioether bond.[2]
Confirmation of this two-step conjugation is essential and can be achieved through a variety of analytical methods, each with its own strengths and limitations.
Comparison of Analytical Techniques
The choice of analytical technique depends on the specific information required, the nature of the conjugated molecules, and the available instrumentation. The following table summarizes and compares the most common methods for confirming Sulfo-SMCC conjugation.
| Technique | Primary Information Provided | Advantages | Disadvantages | Typical Application |
| UV-Vis Spectroscopy | Degree of Labeling (DOL) / Drug-to-Antibody Ratio (DAR) determination. | Simple, rapid, and uses readily available equipment. | Can be inaccurate if the conjugated molecule also absorbs at 280 nm or if the extinction coefficients are not accurately known. | Quick estimation of conjugation efficiency. |
| SDS-PAGE | Confirmation of increased molecular weight upon conjugation. | Simple, widely available, and provides a clear visual confirmation of conjugation. | Low resolution, not quantitative, and does not provide information on the site of conjugation. | Qualitative assessment of conjugation and detection of cross-linked products. |
| Size-Exclusion Chromatography (SEC-HPLC) | Detection of aggregates and separation of conjugated species from unconjugated molecules based on size. | A mild technique that can be performed under native conditions. | Limited resolution for species with similar hydrodynamic radii. | Analysis of aggregation and removal of unconjugated small molecules. |
| Reverse-Phase HPLC (RP-HPLC) | Separation of conjugated species based on hydrophobicity. Can be used to determine the distribution of conjugated drugs on antibody light and heavy chains. | High resolution and sensitivity. Can be coupled with mass spectrometry for detailed characterization. | The use of organic solvents can lead to protein denaturation. | Detailed characterization of antibody-drug conjugates (ADCs). |
| Hydrophobic Interaction Chromatography (HIC) | Determination of DAR and assessment of drug load distribution and heterogeneity. | A non-denaturing chromatographic technique. | Can have lower resolution compared to RP-HPLC for some applications. | Characterization of ADCs and other protein conjugates. |
| Mass Spectrometry (MALDI-TOF, LC-MS) | Precise mass measurement of the conjugate, confirming the addition of the crosslinker and the second molecule. Identification of conjugation sites. | Highly accurate and provides detailed molecular information. | Requires expensive instrumentation and significant expertise for data analysis. | Gold standard for detailed characterization and confirmation of conjugation. |
Experimental Workflows and Protocols
Below are detailed workflows and protocols for the key analytical techniques used to confirm Sulfo-SMCC conjugation.
Experimental Workflow for Conjugation Confirmation
The general workflow for confirming a Sulfo-SMCC conjugation involves several potential analytical steps, each providing different levels of information.
Caption: General workflow for Sulfo-SMCC conjugation and subsequent analytical confirmation.
UV-Vis Spectroscopy for Degree of Labeling (DOL)
Principle: This method measures the absorbance of the bioconjugate at two wavelengths: one for the protein (typically 280 nm) and one for the conjugated molecule. The ratio of these absorbances is used to calculate the DOL.
Protocol:
-
Measure the absorbance of the purified conjugate at 280 nm (A280) and at the maximum absorbance wavelength of the second molecule (A_max).
-
Calculate the concentration of the protein and the second molecule using the Beer-Lambert law and their respective extinction coefficients.
-
The DOL is the molar ratio of the second molecule to the protein.
SDS-PAGE Analysis
Principle: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) separates molecules based on their molecular weight. A successful conjugation will result in a band shift on the gel, corresponding to the increased molecular weight of the conjugate compared to the unconjugated starting molecules.
Protocol:
-
Prepare samples of the unconjugated starting molecules and the purified conjugate.
-
Add SDS-PAGE loading buffer to each sample and heat at 95-100°C for 5 minutes.
-
Load the samples onto a polyacrylamide gel and run the electrophoresis.
-
Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue) to visualize the protein bands.
-
The appearance of a new band with a higher molecular weight in the conjugate lane, and a decrease or disappearance of the starting material bands, confirms conjugation.
HPLC Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and analyzing bioconjugates.
a) Size-Exclusion Chromatography (SEC-HPLC)
Principle: SEC separates molecules based on their hydrodynamic radius (size). It is useful for detecting aggregation and separating the larger conjugate from smaller, unreacted molecules.
Protocol:
-
Equilibrate an SEC column suitable for the molecular weight range of your conjugate with a suitable mobile phase (e.g., phosphate-buffered saline).
-
Inject the purified conjugate onto the column.
-
Monitor the elution profile using a UV detector at 280 nm.
-
The conjugate will elute earlier than the unconjugated smaller molecule. The presence of high molecular weight species can indicate aggregation.
b) Reverse-Phase HPLC (RP-HPLC)
Principle: RP-HPLC separates molecules based on their hydrophobicity. Conjugation of a molecule via Sulfo-SMCC often increases the hydrophobicity of a protein, leading to a longer retention time on an RP-HPLC column.
Protocol:
-
Use a C4 or C8 column for protein analysis.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Elute the sample with a gradient of increasing Mobile Phase B.
-
Monitor the elution at 280 nm and/or the absorbance wavelength of the conjugated molecule.
-
A new peak with a longer retention time compared to the unconjugated protein indicates successful conjugation.
Mass Spectrometry
Principle: Mass spectrometry (MS) measures the mass-to-charge ratio of ions, providing a highly accurate molecular weight of the conjugate. The mass increase corresponds to the addition of the Sulfo-SMCC crosslinker and the second molecule.
a) MALDI-TOF MS
Protocol:
-
Mix the purified conjugate with a suitable MALDI matrix.
-
Spot the mixture onto a MALDI target plate and allow it to dry.
-
Analyze the sample in a MALDI-TOF mass spectrometer.
-
The resulting spectrum will show the molecular weight of the conjugate. The mass difference between the unconjugated and conjugated protein confirms the conjugation.
b) Liquid Chromatography-Mass Spectrometry (LC-MS)
Protocol:
-
Separate the components of the conjugation reaction using RP-HPLC as described above.
-
The eluent from the HPLC is directly introduced into the mass spectrometer (e.g., ESI-Q-TOF).
-
The mass spectrometer provides the molecular weight of each eluting species.
-
This technique can provide detailed information on the different conjugated species present in the sample.
Logical Relationship of Analytical Techniques
The selection of analytical techniques often follows a logical progression from qualitative to highly quantitative and detailed characterization.
Caption: Logical flow of analytical techniques for conjugation confirmation.
Conclusion
Confirming the successful conjugation of molecules via this compound is a multi-faceted process that can be approached with a variety of analytical techniques. For a quick qualitative assessment, SDS-PAGE provides a clear and simple answer. For quantitative information on the extent of conjugation, UV-Vis spectroscopy and HIC/RP-HPLC are valuable. For the most detailed and definitive characterization, including precise mass confirmation and identification of conjugation sites, mass spectrometry is the gold standard. In practice, a combination of these techniques is often employed to provide a comprehensive understanding of the bioconjugate, ensuring its quality, consistency, and suitability for its intended application.
References
A Comparative Guide to Mass Spectrometry Analysis of trans-Sulfo-SMCC Crosslinked Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of trans-Sulfo-SMCC with alternative crosslinking reagents for mass spectrometry-based analysis of protein-protein interactions. We will delve into experimental protocols, present quantitative data from published studies, and discuss the relative advantages and disadvantages of different crosslinking strategies, with a focus on providing actionable insights for your research.
Introduction to Crosslinking Mass Spectrometry (XL-MS)
Crosslinking mass spectrometry (XL-MS) has emerged as a powerful technique for elucidating the intricate networks of protein-protein interactions and mapping the three-dimensional structures of protein complexes. The general workflow involves covalently linking interacting proteins using a chemical crosslinker, followed by enzymatic digestion and identification of the crosslinked peptides by mass spectrometry. This provides distance constraints that are invaluable for structural modeling and understanding protein function.
This compound (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is a heterobifunctional, non-cleavable crosslinker widely used in these studies. Its NHS ester group reacts with primary amines (e.g., lysine residues), while the maleimide group targets sulfhydryl groups (e.g., cysteine residues). This two-step reaction chemistry allows for controlled and specific conjugation of proteins.[1][2][3]
Comparison of Sulfo-SMCC with Alternative Crosslinkers
The choice of crosslinker is a critical parameter in an XL-MS experiment. Here, we compare Sulfo-SMCC to two popular alternatives: BS3 (a homobifunctional, non-cleavable crosslinker) and DSSO (a homobifunctional, MS-cleavable crosslinker).
| Feature | This compound | BS3 (Bis(sulfosuccinimidyl) suberate) | DSSO (Disuccinimidyl sulfoxide) |
| Type | Heterobifunctional, Non-cleavable | Homobifunctional, Non-cleavable | Homobifunctional, MS-cleavable |
| Reactive Groups | NHS ester (amines) & Maleimide (sulfhydryls) | 2 x Sulfo-NHS esters (amines) | 2 x NHS esters (amines) |
| Spacer Arm Length | 8.3 Å | 11.4 Å | 10.1 Å |
| Water Soluble | Yes | Yes | No (requires organic solvent) |
| Cleavable by MS/MS | No | No | Yes (CID-cleavable) |
| Primary Application | Targeted crosslinking between specific residues (Lys-Cys) | Shotgun crosslinking of lysine-rich regions | Proteome-wide interaction screening |
| Data Analysis Complexity | High (complex MS/MS spectra) | High (complex MS/MS spectra) | Lower (simplified spectra after cleavage) |
Quantitative Performance:
Direct quantitative comparisons of crosslinker efficiency can be challenging as they are often context- and sample-dependent. However, studies have shown that MS-cleavable crosslinkers like DSSO can lead to a higher number of identified crosslinked peptides in complex samples due to the simplified data analysis workflow.[4][5] For instance, a study comparing a cleavable crosslinker to the non-cleavable BS3 for labeling proteins in a cell lysate demonstrated that the cleavable crosslinker yielded a higher number of protein identifications. Non-cleavable crosslinkers like Sulfo-SMCC and BS3 are still widely used, particularly for purified protein complexes and when specific residue targeting is desired.
Experimental Protocols
A successful XL-MS experiment relies on a well-optimized protocol. Below are detailed methodologies for using Sulfo-SMCC, BS3, and DSSO.
Protocol 1: Crosslinking with this compound
This protocol is a two-step process, ideal for targeted crosslinking.
-
Protein Preparation:
-
Prepare the amine-containing protein (Protein-NH2) in an amine-free buffer (e.g., PBS, pH 7.2-7.5) at a concentration of 1-5 mg/mL.
-
Prepare the sulfhydryl-containing protein (Protein-SH) in a suitable buffer (e.g., PBS, pH 6.5-7.5). If necessary, reduce disulfide bonds to generate free sulfhydryls using a reducing agent like TCEP, followed by desalting.
-
-
Activation of Amine-Containing Protein:
-
Immediately before use, dissolve Sulfo-SMCC in water to a concentration of 10-20 mM.
-
Add a 20- to 50-fold molar excess of the Sulfo-SMCC solution to the Protein-NH2 solution.
-
Incubate for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Remove excess, unreacted Sulfo-SMCC using a desalting column.
-
-
Conjugation to Sulfhydryl-Containing Protein:
-
Combine the maleimide-activated Protein-NH2 with the Protein-SH.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding a final concentration of 5-10 mM 2-mercaptoethanol.
-
-
Sample Preparation for Mass Spectrometry:
-
Denature the crosslinked protein mixture, reduce with DTT, and alkylate with iodoacetamide.
-
Digest the proteins with an appropriate protease (e.g., trypsin) overnight.
-
Enrich for crosslinked peptides using size-exclusion chromatography (SEC) or strong cation exchange (SCX) chromatography.
-
Desalt the enriched fractions using C18 StageTips.
-
-
LC-MS/MS Analysis:
-
Analyze the samples on a high-resolution mass spectrometer (e.g., Orbitrap).
-
Use a data-dependent acquisition method, prioritizing higher charge state precursors.
-
Employ a stepped collision energy to facilitate fragmentation of the crosslinked peptides.
-
Protocol 2: Crosslinking with BS3
This protocol is a one-step process for shotgun crosslinking of amine-containing proteins.
-
Protein Preparation:
-
Prepare the protein mixture in an amine-free buffer (e.g., PBS, pH 7.0-8.0) at a concentration of 0.5-2 mg/mL.
-
-
Crosslinking Reaction:
-
Immediately before use, dissolve BS3 in the reaction buffer to a concentration of 10-25 mM.
-
Add the BS3 solution to the protein mixture to a final concentration of 0.5-2 mM.
-
Incubate for 30-60 minutes at room temperature.
-
Quench the reaction by adding an amine-containing buffer (e.g., Tris-HCl) to a final concentration of 20-50 mM.
-
-
Sample Preparation and LC-MS/MS Analysis:
-
Follow steps 4 and 5 from the Sulfo-SMCC protocol.
-
Protocol 3: Crosslinking with DSSO
This protocol is also a one-step process, with the advantage of MS-cleavability.
-
Protein Preparation:
-
Prepare the protein mixture in an amine-free buffer (e.g., HEPES, pH 7.5-8.0) at a concentration of 0.5-2 mg/mL.
-
-
Crosslinking Reaction:
-
Immediately before use, dissolve DSSO in an organic solvent like DMSO to a concentration of 25-50 mM.
-
Add the DSSO solution to the protein mixture to a final concentration of 1-2 mM.
-
Incubate for 30-60 minutes at room temperature.
-
Quench the reaction with an amine-containing buffer (e.g., ammonium bicarbonate) to a final concentration of 50 mM.
-
-
Sample Preparation for Mass Spectrometry:
-
Follow step 4 from the Sulfo-SMCC protocol.
-
-
LC-MS/MS Analysis:
-
Analyze the samples on a mass spectrometer capable of MSn fragmentation (e.g., Orbitrap Tribrid).
-
Use a data-dependent acquisition method with a "stepped-energy" CID or HCD fragmentation in the MS2 scan to induce cleavage of the crosslinker. The resulting fragment ions can then be subjected to a further round of fragmentation (MS3) for peptide identification.
-
Visualizing Workflows and Pathways
Experimental Workflow for XL-MS
Caption: A generalized experimental workflow for crosslinking mass spectrometry.
Logical Comparison of Crosslinker Types
Caption: Logical comparison of non-cleavable and MS-cleavable crosslinkers.
Application Example: EGFR Signaling Pathway
XL-MS is a powerful tool to study dynamic protein interactions in signaling pathways. For example, it can be used to map the interaction partners of the Epidermal Growth Factor Receptor (EGFR) upon ligand binding.
Caption: Simplified EGFR signaling pathway showing key protein interactions.
Conclusion
The choice of crosslinker and experimental protocol is paramount for a successful XL-MS study. This compound is a valuable tool for targeted crosslinking of specific amine and sulfhydryl groups, providing high-confidence distance restraints for structural analysis of purified protein complexes. For more complex samples or proteome-wide studies, MS-cleavable crosslinkers like DSSO offer significant advantages in terms of data analysis and the number of identified crosslinks. By carefully considering the research question and the nature of the biological sample, researchers can select the most appropriate crosslinking strategy to unravel the complexities of protein interactions.
References
A Comparative Guide to the Characterization of trans-Sulfo-SMCC Conjugates by HPLC
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of trans-Sulfo-SMCC as a heterobifunctional crosslinker for bioconjugation, with a focus on the characterization of the resulting conjugates by High-Performance Liquid Chromatography (HPLC). We will delve into the performance of this compound in comparison to other common crosslinkers, supported by experimental data, and provide detailed protocols for the analytical methods discussed.
Introduction to this compound
This compound (Sulfosuccinimidyl-trans-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is a heterobifunctional crosslinker widely used in bioconjugation, particularly for the creation of antibody-drug conjugates (ADCs).[1][2] Its structure features two reactive moieties: a sulfated N-hydroxysuccinimide (Sulfo-NHS) ester that reacts with primary amines (e.g., lysine residues on a protein), and a maleimide group that selectively reacts with sulfhydryl groups (e.g., cysteine residues).[3] The "trans" designation refers to the stereochemistry of the cyclohexane ring, which imparts stability to the maleimide group, reducing its susceptibility to hydrolysis compared to linear linkers.[3][4] A key advantage of the "sulfo" group is its water solubility, allowing for conjugation reactions in aqueous buffers without the need for organic solvents that can denature proteins.
Performance Comparison of Crosslinkers
The choice of crosslinker is critical as it influences the stability, efficacy, and homogeneity of the final bioconjugate. Here, we compare this compound to its non-sulfonated analog, SMCC, and other advanced alternatives.
Conjugation Efficiency
| Feature | This compound | SMCC | Alternative Linkers (e.g., PEGylated, Maleamic Methyl Ester) |
| Solubility | High water solubility | Low water solubility (requires co-solvents) | Varies; PEGylated linkers have high water solubility |
| Reaction Environment | Aqueous buffers (protein-friendly) | Requires organic co-solvents (e.g., DMSO) | Typically aqueous buffers |
| Potential for Aggregation | Lower, due to hydrophilicity | Higher, especially with hydrophobic payloads | Generally lower; PEG chains can reduce aggregation |
| Conjugation Workflow | Simplified due to direct dissolution in buffer | More complex due to solvent addition | Varies by linker |
Stability of the Conjugate
The stability of the linkage between the biomolecule and the payload is a critical quality attribute, especially for ADCs, as premature drug release can lead to off-target toxicity. The primary mechanism of instability for maleimide-based conjugates is a retro-Michael reaction, which is essentially a reversal of the initial conjugation.
A study comparing a traditional maleimide-based linker (analogous to that formed by Sulfo-SMCC) with a more stable maleamic methyl ester-based linker demonstrated a significant improvement in stability with the latter. The stability was assessed by measuring the change in the drug-to-antibody ratio (DAR) over time when incubated with a thiol-containing substance (N-acetylcysteine, NAC) to challenge the linkage.
| Linker Type | Incubation Time (days) | % Payload Shed | Reference |
| Traditional Maleimide | 21 | ~31% | |
| Maleamic Methyl Ester | 21 | ~9% |
This data suggests that while this compound is a widely used and effective crosslinker, next-generation linkers are being developed to further enhance the in-vivo stability of bioconjugates.
Experimental Protocols
Accurate characterization of this compound conjugates is crucial for determining key quality attributes such as drug-to-antibody ratio (DAR), purity, and stability. Hydrophobic Interaction Chromatography (HIC) and Reversed-Phase HPLC (RP-HPLC) are the two most common methods employed for this purpose.
Hydrophobic Interaction Chromatography (HIC) for DAR Analysis
HIC is a non-denaturing chromatographic technique that separates molecules based on their surface hydrophobicity. For ADCs, each successive addition of a typically hydrophobic drug-linker moiety increases the overall hydrophobicity of the antibody, allowing for the separation of species with different DARs (e.g., DAR0, DAR2, DAR4, etc.).
Protocol:
-
Instrumentation: Agilent 1260 Infinity II Bio-Inert LC system or similar.
-
Column: Tosoh BioScience TSKgel Butyl-NPR, 4.6 x 35 mm, 2.5 µm.
-
Mobile Phase A: 1.2 M Ammonium Sulfate, 25 mM Sodium Phosphate, pH 6.0.
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 6.0 with 25% (v/v) Isopropanol.
-
Gradient:
Time (min) %B 0 0 20 100 25 100 25.1 0 | 30 | 0 |
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 280 nm.
-
Sample Preparation: Dilute the conjugate to 1 mg/mL in a phosphate-buffered saline (PBS).
Reversed-Phase HPLC (RP-HPLC) for DAR Analysis of Reduced Conjugates
RP-HPLC is a denaturing technique that can be used to determine the DAR of cysteine-linked conjugates after reduction of the antibody's disulfide bonds. This method separates the light and heavy chains of the antibody, and their drug-conjugated forms, based on hydrophobicity.
Protocol:
-
Instrumentation: Agilent 1290 Infinity II LC System or similar.
-
Column: Agilent AdvanceBio RP-mAb Diphenyl, 2.1 x 100 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient:
Time (min) %B 0 30 3 30 21 45 21.1 75 22 75 | 22.1 | 30 |
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 80°C.
-
Detection: UV at 280 nm.
-
Sample Preparation: Reduce the ADC by incubating with dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). For example, dilute the ADC to 0.6 mg/mL in 8 M guanidine HCl and add 1 M DTT, then incubate at 80°C for 10 minutes.
Visualizations
This compound Conjugation Workflow
Caption: A two-step reaction workflow for bioconjugation using this compound.
HPLC Characterization Logical Flow
Caption: Logical workflow for the characterization of conjugates by HIC and RP-HPLC.
Signaling Pathway of ADC Action
Caption: Simplified signaling pathway of an antibody-drug conjugate's mechanism of action.
References
Preserving Protein Potency: A Guide to Biological Activity Assays Post-Sulfo-SMCC Conjugation
For researchers, scientists, and drug development professionals, the conjugation of proteins is a pivotal step in creating targeted therapeutics, diagnostic agents, and other advanced biomolecular tools. The crosslinker Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is a widely utilized reagent for this purpose, enabling the covalent attachment of molecules to proteins. However, a critical consideration in this process is the potential impact of conjugation on the protein's biological activity. This guide provides a comparative overview of biological activity assays for proteins after trans-Sulfo-SMCC conjugation, supported by experimental data and detailed protocols to ensure the integrity and efficacy of your conjugated proteins.
The conjugation process, while essential for creating functional bioconjugates, can potentially alter the three-dimensional structure of a protein, thereby affecting its biological function. Therefore, it is imperative to perform thorough biological activity assays to quantify any changes post-conjugation. This guide will delve into the common assays used to assess the bioactivity of conjugated proteins, with a focus on antibody-drug conjugates (ADCs) and enzyme conjugates, two major classes of biomolecules synthesized using Sulfo-SMCC.
Impact of Sulfo-SMCC Conjugation on Protein Activity: A Data-Driven Comparison
The effect of Sulfo-SMCC conjugation on protein activity is a crucial parameter to evaluate. The following table summarizes quantitative data from various studies, comparing the biological activity of proteins before and after conjugation.
| Protein | Conjugation Partner | Assay Type | Key Parameter | Activity Before Conjugation | Activity After Conjugation | Reference |
| Trastuzumab | Gold-based cytotoxic compound | ELISA | EC50 (nM) | 0.29 ± 0.01 | 0.93 ± 0.03 to 0.96 ± 0.04 | [1] |
| Anti-EGFR Antibody (J2898A) | DM1 (Maytansinoid) | In vitro Cytotoxicity | IC50 (nM) | Not Applicable | Potency increased with higher Drug-to-Antibody Ratio (DAR) | [2][3] |
| Horseradish Peroxidase (HRP) | Single-Walled Carbon Nanotubes | Luminescence-based enzymatic assay | Catalytic Activity | Baseline | Similar catalytic activity to unconjugated HRP | [4] |
Note: The data presented is a summary from different studies and specific experimental conditions may vary.
Visualizing the Process: From Conjugation to Activity Assessment
To better understand the workflow, the following diagrams illustrate the chemical conjugation process and a typical experimental workflow for assessing the biological activity of a conjugated protein.
Caption: Chemical reaction of this compound conjugation.
Caption: Experimental workflow for a biological activity assay.
Detailed Experimental Protocols
To ensure reproducibility and accuracy, detailed methodologies for key experiments are provided below.
I. Sulfo-SMCC Conjugation of a Protein (Two-Step Protocol)
This protocol is a general guideline and should be optimized for each specific protein and payload.
Materials:
-
Protein with primary amines (Protein-NH2) in an amine-free buffer (e.g., PBS, pH 7.2-7.5).
-
Molecule with a sulfhydryl group (Payload-SH).
-
Sulfo-SMCC crosslinker.
-
Desalting columns.
-
Reaction buffers (e.g., Phosphate Buffered Saline - PBS).
Procedure:
Step 1: Activation of the Protein with Sulfo-SMCC
-
Prepare Protein Solution: Dissolve the protein containing primary amines (e.g., an antibody) in a non-amine containing buffer such as PBS at a pH of 7.2 to 7.5.[4]
-
Prepare Sulfo-SMCC: Immediately before use, dissolve Sulfo-SMCC in water or a low-salt buffer.
-
Reaction: Add a 10- to 50-fold molar excess of the dissolved Sulfo-SMCC to the protein solution. The optimal molar excess depends on the protein concentration and should be determined empirically.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Removal of Excess Crosslinker: Remove non-reacted Sulfo-SMCC using a desalting column equilibrated with a suitable buffer (e.g., PBS). This step is crucial to prevent unwanted side reactions in the next step.
Step 2: Conjugation of the Activated Protein to the Sulfhydryl-Containing Molecule
-
Prepare Sulfhydryl-Containing Molecule: Ensure the molecule to be conjugated has a free sulfhydryl group. If necessary, reduce any disulfide bonds using a reducing agent like DTT or TCEP, followed by removal of the reducing agent.
-
Conjugation Reaction: Add the sulfhydryl-containing molecule to the maleimide-activated protein solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The reaction is typically complete within this time.
-
Purification: Purify the resulting protein conjugate using methods such as size-exclusion chromatography (SEC) or dialysis to remove any unreacted molecules.
II. Biological Activity Assays
The choice of assay depends on the nature of the protein and its intended application.
A. Enzyme-Linked Immunosorbent Assay (ELISA) for Binding Affinity
This assay is suitable for assessing the binding affinity of conjugated antibodies to their target antigen.
Materials:
-
Microtiter plates.
-
Antigen specific to the antibody.
-
Unconjugated antibody (control).
-
Sulfo-SMCC conjugated antibody.
-
Blocking buffer (e.g., PBS with 1% BSA).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Enzyme-conjugated secondary antibody.
-
Substrate solution.
-
Stop solution.
-
Plate reader.
Procedure:
-
Antigen Coating: Coat the wells of a microtiter plate with the target antigen and incubate overnight at 4°C.
-
Washing: Wash the plate to remove unbound antigen.
-
Blocking: Block the remaining protein-binding sites in the wells by adding a blocking buffer and incubating for 1-2 hours at room temperature.
-
Antibody Incubation: Add serial dilutions of the unconjugated and conjugated antibodies to the wells and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate to remove unbound antibodies.
-
Secondary Antibody Incubation: Add an enzyme-conjugated secondary antibody that recognizes the primary antibody and incubate for 1 hour at room temperature.
-
Washing: Wash the plate to remove the unbound secondary antibody.
-
Detection: Add the substrate solution and incubate until a color develops. Stop the reaction with a stop solution.
-
Measurement: Read the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Plot the absorbance values against the antibody concentrations and determine the EC50 (half-maximal effective concentration) for both the conjugated and unconjugated antibodies to compare their binding affinities.
B. In Vitro Cytotoxicity Assay (MTT Assay)
This assay is used to determine the cell-killing ability of antibody-drug conjugates (ADCs).
Materials:
-
Target cancer cell line (expressing the antigen).
-
Control cell line (not expressing the antigen).
-
Unconjugated antibody.
-
Unconjugated drug.
-
Sulfo-SMCC conjugated ADC.
-
Cell culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or SDS in HCl).
-
96-well plates.
-
Plate reader.
Procedure:
-
Cell Seeding: Seed the target and control cells in 96-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the unconjugated antibody, unconjugated drug, and the ADC. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period that allows for the drug to exert its cytotoxic effect (e.g., 72-96 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilization solution to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curves and determine the IC50 (half-maximal inhibitory concentration) values to compare the potency of the ADC with the unconjugated components.
C. Enzyme Activity Assay
This assay is used to measure the catalytic activity of an enzyme after conjugation. The specific protocol will vary depending on the enzyme and its substrate.
General Procedure:
-
Prepare Substrate Solution: Prepare a solution of the enzyme's specific substrate in an appropriate buffer.
-
Enzyme Reaction: Add a known amount of the unconjugated enzyme and the conjugated enzyme to separate reaction tubes containing the substrate solution.
-
Incubation: Incubate the reactions at the optimal temperature and for a specific time.
-
Measurement: Measure the product formation or substrate consumption over time using a suitable method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: Calculate the specific activity (e.g., units of activity per mg of enzyme) for both the conjugated and unconjugated enzymes and compare the results to determine the percentage of retained activity.
Conclusion
The use of this compound for protein conjugation is a powerful technique for creating sophisticated biomolecules. However, it is essential to rigorously evaluate the biological activity of the resulting conjugates to ensure they retain their intended function. By employing the appropriate biological activity assays and carefully comparing the results to the unconjugated protein, researchers can confidently advance their conjugated proteins in various applications, from targeted cancer therapy to sensitive diagnostic assays. The data and protocols provided in this guide serve as a valuable resource for scientists and developers in this exciting field.
References
- 1. Shifting the Antibody–Drug Conjugate Paradigm: A Trastuzumab-Gold-Based Conjugate Demonstrates High Efficacy against Human Epidermal Growth Factor Receptor 2-Positive Breast Cancer Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Covalent Attachment of Horseradish Peroxidase to Single-Walled Carbon Nanotubes for Hydrogen Peroxide Detection - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Heterobifunctional Crosslinkers for Bioconjugation and Drug Development
For researchers, scientists, and drug development professionals, the selection of an appropriate heterobifunctional crosslinker is a critical step in the design of effective bioconjugates, from fluorescently labeled proteins to cutting-edge antibody-drug conjugates (ADCs). These versatile reagents enable the covalent linkage of two different biomolecules, offering precise control over the resulting conjugate's architecture and function. This guide provides an objective comparison of common heterobifunctional crosslinkers, supported by experimental data and detailed protocols to inform rational selection for specific research and therapeutic applications.
Heterobifunctional crosslinkers possess two distinct reactive moieties, allowing for a controlled, sequential conjugation process. This minimizes the formation of undesirable homodimers and polymers, a common issue with homobifunctional crosslinkers. The choice of reactive groups, the length and composition of the spacer arm, and the cleavability of the linker are all critical parameters that influence the stability, solubility, and biological activity of the final bioconjugate.
Classification of Heterobifunctional Crosslinkers
Heterobifunctional crosslinkers are primarily classified based on the chemical specificities of their reactive ends. The most common functionalities targeted on biomolecules, particularly proteins, are primary amines (e.g., lysine residues) and sulfhydryls (e.g., cysteine residues). Other targeted groups include carbonyls, carboxyl groups, and non-specific C-H bonds (in the case of photoreactive linkers).
Common Chemistries:
-
Amine-to-Sulfhydryl: This is one of the most widely used combinations in bioconjugation. An N-hydroxysuccinimide (NHS) ester at one end reacts with primary amines, while a maleimide group at the other end targets sulfhydryl groups.
-
"Click Chemistry": This refers to a class of bioorthogonal reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), that are highly specific and efficient. These crosslinkers typically have a traditional reactive group (like an NHS ester) on one end and a "clickable" handle (an azide or alkyne) on the other.
-
Photoreactive: These crosslinkers contain a photoactivatable group (e.g., aryl azide or diazirine) that becomes reactive upon exposure to UV light. This allows for temporal control over the crosslinking reaction and the ability to capture transient interactions.
-
Carbonyl-to-Sulfhydryl: These linkers utilize a hydrazide or aminooxy group to react with carbonyls (aldehydes or ketones) and a maleimide group for sulfhydryls.
Head-to-Head Comparison: Performance Data
The following tables summarize quantitative data comparing the performance of different heterobifunctional crosslinkers. It is important to note that direct head-to-head comparisons are often challenging as efficiency and stability are highly dependent on the specific biomolecules, payload, and experimental conditions. The data presented is a synthesis from multiple sources to provide a comparative overview.
Table 1: Comparison of Crosslinking Chemistries
| Crosslinker Type | Reactive Groups | Bond Formed | Relative Efficiency | Stability of Linkage | Key Advantages | Key Disadvantages |
| Amine-to-Sulfhydryl (e.g., SMCC) | NHS ester, Maleimide | Amide, Thioether | High | Thioether is generally stable, but maleimide-thiol linkage can undergo retro-Michael addition.[1] | Widely used, well-established protocols, good reactivity under physiological conditions. | Potential for maleimide exchange with other thiols (e.g., glutathione), leading to deconjugation. |
| Click Chemistry (e.g., NHS-Azide + Alkyne-Drug) | NHS ester, Azide/Alkyne | Amide, Triazole | Very High | Highly stable.[2] | Bioorthogonal, high specificity, high yield, stable linkage. | Requires a copper catalyst (for CuAAC) which can be toxic to cells, though catalyst-free click chemistries are available. |
| Photoreactive (e.g., NHS-Aryl Azide) | NHS ester, Aryl Azide | Amide, Covalent bond with various residues | Variable | Stable | Temporal control of crosslinking, can capture transient interactions, non-specific insertion can be an advantage for mapping interaction surfaces. | Lower efficiency compared to other methods, potential for photodamage to biomolecules, non-specific nature can lead to a heterogeneous mixture of products. |
Table 2: Performance of Cleavable vs. Non-Cleavable Linkers in Antibody-Drug Conjugates (ADCs)
| Linker Type | Release Mechanism | Plasma Stability | Bystander Effect | In Vitro Cytotoxicity (IC50) | In Vivo Efficacy |
| Cleavable (e.g., Val-Cit) | Protease (e.g., Cathepsin B) in lysosome | Generally lower than non-cleavable | Yes (if payload is membrane-permeable) | Potentially higher due to bystander killing | Can be highly effective, especially in heterogeneous tumors. |
| Non-Cleavable (e.g., SMCC) | Antibody degradation in lysosome | High | No (released payload is charged and membrane-impermeable) | Potentially lower (restricted to antigen-positive cells) | Can be highly effective with a potentially wider therapeutic window due to higher stability. |
Note: The data in this table is representative and synthesized from multiple sources for comparative purposes. Actual performance will vary depending on the specific ADC and tumor model.
Experimental Protocols
Detailed methodologies are crucial for the successful application of heterobifunctional crosslinkers. Below are protocols for three common crosslinking strategies.
Protocol 1: Two-Step Amine-to-Sulfhydryl Crosslinking using SMCC
This protocol describes the conjugation of a sulfhydryl-containing small molecule drug to an antibody.
Materials:
-
Antibody (1-5 mg/mL in PBS, pH 7.2-7.5)
-
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Sulfhydryl-containing small molecule
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1M Tris-HCl, pH 8.0
Procedure:
-
Antibody Modification with SMCC:
-
Dissolve SMCC in DMF or DMSO to a concentration of 10 mM.
-
Add a 10- to 20-fold molar excess of the SMCC solution to the antibody solution.
-
Incubate for 30-60 minutes at room temperature with gentle mixing.
-
Remove excess, non-reacted SMCC using a desalting column equilibrated with Reaction Buffer.
-
-
Conjugation to Sulfhydryl-Containing Molecule:
-
Immediately add the sulfhydryl-containing molecule to the maleimide-activated antibody at a 2- to 5-fold molar excess relative to the antibody.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Purification:
-
To quench any unreacted maleimide groups, add a final concentration of 1 mM β-mercaptoethanol or N-acetylcysteine and incubate for 15 minutes at room temperature.
-
Purify the resulting ADC using size-exclusion chromatography or dialysis to remove unreacted small molecules and quenching reagents.
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or mass spectrometry.
-
Analyze the purity and aggregation of the ADC by size-exclusion chromatography.
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation
This protocol outlines the conjugation of an azide-modified protein to an alkyne-containing molecule.
Materials:
-
Azide-modified protein (in a copper-compatible buffer, e.g., phosphate buffer)
-
Alkyne-containing molecule
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate
-
Desalting column
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions: 10 mM CuSO₄ in water, 50 mM THPTA in water, and 100 mM sodium ascorbate in water (prepare fresh).
-
-
Catalyst Premix:
-
In a separate tube, mix the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio (e.g., 2.5 µL of 10 mM CuSO₄ and 2.5 µL of 50 mM THPTA). Let it stand for 1-2 minutes to form the Cu(I)-ligand complex.
-
-
Conjugation Reaction:
-
To the azide-modified protein solution, add the alkyne-containing molecule to a final concentration of 2- to 10-fold molar excess over the protein.
-
Add the catalyst premix to the reaction mixture. The final concentration of copper is typically in the range of 50-250 µM.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.
-
Incubate the reaction at room temperature for 1-4 hours with gentle mixing.
-
-
Purification and Characterization:
-
Purify the conjugate using a desalting column or size-exclusion chromatography to remove excess reagents.
-
Characterize the conjugate using SDS-PAGE (to observe a shift in molecular weight) and mass spectrometry.
-
Protocol 3: Photoreactive Crosslinking using an NHS-Ester Diazirine
This protocol is for capturing protein-protein interactions using a two-step approach.
Materials:
-
Purified "bait" protein with accessible primary amines
-
Cell lysate or purified "prey" protein
-
NHS-ester diazirine crosslinker (e.g., SDA)
-
DMSO or DMF
-
Quenching Buffer: 1M Tris-HCl, pH 8.0
-
UV lamp (350-370 nm)
-
Ice-cold PBS
Procedure:
-
Labeling of Bait Protein:
-
Dissolve the NHS-ester diazirine crosslinker in DMSO or DMF to a concentration of 10-20 mM immediately before use.
-
Add a 20- to 50-fold molar excess of the crosslinker to the purified bait protein in PBS (pH 7.2-7.5).
-
Incubate the reaction for 30-60 minutes at room temperature in the dark.
-
Quench the reaction by adding Quenching Buffer to a final concentration of 20-50 mM Tris and incubate for 15 minutes.
-
Remove excess, unreacted crosslinker using a desalting column.
-
-
Interaction and Photo-Crosslinking:
-
Add the diazirine-labeled bait protein to the cell lysate or purified prey protein and incubate under conditions that promote their interaction (e.g., 30 minutes at 4°C).
-
Transfer the sample to a non-UV-absorbing plate (e.g., petri dish on ice).
-
Irradiate the sample with a UV lamp (350-370 nm) for 5-15 minutes on ice. The optimal distance and time should be empirically determined.
-
-
Analysis:
-
Analyze the crosslinked products by SDS-PAGE and Western blotting using an antibody against the bait or prey protein. A higher molecular weight band indicates a successful crosslink.
-
For identification of unknown interaction partners, the crosslinked complex can be excised from the gel and analyzed by mass spectrometry.
-
Visualizing Workflows and Pathways
Diagrams are invaluable for understanding complex biological processes and experimental designs. The following are Graphviz (DOT language) scripts to generate such visualizations.
Caption: General experimental workflow for the synthesis and evaluation of bioconjugates.
Caption: Mechanism of action for ADCs with cleavable vs. non-cleavable linkers.
Caption: Simplified HER2 signaling pathway and the mechanism of a HER2-targeted ADC.
References
Safety Operating Guide
Proper Disposal of trans-Sulfo-SMCC: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers
trans-Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is a valuable crosslinking reagent widely used in bioconjugation, drug development, and various research applications. However, due to its reactive nature, proper handling and disposal are critical to ensure laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, including essential safety protocols and deactivation steps.
Immediate Safety and Handling
This compound is classified as a hazardous chemical. It can be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation. Therefore, adherence to the following safety measures is mandatory when handling this compound:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a laboratory coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with side shields.
-
Ventilation: All handling of this compound, especially of the solid powder, should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Avoid Contact: Prevent direct contact with the skin, eyes, and mucous membranes. In case of accidental contact, rinse the affected area thoroughly with copious amounts of water and seek medical attention if irritation persists.
-
Spill Management: In the event of a spill, do not attempt to clean it up without the proper PPE. Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand) and collect the contaminated material in a sealed, appropriately labeled hazardous waste container.
Disposal Overview: A Two-Stage Process
The proper disposal of this compound involves a two-stage process:
-
Deactivation (Quenching): This initial step involves neutralizing the reactive functional groups of the molecule to reduce its hazardous properties.
-
Collection and Final Disposal: The deactivated waste is then collected, labeled, and disposed of in accordance with institutional and local hazardous waste regulations.
The following diagram illustrates the logical workflow for the disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
Experimental Protocols for Deactivation
This compound possesses two reactive moieties: an N-hydroxysuccinimide (NHS) ester and a maleimide group. Both must be deactivated before the waste is considered ready for final disposal.
Deactivation of the Maleimide Group
The maleimide group can be effectively quenched by reacting it with an excess of a thiol-containing compound.
Materials:
-
Dithiothreitol (DTT) or β-mercaptoethanol (BME)
-
Phosphate-buffered saline (PBS), pH 7.2-7.5
Procedure:
-
Prepare a quenching solution of 1 M DTT or BME in PBS.
-
For each 1 mg of this compound waste, add a 10-fold molar excess of the quenching solution.
-
Allow the reaction to proceed for at least 2 hours at room temperature with occasional gentle mixing. This ensures the complete reaction of the maleimide group.
Deactivation of the NHS-Ester Group
The NHS-ester group is susceptible to hydrolysis, which is accelerated at a higher pH. It can also be quenched by reacting with a primary amine.
Materials:
-
Tris buffer (1 M, pH 8.0-8.5) or Glycine solution (1 M)
Procedure:
-
To the this compound waste, add an excess of the 1 M Tris or Glycine solution.
-
Allow the mixture to stand for at least 30 minutes at room temperature. The primary amines in the Tris or Glycine will react with and deactivate the NHS ester.
Combined Deactivation:
For a comprehensive deactivation, both the maleimide and NHS-ester groups should be targeted. This can be achieved sequentially or, in some cases, concurrently depending on the specific waste matrix. A robust method is to first perform the thiol quench followed by the amine quench.
Step-by-Step Disposal Procedures
For Solid this compound Waste
-
Preparation: In a chemical fume hood, carefully weigh the solid this compound waste.
-
Dissolution: Dissolve the solid waste in a minimal amount of a suitable buffer, such as PBS, at a concentration that allows for efficient mixing.
-
Deactivation:
-
Add a 10-fold molar excess of a 1 M DTT or BME solution and mix gently. Let it react for at least 2 hours.
-
Subsequently, add an excess of 1 M Tris or Glycine solution and let it stand for an additional 30 minutes.
-
-
Collection: Transfer the deactivated solution into a clearly labeled hazardous waste container. The label should include "Hazardous Waste," the chemical name ("Deactivated this compound"), and the primary constituents of the solution (e.g., PBS, DTT, Tris).
-
Final Disposal: Store the sealed container in a designated hazardous waste accumulation area and arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed waste disposal contractor.
For Solutions Containing this compound
-
Preparation: Ensure you are working in a chemical fume hood.
-
Deactivation:
-
To the solution containing this compound, add a 10-fold molar excess of 1 M DTT or BME relative to the amount of the crosslinker. Mix and allow to react for at least 2 hours.
-
Add an excess of 1 M Tris or Glycine solution and let it stand for 30 minutes.
-
-
Collection and Final Disposal: Follow steps 4 and 5 as described for solid waste.
For Contaminated Labware and PPE
-
Solid Items: Any items heavily contaminated with solid this compound (e.g., weighing boats, pipette tips) should be placed directly into a sealed, labeled solid hazardous waste container.
-
Liquid Contamination: Glassware and other equipment that have come into contact with this compound solutions should be rinsed with a small amount of the deactivation solution (containing both a thiol and a primary amine). This rinsate must be collected as hazardous waste. Subsequent rinses with water can then be performed.
-
PPE: Used gloves and other disposable PPE should be placed in a designated solid waste container for hazardous materials.
Quantitative Data Summary
| Parameter | Value/Recommendation |
| Quenching Agent (Maleimide) | Dithiothreitol (DTT) or β-mercaptoethanol (BME) |
| Concentration of Thiol Quencher | 1 M |
| Molar Excess of Thiol Quencher | 10-fold |
| Reaction Time for Thiol Quench | ≥ 2 hours |
| Quenching Agent (NHS-Ester) | Tris or Glycine |
| Concentration of Amine Quencher | 1 M |
| Reaction Time for Amine Quench | ≥ 30 minutes |
| Final Waste pH | Check local regulations; typically between 5.5 and 9.0 |
By following these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding environmental responsibility. Always consult your institution's specific EHS guidelines, as local regulations may vary.
Essential Safety and Operational Guide for Handling trans-Sulfo-SMCC
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with trans-Sulfo-SMCC. It offers procedural, step-by-step guidance for safe handling, use, and disposal.
Personal Protective Equipment (PPE) and Safety Precautions
When handling this compound, it is critical to use appropriate personal protective equipment to minimize exposure and ensure laboratory safety. The compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1]
Required Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses or goggles | Protects against eye irritation from dust or splashes.[2][3] |
| Hand Protection | Chemical-resistant gloves | Prevents skin contact and irritation.[2][3] |
| Body Protection | Laboratory coat | Protects against contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area | Avoid breathing dust or aerosols. |
Handling and Storage Procedures
This compound is moisture-sensitive and requires careful handling to maintain its chemical integrity.
Storage:
-
Store the vial desiccated at -20°C upon receipt.
-
Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.
Reconstitution:
-
Add ultrapure water or a non-amine buffer (e.g., 50 mM sodium phosphate) to the desired concentration.
-
Note: Do not use phosphate-buffered saline (PBS) for the initial dissolution, as the reagent has poor solubility in buffers with high salt concentrations (>50 mM). Once dissolved, it can be further diluted into PBS.
-
If the solution does not dissolve completely, warm it in a water bath at 40-50°C for several minutes.
-
Use the reconstituted reagent immediately, as it is susceptible to hydrolysis. Do not store the reagent in solution.
Disposal Plan
Proper disposal of this compound and any associated waste is crucial to prevent environmental contamination.
-
Discard any unused reconstituted reagent.
-
All waste materials should be collected and disposed of in accordance with local, state, and national regulations.
-
Prevent the product from entering drains, groundwater, watercourses, or sewage systems.
Emergency Procedures and First Aid
In case of accidental exposure, follow these first aid measures and seek immediate medical attention.
| Exposure Route | First Aid Protocol |
| Skin Contact | Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. |
| Eye Contact | Assure adequate flushing by separating the eyelids with fingers and rinse with plenty of water for at least 15 minutes. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. |
| Ingestion | If the person is conscious, wash out their mouth with water. Never give anything by mouth to an unconscious person. |
In the event of a fire, use a water spray, carbon dioxide, dry chemical powder, or appropriate foam to extinguish. Firefighters should wear self-contained breathing apparatus and protective clothing to prevent contact with skin and eyes, as the compound may emit toxic fumes under fire conditions.
Experimental Protocol: Two-Step Protein Crosslinking
This compound is a heterobifunctional crosslinker used to conjugate amine-containing molecules with sulfhydryl-containing molecules. A common application is the preparation of antibody-enzyme conjugates. The following is a general two-step protocol.
Materials:
-
Amine-containing protein (Protein-NH2)
-
Sulfhydryl-containing protein (Protein-SH)
-
This compound
-
Conjugation Buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5)
-
Desalting column
Procedure:
-
Prepare the Protein-NH2 in the Conjugation Buffer. Avoid buffers containing primary amines (e.g., Tris or glycine) as they will compete with the reaction.
-
Immediately before use, dissolve the this compound in ultrapure water and add it to the Protein-NH2 solution. A 10- to 50-fold molar excess of the crosslinker over the protein is generally recommended.
-
Incubate the reaction mixture for 30 minutes at room temperature or 2 hours at 4°C.
-
Remove the excess, non-reacted crosslinker using a desalting column equilibrated with the Conjugation Buffer.
-
Combine the desalted, maleimide-activated Protein-NH2 with the Protein-SH.
-
Incubate the mixture for 30 minutes at room temperature or 2 hours at 4°C.
Visual Workflows and Pathways
The following diagrams illustrate the handling workflow and the chemical reaction pathway of this compound.
Caption: Workflow for safe handling of this compound.
Caption: Two-step reaction pathway of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
